Loratadine hydrochloride
Description
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Properties
IUPAC Name |
ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2.ClH/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20;/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWMKTXPAFUTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444995-23-7 | |
| Record name | Loratadine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444995-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loratadine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444995237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LORATADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTQ46SZY8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Loratadine Hydrochloride's Mechanism of Action on H1 Receptors: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed examination of the molecular mechanism of loratadine (B1675096), a widely used second-generation antihistamine. It delves into its interaction with the histamine (B1213489) H1 receptor, its inverse agonist properties, the modulation of downstream signaling pathways, and its anti-inflammatory effects that may extend beyond H1 receptor antagonism. This guide synthesizes quantitative binding and functional data, outlines key experimental methodologies, and provides visual representations of the core biological processes.
Introduction
Loratadine is a potent, long-acting, tricyclic antihistamine with selective peripheral histamine H1 receptor antagonist activity.[1][] As a second-generation agent, it is distinguished by its non-sedating profile, a significant clinical advantage over first-generation antihistamines.[3][4][5] This is primarily due to its limited ability to cross the blood-brain barrier.[4][6] Loratadine is technically a prodrug, which undergoes rapid first-pass metabolism in the liver to its major active metabolite, desloratadine (B1670295) (descarboethoxyloratadine), which is also a potent and selective H1-receptor antagonist.[3][6][7][8] This guide will focus on the consolidated mechanism of action, primarily mediated by these active forms at the H1 receptor.
Core Mechanism of Action at the H1 Receptor
Inverse Agonism
The histamine H1 receptor, a G-protein-coupled receptor (GPCR), exists in a dynamic equilibrium between an inactive (R) and an active (R) conformation.[9] Even in the absence of an agonist like histamine, a small fraction of H1 receptors can spontaneously adopt the active R conformation, leading to a baseline level of constitutive activity.[5][9]
Histamine acts as an agonist by binding to and stabilizing the active R* state, shifting the equilibrium towards activation and initiating downstream signaling.[9]
Contrary to earlier classifications as a simple competitive antagonist, loratadine (and its active metabolite) functions as an inverse agonist .[9][10] It preferentially binds to and stabilizes the inactive (R) conformation of the H1 receptor.[5][10] This action has two key consequences:
-
It competitively blocks histamine from binding to the receptor, thereby preventing agonist-induced signaling.[1][3]
-
It reduces the receptor's basal, constitutive activity by shifting the conformational equilibrium away from the active R* state.[9]
This inverse agonism is a defining characteristic of most second-generation antihistamines and is crucial to their therapeutic effect.[9][11]
Receptor Selectivity
Loratadine's therapeutic efficacy and favorable side-effect profile are underpinned by its high selectivity for the H1 receptor, with significantly lower affinity for other receptor types, including adrenergic, dopaminergic, serotonergic, and muscarinic receptors.[1][4] This selectivity minimizes off-target effects commonly associated with first-generation antihistamines, such as anticholinergic effects (e.g., dry mouth, blurred vision).[1]
Quantitative Data: Binding Affinity, Potency, and Receptor Occupancy
The interaction of loratadine and its active metabolite, desloratadine, with the H1 receptor has been quantified through various assays. Desloratadine generally exhibits a higher binding affinity than its parent compound.[8][12]
| Compound | Parameter | Value | Assay Type / Species / Notes | Reference(s) |
| Loratadine | Ki (Binding Affinity) | 20 - 37 nM | Radioligand binding (CHO cells) | [13] |
| IC50 (Functional Potency) | 290 nM | Inhibition of histamine H1 receptor | [13] | |
| IC50 (Histamine Release) | 24 - 30 µM | Inhibition of histamine release from human basophils | [14] | |
| H1RO (Receptor Occupancy) | ~12 - 14% | PET imaging in human cerebral cortex (10 mg dose) | [15][16][17] | |
| Desloratadine | pKi (Binding Affinity) | 9.1 (approx. 0.8 nM) | Radioligand binding | [18] |
| H1RO (Receptor Occupancy) | ~6.5% | PET imaging in human cerebral cortex (5 mg dose) | [16][17] | |
| d-chlorpheniramine | H1RO (Receptor Occupancy) | ~53% | PET imaging in human cerebral cortex (2 mg dose) | [15] |
Table 1: Summary of quantitative data for loratadine and related compounds. H1RO: Histamine H1 Receptor Occupancy.
H1 Receptor Signaling and Its Inhibition
Canonical Gq/11 Signaling Pathway
The H1 receptor is canonically coupled to the Gq/11 family of G-proteins.[19][20] Agonist (histamine) binding triggers the following cascade:
-
Activation of the Gq/11 protein.
-
Activation of Phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[19]
-
IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²+).[]
-
DAG, along with elevated intracellular Ca²+, activates Protein Kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with allergy, such as smooth muscle contraction, increased vascular permeability, and nerve stimulation.[1][10]
H1-Receptor-Independent Anti-Inflammatory Effects
Emerging evidence indicates that loratadine possesses anti-inflammatory properties that may be independent of its H1 receptor inverse agonism.[21] Studies have shown that loratadine can suppress key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[21][22][23]
-
NF-κB Pathway: Loratadine has been shown to inhibit the NF-κB pathway by targeting the upstream kinases Syk and Src.[22][24] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[22][24]
-
AP-1 Pathway: Loratadine can also suppress the AP-1 signaling pathway by specifically inhibiting Transforming growth factor-β-activated kinase 1 (TAK1).[21][23] This, in turn, reduces the activation of downstream kinases like JNK and the expression of AP-1 subunits (c-Jun, c-Fos), which are critical for the transcription of inflammation-related enzymes.[21]
Key Experimental Protocols
The characterization of loratadine's mechanism of action relies on a suite of standardized in vitro and in vivo assays.
Protocol: H1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a known radiolabeled ligand from the H1 receptor.[4][25][26]
-
Objective: To determine the Ki of loratadine for the human H1 receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).[25]
-
Test Compound: Loratadine at various concentrations.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled H1 antagonist (e.g., mianserin).[25]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[25]
-
Glass fiber filters and a cell harvester.[25]
-
Scintillation counter.
-
-
Methodology:
-
Incubation: In a 96-well plate, membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of loratadine. Separate wells are prepared for total binding (radioligand only) and non-specific binding (radioligand + high concentration of non-labeled antagonist).[25]
-
Equilibrium: The plate is incubated at room temperature (25°C) for 60-240 minutes to allow the binding to reach equilibrium.[25]
-
Separation: The contents are rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the free radioligand. Filters are washed with ice-cold buffer.[27]
-
Quantification: Radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of loratadine that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[25]
-
Protocol: Calcium Flux Functional Assay
This cell-based functional assay measures the ability of an antagonist to inhibit the agonist-induced intracellular calcium mobilization, a direct consequence of H1 receptor activation.[4][27]
-
Objective: To determine the functional potency of loratadine as an H1 receptor antagonist.
-
Materials:
-
Methodology:
-
Cell Plating: H1 receptor-expressing cells are plated in a 96-well plate and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye, which will fluoresce upon binding to Ca²+.[27]
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of loratadine or buffer.
-
Agonist Stimulation: The plate is placed in the reader, and a baseline fluorescence is established. A fixed concentration of histamine (typically EC80) is injected into the wells to stimulate the H1 receptor.[27]
-
Detection: The change in fluorescence, corresponding to the increase in intracellular Ca²+, is measured over time.
-
Data Analysis: The ability of loratadine to inhibit the histamine-induced fluorescence signal is quantified, and an IC50 value is determined.
-
Protocol: In Vivo Receptor Occupancy via PET
Positron Emission Tomography (PET) is used to directly measure the percentage of H1 receptors in the living human brain that are occupied by a drug at therapeutic doses.[15][16]
-
Objective: To quantify the brain H1 receptor occupancy (H1RO) of loratadine.
-
Materials & Subjects:
-
Methodology:
-
Study Design: A double-blind, placebo-controlled, crossover design is typically used, where each subject receives the test drug and placebo on separate occasions.[16]
-
Drug Administration: Subjects receive a single oral dose of loratadine or placebo.
-
PET Scan: At the time of expected peak plasma concentration, the [¹¹C]-doxepin tracer is injected intravenously, and a dynamic PET scan is performed to measure tracer uptake in the brain.
-
Data Analysis: The binding potential ratio (BPR) of the tracer in various brain regions (e.g., cerebral cortex) is calculated for both the placebo and drug conditions. The H1RO is then calculated as the percentage reduction in BPR after drug administration compared to placebo.[16][28]
-
Conclusion
The mechanism of action of loratadine hydrochloride is multifaceted. Its primary therapeutic effect stems from its function as a highly selective inverse agonist at peripheral histamine H1 receptors, effectively blocking histamine-induced allergic symptoms by stabilizing the receptor's inactive state. This action is quantified by its high binding affinity and demonstrated by its inhibition of H1-mediated signaling. Its favorable safety profile is largely due to its low penetration of the blood-brain barrier, resulting in minimal CNS H1 receptor occupancy at therapeutic doses. Furthermore, compelling evidence reveals that loratadine exerts H1-receptor-independent anti-inflammatory effects by modulating key intracellular signaling pathways like NF-κB and AP-1. This dual mechanism—potent H1 inverse agonism combined with broader anti-inflammatory activity—underpins its clinical efficacy in the management of allergic disorders.
References
- 1. nbinno.com [nbinno.com]
- 3. What is the mechanism of Loratadine? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. H1 antagonist - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. loratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Inhibitory effect of the H1 antagonist loratadine on histamine release from human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Brain histamine H1 receptor occupancy of loratadine measured by positron emission topography: comparison of H1 receptor occupancy and proportional impairment ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Brain histamine H1 receptor occupancy after oral administration of desloratadine and loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Brain histamine H1 receptor occupancy after oral administration of desloratadine and loratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
Unveiling the Non-Canonical Armor: A Technical Guide to the Histamine-Independent Anti-inflammatory Properties of Loratadine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loratadine (B1675096), a widely utilized second-generation antihistamine, has demonstrated significant anti-inflammatory properties that extend beyond its well-established H1 receptor antagonism. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these non-antihistaminic effects. It serves as a comprehensive resource, detailing the signaling pathways modulated by loratadine, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols to facilitate further investigation. This document aims to equip researchers and drug development professionals with the foundational knowledge to explore the potential of loratadine as a repurposed or refined anti-inflammatory therapeutic.
Core Mechanisms of Action: Beyond Histamine Receptor Blockade
Preclinical evidence strongly indicates that loratadine exerts direct anti-inflammatory effects by modulating critical intracellular signaling cascades, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.[1] These pathways are central to the expression of a wide array of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a pivotal regulator of the inflammatory response. Loratadine has been shown to suppress this pathway by targeting upstream kinases, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[2] Mechanistic studies have identified Spleen tyrosine kinase (Syk) and Src kinase as direct targets of loratadine in the NF-κB signaling cascade.[2][3] By binding to these kinases, loratadine inhibits the downstream signaling events that lead to the activation of the IKK complex and subsequent degradation of IκBα, the inhibitory protein of NF-κB.
Suppression of the AP-1 Signaling Pathway
The AP-1 transcription factor, a heterodimer typically composed of proteins from the Jun and Fos families, governs the expression of genes involved in inflammation and tissue remodeling, such as matrix metalloproteinases (MMPs).[4] Loratadine has been demonstrated to inhibit the AP-1 pathway by directly targeting Transforming growth factor-β-activated kinase 1 (TAK1).[1][4][5] This inhibition prevents the activation of downstream kinases, including JNK and p38 MAPK, which are responsible for the phosphorylation and activation of c-Jun and c-Fos.[4][5]
Quantitative Data Summary
The anti-inflammatory effects of loratadine have been quantified in various in vitro and in vivo models. The following tables provide a structured summary of this data for comparative analysis.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Loratadine
| Mediator/Process | Cell Type | Stimulant | Loratadine Concentration | % Inhibition / IC50 | Reference |
| Nitric Oxide (NO) | RAW264.7 Macrophages | LPS | 10 µM | Significant Reduction | [6] |
| iNOS, IL-1β, TNF-α, IL-6, COX-2 | RAW264.7 Macrophages | LPS | 20-40 µM | Significant Reduction | [2][3] |
| MMP1, MMP3, MMP9 mRNA | RAW264.7 Macrophages | LPS | 20-40 µM | Significant Reduction | [4][5] |
| AP-1 Luciferase Activity | HEK293T Cells | MyD88/TRIF Overexpression | 20-40 µM | Dose-dependent Suppression | [7] |
| AP-1 Luciferase Activity | HEK293T Cells | TAK1 Overexpression | 30-40 µM | Dose-dependent Suppression | [1] |
| PAF-induced Eosinophil Chemotaxis | Human Eosinophils | PAF | Therapeutic Concentrations | Significant Attenuation | [8] |
| PAF-induced Superoxide Anion Generation | Human Eosinophils | PAF | Therapeutic Concentrations | Significant Attenuation | [8] |
| Histamine Release | Human Basophils | anti-IgE | 30 µM | IC50 | [9] |
| Histamine Release | Human Basophils | FMLP | 29 µM | IC50 | [9] |
| Histamine Release | Human Basophils | Ca2+ Ionophore A23187 | 24 µM | IC50 | [9] |
| Histamine, Tryptase, LTC4, PGD2 Release | Human Skin Mast Cells | anti-FcεRI | 3-100 µM | 10-40% | [10] |
| CXCL8, CXCL10, CCL5 Release | Primary Human Keratinocytes | IFN-γ | 3-10 µM | IC50 for CCL5 | [11] |
| GM-CSF Release | A549 Human Airway Epithelial Cells | IL-1β | 1 µM | 40% | [12][13] |
| ICAM-1 Expression | Nasal Epithelial Cells | Histamine | 10 µM | Significant Blockade | [14] |
Table 2: In Vivo Anti-inflammatory Efficacy of Loratadine
| Animal Model | Condition | Key Outcomes | Dosage | Reference |
| Mouse | Acute Gastritis | Reduced gastric bleeding, Improved histopathology | 5, 10 mg/kg | [15] |
| Mouse | Hepatitis, Colitis, Peritonitis | Improved histopathology, liver morphology, and colon length | 5, 10 mg/kg | [3] |
| Allergic Rhinitis Patients | House Dust Mite Allergy | Significant decrease in serum sVCAM-1 levels | 10 mg/day | [16] |
| Allergic Rhinitis Patients | Seasonal Allergies | Significant reduction of sICAM-1 in nasal secretions | 10 mg/day | [17] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the anti-inflammatory properties of loratadine.
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To evaluate the effect of loratadine on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Loratadine (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents and equipment for RT-qPCR and Western blotting
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for Griess and ELISA, 6-well for RNA and protein extraction) and allow them to adhere overnight.
-
Loratadine Pre-treatment: Pre-treat the cells with varying concentrations of loratadine (e.g., 10, 20, 40 µM) or vehicle (DMSO) for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the cell culture medium and incubate for the desired time (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).
-
Measurement of NO Production: Collect the cell culture supernatant and measure NO production using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific ELISA kits.
-
Gene Expression Analysis: Isolate total RNA from the cells and perform RT-qPCR to analyze the mRNA expression levels of Nos2 (iNOS), Tnf, Il6, Il1b, and Ptgs2 (COX-2).
-
Protein Expression Analysis: Prepare cell lysates and perform Western blotting to analyze the protein levels of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated IκBα, p65, JNK, p38).
AP-1 Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of loratadine on AP-1 transcriptional activity.
Materials:
-
HEK293T human embryonic kidney cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
AP-1 luciferase reporter plasmid
-
Expression plasmids for upstream activators (e.g., TAK1)
-
β-galactosidase expression vector (for transfection control)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Loratadine
-
Luciferase assay system
-
β-galactosidase assay reagents
Procedure:
-
Cell Seeding: Seed HEK293T cells in 24-well plates.
-
Transfection: Co-transfect the cells with the AP-1 luciferase reporter plasmid, the upstream activator expression plasmid, and the β-galactosidase expression vector using a suitable transfection reagent.
-
Loratadine Treatment: After 24 hours of transfection, treat the cells with different concentrations of loratadine for 6-8 hours.
-
Cell Lysis: Lyse the cells using a reporter lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
β-galactosidase Assay: Measure the β-galactosidase activity to normalize for transfection efficiency.
-
Data Analysis: Express the results as relative luciferase activity (luciferase activity / β-galactosidase activity).
Eosinophil Chemotaxis Assay
Objective: To assess the effect of loratadine on eosinophil migration in response to a chemoattractant.
Materials:
-
Human eosinophils (isolated from peripheral blood)
-
RPMI-1640 medium with 0.5% BSA
-
Platelet-activating factor (PAF) or other chemoattractants
-
Loratadine
-
24-well Transwell plates (5 µm pore size)
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using density gradient centrifugation and negative selection.
-
Cell Labeling: Label the isolated eosinophils with Calcein-AM.
-
Assay Setup: Add the chemoattractant (e.g., PAF) with or without different concentrations of loratadine to the lower chamber of the Transwell plate.
-
Cell Addition: Add the labeled eosinophils to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1.5-2 hours.
-
Quantification of Migration: Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
Mandatory Visualizations
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: Loratadine inhibits NF-κB and AP-1 pathways by targeting Syk/Src and TAK1.
Experimental Workflow Diagrams (Graphviz DOT Language)
Caption: Workflow for assessing loratadine's in vitro anti-inflammatory effects.
Caption: Workflow for the eosinophil chemotaxis assay with loratadine.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the existence of histamine-independent anti-inflammatory properties of loratadine. Its ability to inhibit the NF-κB and AP-1 signaling pathways through direct interactions with upstream kinases provides a solid mechanistic foundation for these effects. The compiled quantitative data from diverse experimental models underscores its potential as a repurposed anti-inflammatory agent.
Future research should focus on:
-
Clinical validation: Translating these preclinical findings into well-designed clinical trials to evaluate the anti-inflammatory efficacy of loratadine in human inflammatory diseases.
-
Structure-activity relationship studies: Modifying the loratadine scaffold to enhance its anti-inflammatory activity while potentially reducing or eliminating its antihistaminic effects to create novel, targeted anti-inflammatory drugs.
-
Exploration of other inflammatory pathways: Investigating the impact of loratadine on other relevant inflammatory signaling cascades, such as the JAK-STAT pathway.
This in-depth guide serves as a valuable resource for the scientific community to build upon the existing knowledge and further explore the therapeutic potential of loratadine beyond its traditional use in allergy management.
References
- 1. mdpi.com [mdpi.com]
- 2. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of loratadine on human eosinophil function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. karger.com [karger.com]
- 12. Influence of cetirizine and loratadine on granulocyte-macrophage colony-stimulating factor and interleukin-8 release in A549 human airway epithelial cells stimulated with interleukin-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitory activity of loratadine and descarboethoxyloratadine on expression of ICAM-1 and HLA-DR by nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Antihistamines and serum adhesion molecule levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reduction of soluble ICAM-1 levels in nasal secretion by H1-blockers in seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of a Second-Generation Antihistamine: A Technical Guide to the Pharmacokinetics and Metabolism of Loratadine to Desloratadine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile and metabolic conversion of loratadine (B1675096) to its active metabolite, desloratadine (B1670295). Loratadine, a widely used non-sedating antihistamine, undergoes extensive first-pass metabolism, primarily forming desloratadine, which is itself a potent H1-receptor antagonist. Understanding the nuances of this process is critical for drug development, clinical pharmacology, and the optimization of therapeutic outcomes.
Pharmacokinetic Profiles of Loratadine and Desloratadine
Loratadine is rapidly absorbed following oral administration, with its metabolism to desloratadine being a key determinant of its overall activity. The pharmacokinetic parameters of both compounds have been well-characterized in healthy volunteers.
Table 1: Single-Dose Pharmacokinetic Parameters of Loratadine and Desloratadine
| Parameter | Loratadine | Desloratadine | Reference |
| Tmax (hours) | 1.0 - 1.5 | 1.5 - 3.7 | [1][2] |
| Cmax (ng/mL) | 4.7 (10 mg dose) | 4.0 (10 mg dose) | [1] |
| 10.8 (20 mg dose) | 9.9 (20 mg dose) | [1] | |
| 26.1 (40 mg dose) | 16.0 (40 mg dose) | [1] | |
| Half-life (t½, hours) | 7.8 - 11.0 | 17 - 24 | [1][3] |
| Bioavailability | ~40% | - | [3] |
Table 2: Steady-State Pharmacokinetic Parameters of Loratadine and Desloratadine (10 mg daily for 10 days)
| Parameter | Loratadine | Desloratadine | 3-OH Desloratadine | Reference |
| Cmax (ng/mL or µg/L) | 4.73 ng/mL | 3.98 µg/L | 1.99 µg/L | [4][5][6] |
| AUC(24hr) (ng·hr/mL or µg/L·h) | 24.1 ng·hr/mL | 56.9 µg/L·h | 32.3 µg/L·h | [4][5][6] |
| Half-life (t½, hours) | - | ~27 | ~36 | [7][8] |
The Metabolic Pathway: From Loratadine to Desloratadine
The primary metabolic transformation of loratadine is its conversion to desloratadine (descarboethoxyloratadine). This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.
Loratadine is extensively metabolized by multiple CYP isoenzymes. The major pathway involves the formation of desloratadine, a reaction primarily mediated by CYP3A4 and CYP2D6.[9][10] Further metabolism of desloratadine leads to the formation of 3-hydroxydesloratadine (B129375) and its subsequent glucuronidation.[11] Other CYP enzymes, including CYP1A1 and CYP2C19, have been shown to play a minor role in loratadine metabolism.[4][12] The contribution of CYP3A4 is considered major, accounting for approximately 70% of the metabolism, due to its high abundance in the human liver.[4][5][12] In instances where CYP3A4 is inhibited, CYP2D6 becomes the principal enzyme for desloratadine formation.[9][13]
Figure 1. Metabolic pathway of loratadine to desloratadine and subsequent metabolites.
Experimental Protocols for Studying Loratadine Metabolism
The investigation of loratadine's metabolism relies on a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify the primary enzymes responsible for the metabolism of loratadine.
Objective: To determine the role of cytochrome P450 enzymes in the conversion of loratadine to desloratadine.
Materials:
-
[3H]-Loratadine or 14C-Loratadine
-
Pooled human liver microsomes (HLM)
-
NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)
-
cDNA-expressed human CYP isoenzymes (e.g., CYP3A4, CYP2D6)
-
Acetonitrile (B52724) (for reaction termination)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes, the NADPH-generating system, and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Add radiolabeled loratadine to the mixture to initiate the metabolic reaction. For inhibition studies, the specific CYP inhibitor is added during the pre-incubation step.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to separate and quantify loratadine and its metabolites, particularly desloratadine.
Figure 2. Experimental workflow for in vitro metabolism of loratadine.
Quantification of Loratadine and Desloratadine in Human Plasma
This protocol outlines a typical method for analyzing plasma samples from clinical studies to determine the pharmacokinetic profiles of loratadine and desloratadine.
Objective: To simultaneously quantify the concentrations of loratadine and desloratadine in human plasma samples.
Materials:
-
Human plasma samples
-
Internal standard (e.g., a deuterated analog of loratadine or desloratadine)
-
Protein precipitation agent (e.g., acetonitrile, methanol)
-
High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system
-
Tandem mass spectrometer (MS/MS)
-
C18 analytical column
Procedure:
-
Sample Preparation: To a known volume of plasma, add the internal standard and the protein precipitation agent.
-
Extraction: Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to concentrate the analytes.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 column with a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid) to separate loratadine, desloratadine, and the internal standard.
-
Mass Spectrometric Detection: Employ electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions for each analyte and the internal standard for quantification.
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations to determine the concentrations of loratadine and desloratadine in the plasma samples.
Conclusion
The conversion of loratadine to its active metabolite, desloratadine, is a rapid and efficient process primarily driven by CYP3A4 and CYP2D6. The distinct pharmacokinetic profiles of both the parent drug and its metabolite contribute to the overall therapeutic effect and long duration of action of loratadine. The experimental protocols detailed herein provide a foundation for the continued investigation of the metabolism and disposition of loratadine and other xenobiotics. A thorough understanding of these processes is fundamental to the fields of drug discovery, development, and personalized medicine.
References
- 1. Pharmacokinetics and dose proportionality of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Loratadine: Pharmacokinetics & Pharmacodynamics | Study.com [study.com]
- 4. Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites | Bentham Science [eurekaselect.com]
- 5. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Disposition of loratadine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
An In-Depth Technical Guide on the Initial Synthesis and Chemical Characterization of Loratadine Hydrochloride
Introduction
Loratadine (B1675096) is a potent, long-acting, second-generation antihistamine widely utilized in the treatment of allergic conditions such as rhinitis and urticaria.[1][2][3] Chemically designated as ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, its tricyclic structure provides high chemical stability and selective antagonism of peripheral histamine (B1213489) H1 receptors, which minimizes sedative effects on the central nervous system.[1][6][7] This technical guide provides a comprehensive overview of the primary synthetic routes for loratadine and the analytical methodologies employed for its thorough chemical characterization, intended for researchers, scientists, and professionals in drug development.
Part 1: Synthesis of Loratadine
The industrial production of loratadine has been achieved through several synthetic strategies. The most prominent and historically significant methods include a classical route proceeding through a key tricyclic ketone intermediate and an alternative, more convergent route utilizing a McMurry coupling reaction.[8]
Principal Synthetic Pathway: Via Tricyclic Ketone Intermediate
This widely practiced route involves the systematic construction of the tricyclic core followed by the attachment of the piperidine (B6355638) ring. A common starting material for this pathway is 2-cyano-3-methylpyridine (B185307).[6][8] The overall workflow is a multi-step process involving several key chemical transformations.[6][8]
Experimental Protocols
Step 1: Ritter Reaction and Alkylation [8]
-
Reaction: 2-cyano-3-methylpyridine is reacted with tert-butanol (B103910) in the presence of a strong acid catalyst (e.g., sulfuric acid).
-
Procedure: To a solution of 2-cyano-3-methylpyridine, the acid catalyst is added, followed by tert-butanol at a controlled temperature. The resulting intermediate is then alkylated using 3-chlorobenzyl chloride with a suitable base to yield 3-[2-(3-Chlorophenyl)ethyl]-N-(tert-butyl)-2-pyridinecarboxamide.
Step 2: Dehydration and Cyclization [8]
-
Reaction: The amide from Step 1 undergoes dehydration, followed by hydrolysis and an intramolecular Friedel-Crafts acylation.
-
Procedure: The amide is treated with a dehydrating agent to form the corresponding pyridinecarbonitrile. This intermediate is subsequently hydrolyzed and cyclized under strong acidic conditions (e.g., polyphosphoric acid) to form the key tricyclic ketone intermediate, 8-chloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-one.
Step 3: Grignard Reaction and Dehydration [6][8]
-
Reaction: The tricyclic ketone is reacted with a Grignard reagent, N-methyl-4-piperidylmagnesium chloride, followed by dehydration.
-
Procedure: The ketone is dissolved in an anhydrous solvent like THF, and the Grignard reagent is added, typically at a reduced temperature.[9][10] The reaction mixture is stirred to form a tertiary alcohol. This intermediate is then dehydrated under acidic conditions to introduce the exocyclic double bond, yielding the N-methylated precursor to loratadine.[8]
Step 4: Formation of Loratadine [8]
-
Reaction: The N-methyl precursor is reacted with ethyl chloroformate.
-
Procedure: The precursor is dissolved in a suitable solvent (e.g., benzene (B151609) or toluene), and ethyl chloroformate is added. The reaction removes the methyl group and adds the ethyl carbamate (B1207046) moiety to the piperidine ring, forming loratadine.[8][11] The crude product is then purified by crystallization from a solvent such as acetonitrile.[8][9]
Alternative Synthetic Routes
-
McMurry Coupling: This route offers a more convergent approach by coupling the pre-formed tricyclic ketone with a piperidone derivative (N-methyl-4-piperidone) in a single step using a low-valent titanium reagent.[2][8]
-
Wittig Reaction: Another pathway involves the reduction of the tricyclic ketone, followed by chlorination and reaction with an organophosphorus reagent to synthesize loratadine via a Wittig reaction.[1]
Part 2: Chemical Characterization of Loratadine Hydrochloride
A comprehensive characterization is essential to confirm the identity, purity, and quality of the synthesized loratadine. This involves a combination of physicochemical tests, spectroscopic analysis, and chromatographic techniques.
Physicochemical Properties
The basic physical and chemical properties of loratadine are foundational to its characterization.
Table 1: Physicochemical Properties of Loratadine
| Property | Description | Reference(s) |
|---|---|---|
| Appearance | White to off-white crystalline powder, odorless. | [11][12] |
| Melting Point | 133 - 137 °C | [11][12] |
| Solubility | Insoluble in water; freely soluble in methanol, acetone, toluene, chloroform. | [11][12][13] |
| pKa | 4.3 - 5.25 |[12][14] |
Spectroscopic Analysis
Spectroscopic methods are employed for structural elucidation and confirmation of the synthesized compound.
Table 2: Spectroscopic Data for Loratadine Characterization
| Technique | Parameter | Observed Value / Result | Reference(s) |
|---|---|---|---|
| UV-Visible | λmax in 0.1 N HCl | 280 nm | [12] |
| UV-Visible | λmax in 0.1N Methanolic HCl | 275 nm | [13][15] |
| FT-IR | Characteristic Peaks | Spectra are compared against a reference standard for concordance. | [12] |
| NMR, Mass Spec | Structural Confirmation | Used to confirm the molecular structure and functional groups. | [16] |
| Raman | Peak Identification | A characteristic peak at 1630 cm⁻¹ can be used for quantification. |[17][18] |
Experimental Protocol: UV-Visible Spectroscopy [12]
-
Standard Preparation: Accurately weigh 1 mg of Loratadine standard and dissolve it in 0.1 N HCl to make a final volume of 100 ml, resulting in a 10 µg/ml solution.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
-
Analysis: Scan the sample solution in a UV-Vis spectrophotometer from 200 nm to 400 nm.
-
Confirmation: The resulting spectrum, particularly the absorbance maximum (λmax), should be concordant with that of the standard solution.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity, assay, and impurity profile of loratadine.[4][12]
Table 3: Representative HPLC Methods for Loratadine Analysis
| Column | Mobile Phase | Flow Rate | Detection | Reference(s) |
|---|---|---|---|---|
| SymmetryShield RP8 (25cm x 0.46cm, 5µm) | Methanol:Buffer A (65:35, v/v)* | 1.0 mL/min | UV at 244 nm | [4] |
| Inertsil ODS-3V (25cm x 4.6mm, 5µm) | Gradient elution with phosphate (B84403) buffer, Acetonitrile, Methanol, TEA | 1.0 mL/min | UV at 220 nm | [5] |
| LiChrospher 100 RP-18e (12.5cm x 4.0mm, 5µm) | Acetonitrile:Buffer B (470:530, v/v)** | 0.6 mL/min | UV (Diode-Array) | [19] |
| Arcus EP-C18 (25cm x 4.6mm, 5µm) | Methanol:Acetonitrile (60:40, v/v) with K₂HPO₄ buffer (pH 7.2) | 1.0 mL/min | UV at 340 nm | [20] |
*Buffer A: 10 mM H₃PO₄ adjusted to pH 7.0 with triethylamine (B128534). **Buffer B: Aqueous solution of triethylamine and phosphoric acid adjusted to pH 3.3.
Experimental Protocol: HPLC for Purity and Assay [4]
-
System: An HPLC system equipped with a UV detector and a suitable data processing system.
-
Column: SymmetryShield RP8 (25 cm x 0.46 cm, 5 µm particle size), maintained at 40 °C.
-
Mobile Phase: A mixture of Methanol and a 10 mM phosphoric acid buffer (adjusted to pH 7.00 with triethylamine) in a 65:35 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 244 nm.
-
Standard Solution: Prepare a stock solution of Loratadine reference standard in methanol. Further dilute with the mobile phase to a known concentration.
-
Sample Solution: Prepare the synthesized Loratadine sample in the same manner as the standard.
-
Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph. The retention time of the major peak in the sample chromatogram should correspond to that of the standard. Purity is determined by the area percentage of the main peak, and the assay is calculated by comparing the peak area of the sample to that of the standard.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. drpress.org [drpress.org]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drpress.org [drpress.org]
- 7. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Process For The Production Of Loratadine [quickcompany.in]
- 10. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]
- 11. CN103784446A - Loratadine composition - Google Patents [patents.google.com]
- 12. iajpr.com [iajpr.com]
- 13. actascientific.com [actascientific.com]
- 14. mdpi.com [mdpi.com]
- 15. ijpsr.info [ijpsr.info]
- 16. Loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 20. Modern chromatographic method for estimating Loratadine and affections on healthcare | Semantic Scholar [semanticscholar.org]
Preclinical In Vivo Efficacy of Loratadine in Allergic Rhinitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, characterized by an IgE-mediated immune response to allergens. Key clinical manifestations include sneezing, nasal pruritus, rhinorrhea, and congestion. The underlying pathophysiology involves the activation of mast cells and basophils, leading to the release of a cascade of inflammatory mediators, most notably histamine (B1213489). Loratadine, a second-generation antihistamine, is a selective inverse agonist of peripheral histamine H1 receptors. Its non-sedating properties and efficacy in managing the symptoms of allergic rhinitis have made it a widely used therapeutic agent. This technical guide provides an in-depth overview of the preclinical in vivo studies that have established the foundational evidence for the therapeutic utility of Loratadine in allergic rhinitis. The guide details the experimental models and protocols employed and presents the quantitative data on Loratadine's efficacy in a structured format. Furthermore, it visualizes the key signaling pathways implicated in the allergic inflammatory cascade and the mechanism of action of Loratadine.
Experimental Models and Protocols
The preclinical evaluation of Loratadine for allergic rhinitis has predominantly utilized rodent models that mimic the key characteristics of the human disease. The most common models are the ovalbumin (OVA)-sensitized mouse and guinea pig models.
Ovalbumin-Sensitized Mouse Model of Allergic Rhinitis
The BALB/c mouse is a frequently used strain for inducing allergic rhinitis due to its propensity for a Th2-biased immune response, which is characteristic of allergic diseases.
Sensitization and Challenge Protocol:
A typical protocol for inducing allergic rhinitis in BALB/c mice is as follows:
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA), a common allergen, emulsified with an adjuvant such as aluminum hydroxide (B78521) (Alum). A representative sensitization schedule involves i.p. injections of 100 µg of OVA with 4 mg of Alum in 200 µL of phosphate-buffered saline (PBS) on days 0, 7, and 14.[1]
-
Challenge: Following the sensitization period, mice are challenged intranasally with an OVA solution to elicit an allergic reaction in the nasal passages. Daily intranasal administration of 500 µg of OVA in 20 µL of PBS from day 21 to day 34 is a common challenge protocol.[1]
Assessment of Allergic Response:
-
Symptom Scoring: Immediately after the final OVA challenge, the frequency of sneezing and nasal rubbing is counted for a defined period, typically 10-15 minutes, to assess the severity of the allergic symptoms.
-
Nasal Lavage Fluid (NLF) Analysis: NLF is collected by perfusing the nasal cavities with a sterile saline solution.[2] The collected fluid is then centrifuged, and the cell pellet is resuspended for total and differential cell counts, particularly for eosinophils, using staining methods like Wright-Giemsa. The supernatant can be stored for the quantification of inflammatory mediators such as histamine, cytokines (e.g., IL-4, IL-5, IL-13), and OVA-specific IgE using ELISA kits.
-
Histological Analysis: After sacrifice, the heads of the mice are fixed, decalcified, and embedded in paraffin. Nasal tissue sections are then stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, especially eosinophils, and with Periodic acid-Schiff (PAS) stain to evaluate goblet cell hyperplasia.[3]
Ovalbumin-Sensitized Guinea Pig Model of Allergic Rhinitis
Guinea pigs are also a valuable model for allergic rhinitis as their physiological and pharmacological responses to histamine are similar to humans.
Sensitization and Challenge Protocol:
-
Sensitization: Male Dunkin Hartley guinea pigs are often used.[4] Sensitization can be achieved through intraperitoneal injections of OVA (e.g., 0.3 mg) with an adjuvant like aluminum hydroxide (30 mg) in saline, administered on alternate days for two weeks.[5]
-
Challenge: Following sensitization, the animals are challenged by daily intranasal instillation of an OVA solution (e.g., 5% OVA in saline, 20 µL per nostril) for one week.[5]
Assessment of Allergic Response:
-
Symptom Scoring: Similar to the mouse model, the frequency of sneezing and nose rubbing is observed and quantified after the allergen challenge.[4]
-
Nasal Blockade Measurement: Nasal airway resistance can be measured to assess nasal congestion.[4]
-
Nasal Lavage Fluid (NLF) Analysis: Collection and analysis of NLF for inflammatory cells and mediators are performed as described for the mouse model.[4]
Quantitative Efficacy of Loratadine
Preclinical studies have consistently demonstrated the efficacy of Loratadine in attenuating the symptoms of allergic rhinitis and reducing the associated inflammatory responses. The following tables summarize the key quantitative findings from various in vivo studies.
Table 1: Effect of Loratadine on Allergic Rhinitis Symptoms in Preclinical Models
| Animal Model | Treatment Group | Dose | Sneezing Frequency (counts/10 min) | Nasal Rubbing Frequency (counts/10 min) | Reference |
| Ovalbumin-Sensitized Rodent | Vehicle (Control) | - | 25.4 ± 3.1 | 40.2 ± 4.5 | [6] |
| Loratadine | 10 mg/kg | 10.2 ± 1.8 | 15.7 ± 2.3 | [6] | |
| Cetirizine | 10 mg/kg | 9.8 ± 1.5 | 14.9 ± 2.1 | [6] | |
| *p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM. |
Table 2: Effect of Loratadine on Inflammatory Cell Infiltration in Nasal Lavage Fluid (NLF) of Preclinical Models
| Animal Model | Treatment Group | Dose | Eosinophil Count (x10⁴ cells/mL) | Metachromatic Cell Count (cells/mL) | Reference |
| Ovalbumin-Sensitized Rodent | Vehicle (Control) | - | 15.6 ± 2.2 | 8.5 ± 1.3 | [6] |
| Loratadine | 10 mg/kg | 6.8 ± 1.1 | 3.2 ± 0.6 | [6] | |
| Cetirizine | 10 mg/kg | 6.5 ± 0.9 | 3.0 ± 0.5 | [6] | |
| *p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM. |
Table 3: Effect of Loratadine on Histamine Release
| Study Population | Treatment Group | Dose | Histamine in Nasal Lavage (ng/mL, median) | Basophil Histamine Release (%) | Reference |
| Patients with Allergic Rhinitis | Placebo | - | 4.0 | 41.9 | [7] |
| Loratadine | 10 mg/day | 0.5** | 30.0 | [7] | |
| p < 0.05 vs placebo, **p < 0.01 vs placebo. |
Signaling Pathways and Mechanism of Action
Loratadine's therapeutic effect in allergic rhinitis extends beyond its primary role as a histamine H1 receptor antagonist. It also exhibits significant anti-inflammatory properties by modulating key intracellular signaling pathways involved in the allergic cascade.
Allergic Rhinitis Inflammatory Cascade
The allergic response in the nasal mucosa is initiated by the binding of an allergen to IgE antibodies attached to the high-affinity IgE receptor (FcεRI) on the surface of mast cells. This cross-linking of FcεRI triggers a complex signaling cascade, leading to mast cell degranulation and the release of pre-formed mediators like histamine, as well as the de novo synthesis of other pro-inflammatory molecules.
Mechanism of Action of Loratadine
Loratadine primarily exerts its effect by competitively and selectively inhibiting the histamine H1 receptor, thereby preventing histamine-induced symptoms like sneezing, itching, and rhinorrhea. However, preclinical evidence has revealed that Loratadine also possesses anti-inflammatory properties by interfering with the upstream signaling pathways that lead to the production of inflammatory mediators. Specifically, Loratadine has been shown to suppress the activation of key signaling molecules such as Syk, Src, and TAK1.[5][8][9] This inhibition, in turn, leads to the downregulation of the NF-κB and AP-1 transcription factors, which are critical for the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][8][9]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical in vivo evaluation of a compound like Loratadine for allergic rhinitis.
Conclusion
The preclinical in vivo studies summarized in this technical guide provide robust evidence for the efficacy of Loratadine in the management of allergic rhinitis. Through well-established animal models, Loratadine has been shown to significantly reduce the cardinal symptoms of allergic rhinitis and attenuate the underlying inflammatory cell infiltration in the nasal mucosa. Beyond its well-documented antagonism of the histamine H1 receptor, Loratadine demonstrates a broader anti-inflammatory profile by inhibiting key signaling pathways, including NF-κB and AP-1, through the modulation of upstream kinases. This dual mechanism of action underscores its therapeutic value. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals in the field of allergy and immunology, facilitating further investigation and development of novel therapeutics for allergic rhinitis.
References
- 1. The Immuno-Modulatory Activities of Pentaherbs Formula on Ovalbumin-Induced Allergic Rhinitis Mice via the Activation of Th1 and Treg Cells and Inhibition of Th2 and Th17 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein tyrosine kinase Syk in mast cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway [pubmed.ncbi.nlm.nih.gov]
Loratadine's Impact on Mast Cell and Basophil Histamine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loratadine (B1675096), a second-generation H1-receptor antagonist, is a widely utilized therapeutic for allergic disorders. Beyond its primary function of blocking histamine (B1213489) H1 receptors, extensive research has demonstrated its capacity to directly inhibit the release of histamine and other inflammatory mediators from mast cells and basophils. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with loratadine's effects on these key immune cells. The information presented herein is intended to support further research and development in the fields of allergy, immunology, and pharmacology.
Quantitative Analysis of Loratadine's Inhibitory Effects
Loratadine and its active metabolite, desloratadine (B1670295), have been shown to inhibit histamine release from mast cells and basophils in a dose-dependent manner. The following tables summarize the key quantitative findings from various in vitro and ex vivo studies.
Table 1: In Vitro Inhibition of Histamine Release from Human Basophils by Loratadine
| Stimulus | Loratadine Concentration | % Inhibition of Histamine Release | IC50 (µM) | Reference |
| Anti-IgE (1/5,000) | 1 - 50 µM | Dose-dependent | 30 | [1] |
| N-formyl-methionyl-leucyl-phenylalanine (FMLP; 10 µM) | 1 - 50 µM | Dose-dependent | 29 | [1] |
| Ca2+ ionophore A23187 (1 µM) | 1 - 50 µM | Dose-dependent | 24 | [1] |
| Der p 1 antigen or anti-FcεRI | 3 x 10⁻⁶ - 10⁻⁴ M | 5 - 40% | - | [2] |
Table 2: Ex Vivo Inhibition of Histamine Release from Human Basophils by Loratadine Treatment
| Treatment | Stimulus | Median Histamine Release (Placebo) | Median Histamine Release (Loratadine) | % Inhibition | Reference |
| 10 mg daily p.o. for 1 week | Anti-IgE (10 µg/ml) | 41.9% | 30.0% | ~28% | [3] |
| 10 mg daily p.o. for 1 week | FMLP (1 µM) | - | Inhibitory effect observed | - | [3] |
| 10 mg daily p.o. for 1 week | Ca2+ ionophore A23187 (1 µM) | - | Inhibitory effect observed | - | [3] |
Table 3: In Vitro Inhibition of Mediator Release from Human Mast Cells by Loratadine and Desloratadine
| Cell Type | Compound | Concentration | Mediator(s) Inhibited | % Inhibition | Reference |
| Human Lung Mast Cells (HLMC) | Loratadine & Desloratadine | 3 x 10⁻⁶ - 10⁻⁴ M | Histamine, LTC4, PGD2 | 10 - 40% | [2] |
| Human Skin Mast Cells (HSMC) | Loratadine & Desloratadine | 3 x 10⁻⁶ - 10⁻⁴ M | Histamine, Tryptase, LTC4, PGD2 | 10 - 40% | [2] |
Table 4: Inhibition of Histamine Release from Rat Basophilic Leukemia (RBL-2H3) Cells
| Compound | Concentration for Inhibition | Notes | Reference |
| Loratadine | > 7 µM | Inhibition increased with reduced extracellular Ca2+ | [4] |
| Descarboxyethoxyloratadine | > 2 µM | - | [4] |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effects of loratadine on mast cell and basophil histamine release.
In Vitro Human Basophil Histamine Release Assay
This protocol is based on the methodology described by Miadonna et al. (1994).[1]
-
Leukocyte Isolation:
-
Draw peripheral venous blood from normal subjects.
-
Perform dextran (B179266) sedimentation to obtain leukocyte suspensions.
-
-
Incubation with Loratadine:
-
Pre-incubate leukocyte suspensions with varying concentrations of loratadine (1 to 50 µM) for 2 hours at 37°C.
-
-
Stimulation of Histamine Release:
-
Stimulate the leukocytes with one of the following agents:
-
Anti-IgE (1/5,000 dilution)
-
N-formyl-methionyl-leucyl-phenylalanine (FMLP; 10 µM)
-
Ca2+ ionophore A23187 (1 µM)
-
-
-
Histamine Measurement:
-
Separate the cell supernatants.
-
Measure the histamine concentration in the supernatants using an automated fluorometric method.
-
Ex Vivo Basophil Histamine Release Assay in Allergic Rhinitis Patients
This protocol is adapted from the study by Miadonna et al. (1998).[3]
-
Patient Treatment:
-
Administer loratadine (10 mg daily, p.o.) or a placebo to patients with allergic rhinitis for 1 week in a double-blind, crossover trial.
-
-
Blood Collection and Basophil Isolation:
-
Collect venous blood after the treatment period.
-
Isolate basophils from the blood samples.
-
-
Stimulation of Histamine Release:
-
Induce histamine release from the isolated basophils using:
-
Anti-IgE (10 µg/ml)
-
N-formyl-methionyl-leucyl-phenylalanine (fMLP, 1 µM)
-
Ca2+ ionophore A23187 (1 µM)
-
-
-
Histamine Quantification:
-
Measure the released histamine using an automated fluorometric method.
-
In Vitro Human Mast Cell Mediator Release Assay
This protocol is based on the methodology described by Genovese et al. (1997).[2]
-
Mast Cell Purification:
-
Purify human mast cells from skin (HSMC) or lung tissue (HLMC).
-
-
Pre-incubation:
-
Pre-incubate the purified mast cells with loratadine or desloratadine (3 x 10⁻⁶ to 10⁻⁴ M) for 15 minutes at 37°C.
-
-
Immunological Challenge:
-
Challenge the mast cells with Der p 1 antigen or anti-FcεRI to induce degranulation.
-
-
Mediator Analysis:
-
Collect the cell supernatants.
-
Evaluate the release of preformed mediators (histamine, tryptase) and de novo synthesized mediators (leukotriene C4, prostaglandin (B15479496) D2) in the supernatants.
-
Signaling Pathways
Loratadine's inhibitory effect on histamine release extends beyond simple H1 receptor antagonism and involves interference with intracellular signaling cascades.
Interference with Calcium Mobilization
A key mechanism by which loratadine inhibits histamine release is through its effects on intracellular calcium ([Ca2+]). Studies have shown that loratadine and its metabolite, descarboxyethoxyloratadine, can impair the increase in cytosolic Ca2+ that follows cell activation.[4] This is achieved by:
-
Decreasing the influx of extracellular Ca2+ .[4]
-
Promoting the discharge of Ca2+ from intracellular stores , which in turn inhibits the [Ca2+]i rise induced by physiological activators.[5]
Increased extracellular Ca2+ concentrations have been shown to reduce the inhibitory activity of loratadine, suggesting an antagonistic relationship.[1]
Modulation of the AP-1 Signaling Pathway
Recent research has also implicated loratadine in the modulation of the Activator Protein-1 (AP-1) signaling pathway, which is involved in inflammatory responses.[6][7] Loratadine has been shown to suppress AP-1 transcriptional activity by targeting Transforming growth factor-beta-activated kinase 1 (TAK1).[6] This action reduces the expression of pro-inflammatory cytokines.
References
- 1. Inhibitory effect of the H1 antagonist loratadine on histamine release from human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loratadine and desethoxylcarbonyl-loratadine inhibit the immunological release of mediators from human Fc epsilon RI+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and ex vivo inhibitory effects of loratadine on histamine release in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro inhibition, by loratadine and descarboxyethoxyloratadine, of histamine release from human basophils, and of histamine release and intracellular calcium fluxes in rat basophilic leukemia cells (RBL-2H3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of loratadine on cytosolic Ca2+ levels and leukotriene release: novel mechanisms of action independent of the anti-histamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Loratadine's Anti-Inflammatory Potential: A Technical Guide to its Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loratadine (B1675096), a widely used second-generation antihistamine, is increasingly recognized for its anti-inflammatory properties that extend beyond its histamine (B1213489) H1 receptor antagonism. This technical guide delves into the core mechanisms underlying Loratadine's anti-inflammatory effects, focusing on its modulation of key signaling pathways. We present a comprehensive overview of the in vitro and in vivo evidence, detailing the experimental protocols used to elucidate its mechanism of action and providing quantitative data on its efficacy. This document aims to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of Loratadine for inflammatory disorders.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases. Loratadine, traditionally used for allergic conditions, has demonstrated significant anti-inflammatory activity in preclinical studies.[1][2] This activity is attributed to its ability to suppress pro-inflammatory signaling cascades, independent of its antihistaminic effects. This guide explores the molecular targets and signaling pathways modulated by Loratadine, providing a scientific foundation for its potential repurposing as an anti-inflammatory agent.
Molecular Mechanisms of Action
Loratadine exerts its anti-inflammatory effects primarily through the inhibition of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Activator Protein-1 (AP-1) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Loratadine has been shown to inhibit this pathway by targeting the upstream kinases Syk and Src.[1] By binding to these proteins, Loratadine disrupts the downstream signaling cascade that leads to the activation and nuclear translocation of NF-κB, thereby reducing the expression of a wide array of pro-inflammatory genes.[1]
Inhibition of the AP-1 Signaling Pathway
The AP-1 transcription factor is involved in cellular responses to stress, and it plays a significant role in inflammation and immunity. Research has identified Transforming Growth Factor-β-activated kinase 1 (TAK1) as a key molecular target of Loratadine within the AP-1 pathway.[2] Loratadine directly binds to and inhibits TAK1, which in turn prevents the activation of downstream kinases such as c-Jun N-terminal kinase (JNK), ultimately suppressing AP-1-mediated transcription of inflammatory genes like matrix metalloproteinases (MMPs).[2][3]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory effects of Loratadine have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data, providing insights into its potency and efficacy.
Table 1: In Vitro Anti-Inflammatory Efficacy of Loratadine [4]
| Compound | Cell Line | Key Inflammatory Markers Inhibited | Concentration/Dosage | Signaling Pathway(s) Affected |
| Loratadine | RAW264.7 | Nitric oxide, iNOS, IL-1β, TNF-α, IL-6, COX-2, MMP1, MMP3, MMP9 | 20–40 μM | NF-κB, AP-1 |
Table 2: In Vivo Anti-Inflammatory Efficacy of Loratadine [4]
| Compound | Animal Model | Condition | Key Outcomes | Dosage |
| Loratadine | Mouse | Gastritis, Hepatitis, Colitis, Peritonitis | Improved histopathology, liver morphology, and colon length; Reduced gastric bleeding | 5, 10 mg/kg |
Table 3: Loratadine IC50 Values for Inhibition of Inflammatory Mediators
| Mediator | Cell Type/System | IC50 | Reference |
| IL-6 Secretion | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.3 x 10-6 M | [5] |
| IL-8 Secretion | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.2 x 10-6 M | [5] |
| P-selectin Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | 13 x 10-9 M | [5] |
| COX-1 Activity | Ovine | ~10-8 M | [6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Loratadine inhibits both the NF-κB and AP-1 signaling pathways.
Caption: A typical workflow for in vitro anti-inflammatory drug screening.
Detailed Experimental Protocols
Cell Culture and Treatment
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of Loratadine (e.g., 20-40 µM, dissolved in DMSO) for 30 minutes to 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.[4][7]
Nitric Oxide (NO) Production Assay (Griess Assay)
After 24 hours of LPS stimulation, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[8] The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.[8]
Cytokine Quantification (ELISA)
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[7]
Western Blot Analysis for Phosphorylated JNK (p-JNK)
-
Cell Lysis: Following treatment, RAW264.7 cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated JNK (p-JNK) (e.g., rabbit anti-p-JNK, 1:1000 dilution). A primary antibody for total JNK (1:1000 dilution) and a loading control like β-actin (1:5000 dilution) are used on separate blots or after stripping.[9][10]
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
Luciferase Reporter Gene Assay for AP-1 Transcriptional Activity
-
Cell Transfection: Human Embryonic Kidney (HEK293T) cells are seeded in 24-well plates and co-transfected with an AP-1 luciferase reporter plasmid, a constitutively active upstream activator (e.g., HA-TAK1), and a β-galactosidase expression vector (for normalization) using a transfection reagent like polyethylenimine (PEI).[7][11]
-
Loratadine Treatment: 24 hours post-transfection, cells are treated with Loratadine (e.g., 20-40 µM) for 6 hours.[12]
-
Luciferase Assay: Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer after adding a luciferase substrate. β-galactosidase activity is measured to normalize for transfection efficiency.[7]
Cellular Thermal Shift Assay (CETSA) for TAK1 Target Engagement
-
Cell Treatment: HEK293T cells are treated with Loratadine (e.g., 40 µM) or a vehicle control (DMSO) for 1 hour.[11]
-
Heat Shock: The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]
-
Cell Lysis and Centrifugation: Cells are lysed by three freeze-thaw cycles. The lysates are then centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.[14]
-
Protein Detection: The supernatant (soluble fraction) is collected, and the amount of soluble TAK1 is quantified by Western blotting using an anti-TAK1 antibody. Increased thermal stability of TAK1 in the presence of Loratadine indicates direct binding.[11]
In Vivo HCl/Ethanol-Induced Acute Gastritis Mouse Model
-
Animal Dosing: Male ICR mice are orally administered Loratadine (5 and 10 mg/kg), a vehicle control, or a positive control (e.g., Ranitidine, 40 mg/kg) twice daily for three days.[2]
-
Induction of Gastritis: One hour after the final dose, acute gastritis is induced by oral administration of 150 mM HCl in 60% ethanol.[2]
-
Assessment: One hour after induction, mice are euthanized, and their stomachs are excised. The area of gastric lesions is measured. Stomach tissues can be collected for further analysis, such as Western blotting for phosphorylated c-Fos to assess in vivo inhibition of the AP-1 pathway.[2]
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the anti-inflammatory potential of Loratadine, mediated through the dual inhibition of the NF-κB and AP-1 signaling pathways. The detailed experimental protocols provided herein offer a framework for further investigation into its therapeutic applications for a range of inflammatory diseases. Future research should focus on a more extensive characterization of Loratadine's effects in various chronic inflammatory models and its potential for combination therapy. The well-established safety profile of Loratadine makes it an attractive candidate for drug repurposing in the field of inflammation.
References
- 1. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitory activity of loratadine and descarboxyethoxyloratadine on histamine-induced activation of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New evidence of H1-receptor independent COX-2 inhibition by fexofenadine HCl in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Physicochemical Properties of Loratadine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Loratadine is a second-generation antihistamine that acts as a potent, long-acting, and non-sedating selective inverse agonist for the peripheral histamine (B1213489) H1 receptor.[1][2] It is widely used for the symptomatic relief of allergic conditions such as allergic rhinitis (hay fever) and chronic idiopathic urticaria.[3] Chemically, Loratadine is a tricyclic antihistamine, structurally related to azatadine (B1203903) and certain tricyclic antidepressants.[1][3] It undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6, to form its major active metabolite, desloratadine.[] This document provides a comprehensive technical overview of the molecular structure and key physicochemical properties of its hydrochloride salt, Loratadine hydrochloride, which is often used in pharmaceutical formulations.
Molecular Structure
This compound is the hydrochloride salt form of Loratadine. The core structure is a benzocycloheptapyridine ring system.
-
Chemical Name: Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5][6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate hydrochloride[7]
-
Molecular Formula: C₂₂H₂₄Cl₂N₂O₂[6]
-
Molecular Weight: 419.3 g/mol [6]
Structural Identifiers:
-
CAS Number: 444995-23-7[6]
-
SMILES: CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.Cl[6]
-
InChI Key: DUWMKTXPAFUTGI-UHFFFAOYSA-N[6]
Physicochemical Properties
The physicochemical properties of Loratadine and its hydrochloride salt are critical for its formulation, dissolution, absorption, and overall bioavailability. Loratadine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[8]
Quantitative Physicochemical Data
The key quantitative properties of Loratadine and its hydrochloride salt are summarized in the table below.
| Property | Value | Conditions / Remarks | Reference(s) |
| Appearance | White to off-white crystalline powder | Solid at room temperature | [][9] |
| Melting Point | 132 - 137 °C | For Loratadine base | [][10][11] |
| pKa | 4.3 | Weakly basic nature | [12] |
| LogP (Partition Coefficient) | 3.9 | Indicates lipophilic nature | [5] |
| Molecular Weight | 382.88 g/mol (Loratadine Base) 419.3 g/mol (HCl Salt) | [][6] | |
| Solubility (Loratadine Base) | |||
| In Water | < 1 mg/mL | at 25°C; Practically insoluble | [1][] |
| In Ethanol | ~30 - 77 mg/mL | at 25°C; Soluble | [][13] |
| In DMSO | ~25 - 50 mg/mL | Soluble | [][13] |
| In Chloroform | Freely Soluble | [5] | |
| In Methanol | Freely Soluble | [5] | |
| In Acetone | Freely Soluble | [5] | |
| Solubility (Loratadine HCl) | |||
| In Distilled Water | 0.008 mg/mL | Practically insoluble | [14] |
| In 0.1 N HCl | 4.9 mg/mL | Soluble | [14] |
| In 0.1 N NaOH | 9.2 mg/mL | Freely Soluble | [14] |
| In pH 4.5 Phosphate Buffer | 1.8 mg/mL | Sparingly soluble | [14] |
| In pH 6.8 Phosphate Buffer | 0.012 mg/mL | Very slightly soluble | [14] |
| In pH 7.4 Phosphate Buffer | 0.009 mg/mL | Practically insoluble | [14] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties.
In-Vitro Dissolution Studies (USP Apparatus 2)
This test determines the rate at which the active pharmaceutical ingredient (API) dissolves from a solid dosage form.
-
Apparatus: USP Type II (Paddle) dissolution apparatus.[15]
-
Dissolution Medium: 900 mL of 0.1 N HCl or other specified buffer (e.g., distilled water with 0.1% w/v sodium lauryl sulfate).[][15]
-
Temperature: Maintained at 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.[15]
-
Procedure: a. A tablet containing a known quantity (e.g., 10 mg) of Loratadine is placed in the dissolution vessel. b. At predetermined time intervals, a 5 mL aliquot of the dissolution medium is withdrawn. c. The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed medium. d. The sample is filtered through a 0.45 µm syringe filter.[]
-
Quantification: The concentration of dissolved Loratadine in the filtrate is determined using a UV-Vis spectrophotometer at its λmax (typically 280 nm in 0.1 N HCl).[][16]
High-Performance Liquid Chromatography (HPLC) for Assay
HPLC is used for the identification, quantification, and purity analysis of Loratadine.
-
Mobile Phase: A filtered and degassed mixture of 0.01M Dibasic potassium phosphate, methanol, and acetonitrile (B52724) in a 7:6:6 ratio. The pH is adjusted to 7.2 with 10% phosphoric acid.[11]
-
Diluent: A mixture of 0.05N HCl, 0.6M Dibasic potassium phosphate, methanol, and acetonitrile.[11]
-
Standard Preparation: A precisely weighed quantity of USP Loratadine Reference Standard (RS) is dissolved and diluted in the Diluent to a known concentration.[11]
-
Assay Preparation: The sample containing Loratadine is prepared similarly to the Standard Preparation.
-
Chromatographic System:
-
A suitable HPLC system equipped with a UV detector and an appropriate column (e.g., C18).
-
Detection Wavelength: As specified in the monograph (e.g., 280 nm).
-
-
Procedure: Equal volumes of the Standard and Assay preparations are injected into the chromatograph. The retention time and peak area of the major peak are recorded.
-
Calculation: The quantity of Loratadine is determined by comparing the peak area response from the Assay preparation to that of the Standard preparation.[11]
Mechanism of Action and Metabolic Pathway
Pharmacodynamics: H1 Receptor Antagonism
Loratadine functions by blocking the action of histamine, a key mediator in allergic reactions.
-
Histamine Release: In an allergic response, allergens trigger mast cells to release histamine.
-
H1 Receptor Binding: Histamine binds to H1 receptors on the surface of various cells (e.g., endothelial and smooth muscle cells).
-
Signal Transduction: This binding activates the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of PIP₂ into IP₃ and DAG, leading to an increase in intracellular Ca²⁺ and activation of Protein Kinase C (PKC). This cascade results in the classic symptoms of allergy: vasodilation, increased vascular permeability, and smooth muscle contraction.
-
Loratadine's Action: Loratadine acts as a selective inverse agonist at the H1 receptor, preventing histamine from binding and thereby blocking the downstream signaling cascade.[2][] It also exhibits anti-inflammatory properties by suppressing the NF-κB pathway.[3]
Metabolic Pathway
Loratadine is a prodrug that is rapidly and extensively metabolized in the liver to its pharmacologically active metabolite, desloratadine.
References
- 1. Loratadine | 79794-75-5 [chemicalbook.com]
- 2. Loratadine (Loratidine; SCH 29851) |treat allergies |histamine H1 receptor antagonist | CAS 79794-75-5 | SCH29851; SCH-29851; Claritin; Loratidine; Clarityn; Alavert| InvivoChem [invivochem.com]
- 3. Loratadine - Wikipedia [en.wikipedia.org]
- 5. ijsdr.org [ijsdr.org]
- 6. This compound | C22H24Cl2N2O2 | CID 10112775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wyzant.com [wyzant.com]
- 10. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. uspbpep.com [uspbpep.com]
- 12. iajpr.com [iajpr.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. ijrar.org [ijrar.org]
- 15. Report: A comparative study of loratidine physiochemical properties from different brands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Loratadine's Binding Affinity for Peripheral H1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loratadine (B1675096) is a widely used second-generation antihistamine for the treatment of allergic conditions such as allergic rhinitis and urticaria.[1][2][3] Its therapeutic efficacy stems from its potent and selective inverse agonist activity at peripheral histamine (B1213489) H1 receptors.[4] Unlike first-generation antihistamines, loratadine is classified as "non-sedating" because it does not readily cross the blood-brain barrier, leading to minimal central nervous system effects.[1][4][5][6] This guide provides a detailed overview of the binding affinity of loratadine and its active metabolite, desloratadine (B1670295), for peripheral H1 receptors, supported by quantitative data, experimental protocols, and visual representations of relevant pathways and workflows.
Quantitative Data Presentation: Receptor Binding Affinity
The binding affinity of a drug for its receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. Loratadine itself has a notable affinity for the H1 receptor, but its primary therapeutic effects are mediated by its active metabolite, desloratadine (descarboethoxyloratadine), which exhibits a significantly higher binding affinity.[4][7]
The selectivity of loratadine is highlighted by its high affinity for the H1 receptor compared to other receptor types, such as adrenergic, dopaminergic, serotonergic, and muscarinic receptors.[5]
Table 1: Comparative Binding Affinities (Ki) of Antihistamines for the Histamine H1 Receptor
| Compound | H1 Receptor Ki (nM) |
| Desloratadine | 0.4 - 0.9 |
| Levocetirizine (B1674955) | 3 |
| Cetirizine (B192768) | 6 |
| Fexofenadine (B15129) | 10 |
| Loratadine | Varies, less potent than desloratadine |
Note: The binding affinities of several popular antihistamines to the HRH1 are as follows: desloratadine > cetirizine > loratadine > fexofenadine.[8] Desloratadine has been shown to be 52, 57, 194, and 153 times more potent than cetirizine, ebastine, fexofenadine, and loratadine, respectively, in competition-binding studies.[9] The potency of second-generation histamine antagonists is ranked as follows (from strongest to weakest): desloratadine (Ki 0.4 nM) > levocetirizine (Ki 3 nM) > cetirizine (Ki 6 nM) > fexofenadine (Ki 10 nM) > terfenadine (B1681261) > loratadine.[4]
Experimental Protocols
The determination of a compound's binding affinity for a specific receptor is accomplished through various in vitro assays. Below are detailed methodologies for key experiments used to characterize the antagonist activity of loratadine at the H1 receptor.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound (loratadine) for the H1 receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibition constant (Ki) of loratadine for the histamine H1 receptor.
Materials:
-
Cell Membranes: Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells).[5]
-
Test Compound: Loratadine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[5]
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Glass Fiber Filters: e.g., Whatman GF/B, pre-soaked in polyethylenimine (PEI).[5]
-
Scintillation Fluid and Counter. [5]
Procedure:
-
A reaction mixture is prepared containing the cell membranes, a fixed concentration of the radioligand (e.g., [3H]mepyramine), and varying concentrations of loratadine in the assay buffer.[5]
-
The mixture is incubated to allow the competitive binding to reach equilibrium.[5]
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.[5][10]
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.[5]
-
The filters are then dried, and scintillation fluid is added.[5]
-
The radioactivity on the filters is measured using a scintillation counter.[5]
-
Non-specific binding is determined in the presence of a high concentration of a known H1 receptor antagonist (e.g., diphenhydramine).[5][10]
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.[5]
-
The concentration of loratadine that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis.[5]
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist like loratadine to inhibit the increase in intracellular calcium concentration that is induced by an agonist (histamine) acting on the H1 receptor. The H1 receptor is coupled to a Gq protein, and its activation leads to an increase in intracellular calcium.[5]
Objective: To determine the functional potency of loratadine as an H1 receptor antagonist.
Materials:
-
Cells stably expressing the human H1 receptor.
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Histamine (agonist).
-
Loratadine (antagonist).
-
A fluorescence plate reader.
Procedure:
-
Cells are seeded in a microplate and incubated to allow for attachment.
-
The cells are then loaded with a fluorescent calcium indicator dye.
-
Varying concentrations of loratadine are added to the wells and pre-incubated.
-
A baseline fluorescence reading is taken.
-
Histamine is added to the wells to stimulate the H1 receptor.
-
The change in fluorescence, which indicates the intracellular calcium concentration, is measured over time.[5]
-
The inhibitory effect of loratadine is determined by the reduction in the histamine-induced calcium response.[5]
-
The IC50 value for loratadine is calculated by plotting the inhibition of the calcium response against the concentration of loratadine.[5]
Mandatory Visualizations
Signaling Pathway
Caption: Histamine H1 Receptor Signaling and Loratadine's Mechanism.
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Pharmacokinetics and Peripheral Selectivity
Loratadine is well-absorbed after oral administration and undergoes rapid first-pass metabolism in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2D6), to its active metabolite, desloratadine.[1][4][7] Both loratadine and desloratadine are highly bound to plasma proteins (97-99% and 73-76%, respectively).[4]
The key to loratadine's non-sedating profile is its limited ability to cross the blood-brain barrier.[1][5][6] This is attributed to its chemical structure and its recognition by P-glycoprotein, an efflux transporter in the brain capillary endothelium that actively pumps the drug out of the central nervous system. This results in high selectivity for peripheral H1 receptors over those in the brain, thereby minimizing side effects like drowsiness.[11] Studies have shown that a standard 10 mg dose of loratadine results in very low occupancy of brain H1 receptors.[12][13]
Conclusion
Loratadine, primarily through its active metabolite desloratadine, is a potent and highly selective antagonist of peripheral histamine H1 receptors. Its high binding affinity, as demonstrated by low nanomolar Ki values from radioligand binding assays, translates to effective blockade of the histamine-mediated allergic response. The pharmacodynamic effects are further confirmed by functional assays that show potent inhibition of histamine-induced intracellular signaling. The peripheral selectivity of loratadine, a result of its pharmacokinetic properties that limit central nervous system penetration, establishes it as a cornerstone in the management of allergic disorders with a favorable safety profile.
References
- 1. Loratadine: Pharmacokinetics & Pharmacodynamics | Study.com [study.com]
- 2. Oradin | 10 mg | Tablet | ওরাডিন ১০ মি.গ্রা. ট্যাবলেট | Eskayef Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Loratadine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Video: Upper Respiratory Drugs: First and Second-Generation Antihistamines [jove.com]
- 7. Pharmacology of Loratadine | Pharmacology Mentor [pharmacologymentor.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. H1 antagonist - Wikipedia [en.wikipedia.org]
- 12. Brain histamine H1 receptor occupancy of loratadine measured by positron emission topography: comparison of H1 receptor occupancy and proportional impairment ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Molecular Basis of Loratadine's Non-Sedating Profile: An Early-Stage Research Compendium
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational, early-stage research that elucidated the non-sedating properties of Loratadine (B1675096), a second-generation H1 receptor antagonist. By examining its molecular interactions, pharmacokinetics, and central nervous system (CNS) penetration, this document provides a comprehensive overview for researchers in pharmacology and drug development. The data presented herein is pivotal to understanding the rational design of non-sedating antihistamines.
Receptor Binding Affinity and Selectivity
Loratadine's therapeutic efficacy is rooted in its high affinity for the peripheral histamine (B1213489) H1 receptor, coupled with significantly lower affinity for other receptors, thereby minimizing off-target effects.[1][2] Unlike first-generation antihistamines, which often interact with muscarinic, adrenergic, and serotonergic receptors, Loratadine's selective binding profile is a key determinant of its favorable side-effect profile.[1]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | H1 Receptor | Adrenergic Receptors | Dopaminergic Receptors | Serotonergic Receptors | Muscarinic Receptors |
| Loratadine | Potent (specific values vary) [3] | Negligible[1] | Negligible[1] | Negligible[1] | Negligible[1] |
| Diphenhydramine (First-Generation) | Potent[3] | Moderate | Low | Moderate | Potent[3] |
Note: Specific Ki values for Loratadine and Diphenhydramine at various non-H1 receptors are not consistently reported in early literature but are generally characterized as negligible or potent as indicated.
Blood-Brain Barrier Penetration and P-glycoprotein Efflux
A critical factor in Loratadine's non-sedating nature is its limited ability to cross the blood-brain barrier (BBB).[2][4][5] Early research identified Loratadine as a substrate for P-glycoprotein (P-gp), an efflux transporter at the BBB that actively removes the drug from the CNS, thereby maintaining low brain concentrations.[2][6][7][8]
In Vivo CNS Penetration Studies
Preclinical studies in animal models were instrumental in quantifying the extent of Loratadine's brain penetration compared to first-generation antihistamines. These studies often involved administering the drug and measuring its concentration in both plasma and brain tissue.
Table 2: Brain-to-Plasma Concentration Ratios of Antihistamines
| Antihistamine | Brain-to-Plasma AUC Ratio (WT Mice) | Brain-to-Plasma AUC Ratio (mdr1a/b KO Mice) | Fold Increase in KO Mice | Reference |
| Loratadine | Low | 2-fold higher | 2 | [8] |
| Cetirizine | Low | 4-fold higher | 4 | [8] |
| Desloratadine (B1670295) | Low | >14-fold higher | >14 | [8] |
| Diphenhydramine | High | Comparable to WT | ~1 | [8] |
| Hydroxyzine | High | Comparable to WT | ~1 | [8] |
| Triprolidine | High | Comparable to WT | ~1 | [8] |
WT: Wild-Type; KO: Knockout. The significant increase in the brain-to-plasma AUC ratio in P-gp knockout mice for second-generation antihistamines like Loratadine confirms their role as P-gp substrates.
Clinical Studies on Brain H1 Receptor Occupancy
Positron Emission Tomography (PET) studies in humans have provided direct evidence of Loratadine's low occupancy of H1 receptors in the brain at therapeutic doses, which correlates with its non-sedating profile.[9]
Table 3: Brain H1 Receptor Occupancy (H1RO) in Humans
| Compound | Dose | Brain H1RO | Reference |
| Loratadine | 10 mg | 13.8 ± 7.00% | [9] |
| Desloratadine | 5 mg | 6.47 ± 10.5% | [9] |
| Diphenhydramine | - | High (≥50%) | [3] |
Experimental Protocols
The following sections detail the methodologies for key experiments that were foundational in characterizing Loratadine's non-sedating properties.
Radioligand Binding Assay for H1 Receptor Affinity
This assay determines the binding affinity of a compound to the H1 receptor by measuring its ability to displace a radiolabeled ligand.[1]
Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells).[1]
-
Radioligand: [3H]mepyramine.[1]
-
Test compound: Loratadine.[1]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[1]
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethylenimine (PEI).[1]
-
Scintillation fluid.[1]
Procedure:
-
Cell membranes are incubated with the radioligand ([3H]mepyramine) and varying concentrations of the test compound (Loratadine).
-
Non-specific binding is determined in the presence of a high concentration of a known H1 receptor antagonist.[1]
-
After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.[1]
-
The concentration of Loratadine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.[1]
In Situ Brain Perfusion Technique for BBB Penetration
This technique is used to measure the rate and extent of a drug's transport across the blood-brain barrier in a living animal model.[6][7]
Materials:
-
Anesthetized rats (e.g., Sprague-Dawley).[7]
-
Perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing the test compound (Loratadine).
-
Surgical equipment for cannulation of the carotid artery.
-
Brain tissue homogenization equipment.
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS).
Procedure:
-
The rat is anesthetized, and the common carotid artery is surgically exposed and cannulated.
-
The perfusion fluid containing a known concentration of Loratadine is infused at a constant rate.
-
After a short perfusion period (e.g., a few minutes), the animal is euthanized, and the brain is rapidly removed.
-
The brain is dissected, weighed, and homogenized.
-
The concentration of Loratadine in the brain homogenate is determined using a validated analytical method.
-
The unidirectional transfer constant (Kin) is calculated to quantify the rate of brain uptake.
P-glycoprotein Substrate Assessment in MDCK-MDR1 Cells
This in vitro assay uses a cell line overexpressing the human P-gp transporter to determine if a compound is a substrate.[7][8]
Materials:
-
Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) and parental MDCK cells.[7][8]
-
Transwell inserts for cell culture.
-
Test compound (Loratadine).
-
Known P-gp inhibitors (e.g., verapamil, cyclosporin (B1163) A) as controls.[2]
-
Analytical instrumentation for drug quantification.
Procedure:
-
MDCK-MDR1 and parental MDCK cells are seeded on Transwell inserts and grown to form a confluent monolayer.
-
The test compound (Loratadine) is added to either the apical (top) or basolateral (bottom) chamber of the Transwell insert.
-
Samples are taken from the receiving chamber at various time points.
-
The concentration of Loratadine in the samples is measured.
-
The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport.
-
The efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio significantly greater than 1 in MDCK-MDR1 cells compared to parental cells indicates that the compound is a P-gp substrate.
Visualizations of Key Pathways and Workflows
The following diagrams illustrate the core concepts discussed in this guide.
Caption: P-glycoprotein mediated efflux of Loratadine at the BBB.
Caption: Differential action of Loratadine in peripheral vs. CNS tissues.
Caption: Experimental workflow for H1 receptor binding assay.
Conclusion
The early-stage research into Loratadine's pharmacodynamics and pharmacokinetics provided a clear and compelling explanation for its non-sedating properties. The combination of high selectivity for the H1 receptor, poor penetration of the blood-brain barrier, and its role as a substrate for the P-glycoprotein efflux pump collectively ensures that at therapeutic doses, Loratadine's central nervous system effects are minimal. These foundational studies not only established Loratadine as a safe and effective treatment for allergic conditions but also provided a blueprint for the rational design of future non-sedating antihistamines.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the interaction of loratadine and desloratadine with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein limits the brain penetration of nonsedating but not sedating H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain histamine H1 receptor occupancy after oral administration of desloratadine and loratadine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Validated HPLC Method for the Quantification of Loratadine in Human Plasma
Abstract
This application note details a highly sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of loratadine (B1675096) in human plasma. The described protocol employs a simple and efficient protein precipitation technique for sample preparation, followed by reversed-phase chromatographic separation with UV detection. The method has been rigorously validated according to regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and recovery. This robust and reliable method is well-suited for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of loratadine.
Introduction
Loratadine is a long-acting, non-sedating second-generation antihistamine widely used for the relief of allergy symptoms.[1][2] Accurate and reliable quantification of loratadine in biological matrices such as plasma is crucial for pharmacokinetic and bioavailability studies, as well as for therapeutic drug monitoring to ensure optimal dosing and patient safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for such bioanalytical applications.
This application note presents a detailed protocol for a validated HPLC method for the quantification of loratadine in human plasma. The method utilizes a common C18 stationary phase and a straightforward isocratic mobile phase, making it easily transferable and applicable in most analytical laboratories.
Materials and Reagents
-
Loratadine reference standard (Purity ≥ 99%)
-
Internal Standard (IS): Diazepam (or other suitable, commercially available standard)
-
HPLC grade acetonitrile (B52724) and methanol (B129727) [1]
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) , analytical grade
-
Orthophosphoric acid , analytical grade
-
Human plasma (drug-free)
-
Ultrapure water (18.2 MΩ·cm)
Equipment
-
HPLC system with a UV-Vis detector[3]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Micropipettes
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation (Methanol: 0.025M KH2PO4, pH 3.5; 85:15, v/v):
-
Dissolve 3.4 g of KH2PO4 in 1000 mL of ultrapure water to prepare a 0.025 M solution.
-
Adjust the pH of the KH2PO4 solution to 3.5 using orthophosphoric acid.[4]
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 850 mL of HPLC grade methanol with 150 mL of the prepared phosphate buffer.
-
Degas the mobile phase by sonication for 15-20 minutes before use.
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of loratadine reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Prepare a stock solution of the internal standard (Diazepam) at a concentration of 100 µg/mL in methanol in a separate volumetric flask.
-
Store the stock solutions at 2-8 °C, protected from light.
Working Standard Solutions and Calibration Standards:
-
Prepare a series of working standard solutions of loratadine by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 to 20 µg/mL.
-
Prepare calibration standards by spiking 90 µL of drug-free human plasma with 10 µL of the respective working standard solutions to obtain final concentrations in plasma.
-
Prepare a working internal standard solution of 1 µg/mL by diluting the IS stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Chromatographic Conditions
A summary of the optimal chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Methanol: 0.025M KH2PO4 (pH 3.5) (85:15, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Detection Wavelength | 248 nm[4] |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Mean Extraction Recovery | > 95% |
Data Presentation
The quantitative data for the chromatographic conditions and method validation are presented in the tables above for clear and easy comparison.
Visualizations
Caption: Experimental workflow for loratadine quantification in plasma.
Caption: Logical flow of HPLC method development and validation.
References
- 1. bch.ro [bch.ro]
- 2. researchgate.net [researchgate.net]
- 3. Determination of loratadine in human plasma by high-performance liquid chromatographic method with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Dissolution Testing of Loratadine Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loratadine (B1675096) is a widely used second-generation antihistamine for the relief of allergy symptoms. As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits low solubility and high permeability.[1][2][3][4][5] The low solubility makes the in vitro dissolution rate a critical quality attribute for loratadine tablets, as it can be the rate-limiting step for drug absorption and bioavailability.[5] Therefore, robust and reproducible in vitro dissolution testing is essential for routine quality control, formulation development, and ensuring bioequivalence of generic products.
This application note provides detailed protocols for the in vitro dissolution testing of immediate-release loratadine tablets, drawing from pharmacopeial methods and scientific literature.
Data Summary
The following tables summarize the key parameters for the in vitro dissolution testing of loratadine tablets as described in various sources.
Table 1: Dissolution Parameters for Loratadine Immediate-Release Tablets
| Parameter | USP Monograph | Scientific Literature Examples |
| Apparatus | USP Apparatus 2 (Paddle)[6][7] | USP Apparatus 2 (Paddle)[6][8][9][10] |
| Dissolution Medium | 0.1 N Hydrochloric Acid[6][7] | 0.1 N HCl[6][8][11], Acetate (B1210297) Buffer (pH 4.5)[6], Phosphate Buffer (pH 6.8)[9][10] |
| Volume of Medium | 900 mL[6][7] | 900 mL[6][8][9][10][11] |
| Temperature | 37 ± 0.5 °C[6] | 37 ± 0.5 °C[6][9][10][11] |
| Paddle Speed | 50 rpm[6][7] | 50 rpm[6][9][10], 75 rpm[11], 100 rpm[8] |
| Sampling Times | 60 minutes[7] | 10, 15, 30, 45, 60 minutes[9][10] |
| Acceptance Criteria | Not less than 80% (Q) of the labeled amount dissolved in 60 minutes.[7] | For rapid dissolution, at least 85% dissolved within 15 minutes in 0.1 N HCl.[6] |
Table 2: Analytical Methods for Quantification of Dissolved Loratadine
| Analytical Method | Wavelength/Mobile Phase | Reference |
| UV Spectrophotometry | 280 nm in 0.1 N HCl | [6][7] |
| UV Spectrophotometry | 247.5 nm in 0.1 N HCl | [8] |
| HPLC-UV | Acetonitrile and Buffer (50:50) | [12] |
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro dissolution testing of Loratadine tablets.
Detailed Experimental Protocols
Protocol 1: USP Method for Immediate-Release Loratadine Tablets
This protocol is based on the United States Pharmacopeia (USP) monograph for Loratadine Tablets.[7]
1. Materials and Apparatus
-
Dissolution Apparatus: USP Apparatus 2 (Paddle)
-
Reagents: Hydrochloric acid (HCl), USP Loratadine Reference Standard (RS), purified water.
-
Equipment: UV-Vis Spectrophotometer, volumetric flasks, pipettes, 0.45 µm syringe filters.
2. Preparation of Solutions
-
Dissolution Medium (0.1 N HCl): Carefully add 8.5 mL of concentrated HCl to a 1000 mL volumetric flask containing approximately 500 mL of purified water. Mix and dilute to volume with purified water.
-
Standard Solution: Prepare a standard solution of USP Loratadine RS in the dissolution medium to a known concentration similar to that expected in the sample solutions.
3. Dissolution Test Procedure
-
Set up the dissolution apparatus. The water bath should be maintained at 37 ± 0.5 °C.
-
Add 900 mL of the 0.1 N HCl dissolution medium to each vessel and allow the medium to equilibrate to the bath temperature.
-
Place one loratadine tablet in each vessel.
-
Immediately start the rotation of the paddles at 50 rpm.
-
At 60 minutes, withdraw a sample from each vessel from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Filter the samples through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
4. Sample Analysis (UV Spectrophotometry)
-
If necessary, dilute the filtered samples with the dissolution medium to a suitable concentration for UV analysis.
-
Measure the absorbance of the sample solutions and the standard solution at the wavelength of maximum absorbance, approximately 280 nm, using the dissolution medium as a blank.[7]
-
Calculate the percentage of the labeled amount of loratadine dissolved using the following equation:
% Dissolved = (Abs_sample / Abs_standard) * (Conc_standard / Label_claim) * Vol_medium * 100
Where:
-
Abs_sample is the absorbance of the sample solution.
-
Abs_standard is the absorbance of the standard solution.
-
Conc_standard is the concentration of the standard solution (e.g., in mg/mL).
-
Label_claim is the labeled amount of loratadine per tablet (e.g., in mg).
-
Vol_medium is the volume of the dissolution medium (900 mL).
-
5. Acceptance Criteria
-
Not less than 80% (Q) of the labeled amount of loratadine is dissolved in 60 minutes.[7]
Protocol 2: Dissolution Profile in Alternative Media (pH 4.5 Acetate Buffer)
This protocol is useful for investigating the dissolution behavior of loratadine in a medium that simulates the upper intestinal pH.[6]
1. Materials and Apparatus
-
As listed in Protocol 1, with the addition of sodium acetate and acetic acid.
2. Preparation of Solutions
-
Dissolution Medium (Acetate Buffer, pH 4.5): Prepare a buffer solution of pH 4.5 using sodium acetate and acetic acid in purified water.
-
Standard Solution: Prepare a standard solution of USP Loratadine RS in the acetate buffer to a known concentration.
3. Dissolution Test Procedure
-
Follow steps 1-3 from Protocol 1, using the acetate buffer (pH 4.5) as the dissolution medium.
-
Set the paddle speed to 50 rpm.[6]
-
Withdraw samples at multiple time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples as described in Protocol 1.
4. Sample Analysis
-
Analyze the samples using UV spectrophotometry or a validated HPLC method as described in Protocol 1.
5. Data Analysis
-
Calculate the cumulative percentage of drug dissolved at each time point, correcting for the replaced volume.
-
Plot the percentage of drug dissolved versus time to generate a dissolution profile.
Conclusion
The in vitro dissolution testing of loratadine tablets is a critical component of quality assessment. The standard USP method provides a robust quality control procedure. However, for a more comprehensive understanding of the in vivo performance, especially for formulation development and bioequivalence studies, generating dissolution profiles in alternative media that simulate different physiological conditions of the gastrointestinal tract is highly recommended. The choice of analytical method, either UV spectrophotometry or HPLC, should be validated for accuracy, precision, and linearity.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Classification of loratadine based on the biopharmaceutics drug classification concept and possible in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Loratadine Tablets [drugfuture.com]
- 8. ijfmr.com [ijfmr.com]
- 9. Design of Experiment Approach for Enhancing the Dissolution Profile and Robustness of Loratadine Tablet Using D-α-Tocopheryl Polyethylene Glycol 1000 Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The influence of natural polymers on loratadine's solubility and dissolution profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uspnf.com [uspnf.com]
Application Notes: Loratadine as a Positive Control in Histamine H1 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loratadine is a second-generation antihistamine that acts as a selective inverse agonist for the peripheral histamine (B1213489) H1 receptor.[1] Widely utilized in the treatment of allergic conditions such as allergic rhinitis and urticaria, its efficacy is attributed to its high affinity and selectivity for the H1 receptor.[2] These characteristics, combined with its well-documented pharmacological profile, make Loratadine an ideal positive control for in vitro histamine H1 receptor binding assays. In these assays, Loratadine serves as a benchmark for validating assay performance and for comparing the potency of novel compounds.
This document provides detailed protocols and application notes for utilizing Loratadine as a positive control in competitive radioligand binding assays for the histamine H1 receptor.
Principle of the Assay
The histamine H1 receptor binding assay is a competitive assay that measures the ability of a test compound to displace a radiolabeled ligand from the receptor. In this protocol, [3H]-mepyramine, a well-characterized H1 receptor antagonist, is used as the radioligand. The assay is performed using cell membranes prepared from cell lines stably expressing the human histamine H1 receptor. The amount of radioligand bound to the receptor is quantified using a scintillation counter. The inhibitory concentration (IC50) of a test compound is determined by measuring the concentration at which it displaces 50% of the specifically bound radioligand. Loratadine is run in parallel as a positive control to ensure the assay is performing within expected parameters.
Data Presentation
The binding affinity of Loratadine for the histamine H1 receptor is typically reported as the inhibitor constant (Ki). This value is calculated from the IC50 using the Cheng-Prusoff equation.
| Compound | Receptor | Kᵢ (nM) | Assay Conditions |
| Loratadine | Human Histamine H1 | 35 | Competitive radioligand binding assay with [³H]mepyramine. |
| Desloratadine | Human Histamine H1 | ~2-10 | Competitive radioligand binding assay with [³H]mepyramine.[3][4] |
| Cetirizine | Human Histamine H1 | ~3-6 | Competitive radioligand binding assay with [³H]mepyramine.[3] |
| Fexofenadine | Human Histamine H1 | ~10-20 | Competitive radioligand binding assay with [³H]mepyramine.[3] |
Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
This protocol details a competitive binding assay to determine the affinity of test compounds for the histamine H1 receptor using Loratadine as a positive control.[2]
Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [3H]-mepyramine
-
Positive Control: Loratadine
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethylenimine (PEI)
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of Loratadine and test compounds in the assay buffer.
-
Dilute the [3H]-mepyramine in the assay buffer to a concentration near its dissociation constant (Kd).
-
Thaw the cell membranes on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Total Binding: Assay buffer, [3H]-mepyramine, and cell membranes.
-
Non-specific Binding (NSB): A high concentration of a known H1 antagonist (e.g., 10 µM mianserin), [3H]-mepyramine, and cell membranes.
-
Positive Control: Serial dilutions of Loratadine, [3H]-mepyramine, and cell membranes.
-
Test Compound: Serial dilutions of test compounds, [3H]-mepyramine, and cell membranes.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[5]
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate to separate the bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[2]
-
-
Scintillation Counting:
-
Dry the filters and add scintillation fluid to each well.
-
Measure the radioactivity on the filters using a scintillation counter.[2]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of Loratadine or the test compound.
-
Determine the IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[2]
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Visualizations
Caption: Experimental workflow for a competitive histamine H1 receptor binding assay.
Caption: Histamine H1 receptor signaling pathway and the mechanism of action of Loratadine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Molecular determinants of ligand binding at the human histamine H1 receptor: Site-directed mutagenesis results analyzed with ligand docking and molecular dynamics studies at H1 homology and crystal structure models - PMC [pmc.ncbi.nlm.nih.gov]
Application of UV-Visible Spectrophotometry for the Analysis of Loratadine
Introduction
Loratadine (B1675096) is a second-generation histamine (B1213489) H1 receptor antagonist widely used in the treatment of allergic rhinitis and urticaria.[1][2] Unlike first-generation antihistamines, it is favored for its non-sedating properties.[3][4] Accurate and reliable analytical methods are crucial for the quality control of Loratadine in both bulk drug and pharmaceutical dosage forms. UV-Visible spectrophotometry is a simple, cost-effective, and rapid analytical technique commonly employed for the quantitative analysis of pharmaceuticals.[5] This document provides detailed application notes and protocols for the determination of Loratadine using UV-Visible spectrophotometry, intended for researchers, scientists, and drug development professionals.
Principle
UV-Visible spectrophotometry involves the measurement of the amount of light absorbed by a substance in the ultraviolet (190-380 nm) and visible (380-800 nm) regions of the electromagnetic spectrum.[5] The principle is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a Loratadine solution at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined.
Experimental Protocols
Instrumentation and Reagents
-
Instrument: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[6]
-
Analytical Balance: To accurately weigh the standard and sample.
-
Volumetric Flasks and Pipettes: For the preparation of standard and sample solutions.
-
Reagents and Chemicals:
Preparation of Solutions
a. Preparation of Standard Stock Solution (e.g., 100 µg/mL in Methanol)
-
Accurately weigh 10 mg of Loratadine reference standard.[5][7]
-
Transfer the weighed standard into a 100 mL volumetric flask.[5]
-
Dissolve and make up the volume to the mark with methanol to obtain a concentration of 100 µg/mL.[5][7]
b. Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of dilutions with the chosen solvent (e.g., methanol, 0.1N HCl, acetonitrile) to obtain concentrations within the linear range (e.g., 2-10 µg/mL or 5-25 µg/mL).[5][7]
c. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder twenty Loratadine tablets to ensure homogeneity.[1]
-
Accurately weigh a quantity of the tablet powder equivalent to 10 mg of Loratadine.[5]
-
Transfer the powder to a 100 mL volumetric flask.[5]
-
Add about 70 mL of the chosen solvent and sonicate for 15-30 minutes to ensure complete dissolution of the drug.[1][5]
-
Make up the volume to 100 mL with the same solvent.[5]
-
Filter the solution through a Whatman filter paper No. 41 to remove any insoluble excipients.[5]
-
Dilute the filtrate with the solvent to obtain a final concentration within the calibration range.[1]
Determination of Wavelength of Maximum Absorbance (λmax)
-
Prepare a suitable concentration of Loratadine working standard solution (e.g., 10 µg/mL).
-
Scan the solution in the UV spectrophotometer over a wavelength range of 200-400 nm against a solvent blank.[2]
-
The wavelength at which the maximum absorbance is observed is the λmax. The λmax for Loratadine can vary depending on the solvent used, with reported values at 245 nm, 246 nm, 275 nm, 276 nm, and 282 nm.[2][3][5][6][7]
Construction of Calibration Curve
-
Prepare a series of working standard solutions of Loratadine in the desired concentration range (e.g., 2-10 µg/mL).[5]
-
Measure the absorbance of each solution at the predetermined λmax against a solvent blank.[6]
-
Plot a graph of absorbance versus concentration.
-
The curve should be linear, and the linear regression equation (y = mx + c) and the correlation coefficient (R²) should be determined.[7]
Data Presentation
The following tables summarize quantitative data from various studies on the UV-Visible spectrophotometric analysis of Loratadine.
Table 1: Summary of Reported UV Spectrophotometric Methods for Loratadine Analysis
| Solvent System | λmax (nm) | Linearity Range (µg/mL) | Reference |
| Methanol | 245 | 5-30 | [7] |
| Methanol:Water (60:40) | 246 | 5-25 | [6] |
| 0.1N Methanolic HCl | 275 | 2-10 | [5] |
| 0.1N HCl and Ethanol | 276 | 0.5-2.5 | [3][8] |
| Acetonitrile | 282 | 4-24 | [2] |
| Methanol | 288 | Not specified | [9] |
| Methanol with Potassium Tetraiodomercuriate | 380 | 0.06-0.08 mg/mL | [9] |
Table 2: Summary of Method Validation Parameters for Loratadine Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Solvent | Methanol | 0.1N Methanolic HCl | Acetonitrile | 0.1N HCl and Ethanol |
| λmax (nm) | 245 | 275 | 282 | 276 |
| Linearity Range (µg/mL) | 5-30 | 2-10 | 4-24 | 0.5-2.5 |
| Correlation Coefficient (R²) | 0.998 | 0.999 | 0.999 | 0.999 |
| LOD (µg/mL) | Not Specified | Not Specified | 0.445 | Not Specified |
| LOQ (µg/mL) | Not Specified | Not Specified | 1.351 | Not Specified |
| Accuracy (% Recovery) | 99.97 ± 0.3969 | 99.98 - 101.49 | 99.89 (Assay) | 96.83 |
| Precision (%RSD) | Not Specified | Not Specified | Not Specified | 0.4 (Method), 1.4 (Intermediate) |
| Reference | [7] | [5] | [2] | [3][8] |
Visualizations
Caption: Experimental workflow for the UV-Visible spectrophotometric analysis of Loratadine.
Caption: Logical relationship of the analytical method validation process for Loratadine analysis.
Conclusion
The UV-Visible spectrophotometric method for the analysis of Loratadine is simple, rapid, accurate, and precise.[7] It is a cost-effective technique suitable for routine quality control analysis of Loratadine in bulk and pharmaceutical formulations.[6][7] The developed methods are validated according to ICH guidelines, ensuring their reliability for their intended purpose.[2][3] The choice of solvent can influence the wavelength of maximum absorbance, and various validated methods offer flexibility in laboratory application.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ijbpas.com [ijbpas.com]
- 3. Analytical method for loratadine estimation using UV spectrophotometry. [wisdomlib.org]
- 4. iajps.com [iajps.com]
- 5. ijpsr.info [ijpsr.info]
- 6. asianpubs.org [asianpubs.org]
- 7. ajrconline.org [ajrconline.org]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
Application Note: Identification of Loratadine Hydrochloride using Fourier-Transform Infrared (FT-IR) Spectroscopy
Introduction
Loratadine is a second-generation antihistamine commonly used to treat allergies.[1] As a critical quality control and research tool, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for the identification of active pharmaceutical ingredients (APIs) like Loratadine hydrochloride. This application note outlines the standard protocol for the identification of this compound using FT-IR spectroscopy, detailing the sample preparation, spectral acquisition, and data interpretation. The characteristic vibrational frequencies of its functional groups provide a unique spectral fingerprint, allowing for unambiguous identification.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a sample is irradiated with a broad spectrum of infrared light, its functional groups will absorb energy and vibrate in characteristic ways (e.g., stretching, bending). The resulting spectrum of absorbance or transmittance versus wavenumber is unique to the molecule's structure. For this compound, key functional groups such as C=O (carbonyl), C-Cl (chloro), C-O (ether), and aromatic C=C and C=N bonds produce distinct absorption bands that are used for its identification.[2]
Experimental Protocols
This section provides a detailed methodology for the FT-IR analysis of this compound.
Materials and Equipment
-
This compound reference standard
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Mortar and pestle (agate)
-
Hydraulic press for KBr pellet preparation
-
FT-IR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector
-
Sample holders
-
Spatula
-
Desiccator
Sample Preparation: KBr Pellet Method
The solid-state KBr pellet method is a common technique for preparing solid samples for FT-IR transmission analysis.[3][4]
-
Drying: Dry the KBr powder in an oven at 100-110 °C for at least 2-4 hours to remove any adsorbed water, which can interfere with the IR spectrum.[3] Cool the dried KBr in a desiccator before use.
-
Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.[4]
-
Mixing: Transfer the weighed sample and KBr to an agate mortar. Gently grind and mix the components until a fine, homogeneous powder is obtained.[3][4] The particle size of the sample should be reduced to minimize scattering of the infrared radiation.[3]
-
Pellet Formation: Transfer the powder mixture into the die of a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[4]
-
Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Instrument Parameters and Spectral Acquisition
-
Background Scan: With the sample chamber empty, perform a background scan to acquire the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This background spectrum will be automatically subtracted from the sample spectrum.
-
Sample Scan: Place the sample holder with the this compound KBr pellet into the sample chamber.
-
Acquisition Parameters: Set the following parameters for spectral acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
-
-
Data Acquisition: Initiate the scan to obtain the FT-IR spectrum of this compound.
Data Presentation: Characteristic FT-IR Peaks of Loratadine
The FT-IR spectrum of Loratadine exhibits several characteristic absorption bands corresponding to its various functional groups. The positions of these peaks should be compared with a reference spectrum for positive identification.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |
| ~3440 | N-H Stretching | Amine | [5] |
| ~3000 | C-H Stretching (methyl) | -CH₃ | [5] |
| ~1703-1705 | C=O Stretching | Carbonyl (Ester) | [6][7] |
| ~1695.5 | C=O Stretching | Carbonyl | [2] |
| ~1643 | C=N Stretching (imine) | Pyridine Ring | [7] |
| ~1559.51 | C=C, C=N Stretching | Aromatic Ring | [2] |
| ~1437.03 | N=O Stretch | Nitro Group (potential impurity) | [2] |
| ~1440 | C-H Bending | Methylene/Methyl | [5] |
| ~1385.91 | C-N Stretching | Amine | [2] |
| ~1228.71 - 1220 | C-O Stretching | Ester | [2][5] |
| ~997.24 | C-Cl Stretching | Chloroalkane | [2] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the FT-IR analysis of this compound and the logical relationship between the observed spectral features and the molecular structure.
Caption: Experimental workflow for FT-IR analysis of Loratadine HCl.
Caption: Correlation of functional groups and FT-IR peaks for Loratadine.
Conclusion
FT-IR spectroscopy is a powerful and reliable technique for the identification of this compound. By following the detailed protocol for sample preparation and spectral acquisition, a characteristic infrared spectrum can be obtained. The correlation of the observed absorption bands with the known vibrational frequencies of the functional groups present in the Loratadine molecule allows for its unequivocal identification. This method is suitable for routine quality control testing in the pharmaceutical industry as well as for research and development purposes.
References
- 1. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eng.uc.edu [eng.uc.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. Curve-fitting FTIR studies of loratadine/hydroxypropyl-beta-cyclodextrin inclusion complex induced by co-grinding process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Formulation Development of Fast-Disintegrating Loratadine Tablets
AN-PH-024
Introduction
Loratadine is a widely used second-generation antihistamine for the symptomatic relief of allergies. It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] This low solubility can lead to a delayed onset of action and variable bioavailability.[2][3] Fast-disintegrating tablets (FDTs) offer a promising solution by rapidly disintegrating in the oral cavity without the need for water, leading to enhanced patient compliance and potentially faster therapeutic effect.[4][5][6]
This application note provides a detailed protocol for the formulation and evaluation of fast-disintegrating Loratadine tablets (10 mg) using the direct compression method.[7][8][9] It covers the selection of excipients, manufacturing process, and comprehensive evaluation parameters to achieve tablets with optimal physical characteristics and rapid drug release.
Logical Framework for Formulation
The selection and concentration of excipients are critical for developing FDTs with desired properties such as rapid disintegration and sufficient mechanical strength.[10] The diagram below illustrates the relationship between key formulation variables and tablet quality attributes.
Caption: Interplay of formulation variables and their impact on tablet properties.
Materials and Reagents
| Material | Grade | Supplier | Purpose |
| Loratadine | USP/Ph. Eur. | (Specify) | Active Pharmaceutical Ingredient (API) |
| Crospovidone (Polyplasdone XL) | NF | (Specify) | Superdisintegrant |
| Croscarmellose Sodium (Ac-Di-Sol) | NF | (Specify) | Superdisintegrant |
| Sodium Starch Glycolate (Primogel) | NF | (Specify) | Superdisintegrant |
| Mannitol | USP/Ph. Eur. | (Specify) | Diluent, Sweetener |
| Microcrystalline Cellulose (Avicel PH-102) | NF | (Specify) | Diluent, Binder, Disintegrant |
| Aspartame | NF | (Specify) | Sweetener |
| Magnesium Stearate (B1226849) | NF | (Specify) | Lubricant |
| Colloidal Silicon Dioxide (Aerosil 200) | NF | (Specify) | Glidant |
| 0.1 N Hydrochloric Acid | AR Grade | (Specify) | Dissolution Medium |
| Potassium Dihydrogen Phosphate (B84403) | AR Grade | (Specify) | Buffer Component |
| Sodium Hydroxide | AR Grade | (Specify) | pH Adjustment |
Experimental Workflow
The overall process for developing and evaluating Loratadine FDTs is outlined below. It follows a systematic approach from material characterization to final product stability assessment.
Caption: Workflow for Loratadine FDT formulation, evaluation, and optimization.
Protocols
Protocol 1: Formulation by Direct Compression
The direct compression method is a simple and cost-effective process for manufacturing FDTs.[11]
-
Sifting: Pass Loratadine, superdisintegrant, diluent, and other excipients (except lubricant) through a #40 sieve. Sift magnesium stearate separately through a #60 sieve.
-
Blending: Accurately weigh all ingredients as per the formulations in Table 1. Mix Loratadine with the diluents in a blender for 10 minutes.
-
Superdisintegrant Addition: Add the specified superdisintegrant to the blend and mix for another 10 minutes.
-
Lubrication: Add the sifted magnesium stearate and colloidal silicon dioxide to the powder blend and mix for 3-5 minutes.[9] Avoid over-mixing to prevent negative effects on tablet hardness and dissolution.[9]
-
Compression: Compress the final blend into tablets using a rotary tablet press with 8 mm round, flat-faced punches to a target weight of 150 mg.
Table 1: Example Formulations of Loratadine FDTs (All quantities in mg/tablet)
| Ingredient | F1 | F2 | F3 | F4 | F5 | F6 |
| Loratadine | 10 | 10 | 10 | 10 | 10 | 10 |
| Crospovidone | 6 | 9 | - | - | - | - |
| Croscarmellose Sodium | - | - | 6 | 9 | - | - |
| Sodium Starch Glycolate | - | - | - | - | 6 | 9 |
| Mannitol | 125 | 122 | 125 | 122 | 125 | 122 |
| Aspartame | 3 | 3 | 3 | 3 | 3 | 3 |
| Colloidal Silicon Dioxide | 3 | 3 | 3 | 3 | 3 | 3 |
| Magnesium Stearate | 3 | 3 | 3 | 3 | 3 | 3 |
| Total Weight (mg) | 150 | 150 | 150 | 150 | 150 | 150 |
Protocol 2: Pre-Compression Powder Evaluation
Evaluate the final powder blend for its physical properties to ensure good flowability and compressibility.[2]
-
Bulk Density (BD) & Tapped Density (TD): Weigh a 10 g sample of the powder blend and pour it into a 50 mL measuring cylinder. Record the initial volume (Bulk Volume). Tap the cylinder 100 times and record the final volume (Tapped Volume). Calculate BD = Weight/Bulk Volume and TD = Weight/Tapped Volume.
-
Carr’s Index (%): Calculate using the formula: [(TD - BD) / TD] x 100.
-
Hausner's Ratio: Calculate using the formula: TD / BD.
-
Angle of Repose: Use the fixed funnel method. Allow the powder to flow through a funnel onto a horizontal surface. Measure the height (h) and radius (r) of the powder cone and calculate the angle using: θ = tan⁻¹(h/r).
Protocol 3: Post-Compression Tablet Evaluation
Evaluate the compressed tablets to ensure they meet quality control specifications.[5]
-
Hardness: Measure the crushing strength of 6 tablets using a Monsanto or Pfizer hardness tester. The target is typically 3-4 kg/cm ².
-
Friability: Weigh 10 tablets (W_initial), place them in a Roche friabilator, and rotate at 25 rpm for 4 minutes. Remove dust and re-weigh the tablets (W_final). A friability of less than 1% is acceptable.[5] Calculate using: [(W_initial - W_final) / W_initial] x 100.
-
Weight Variation: Individually weigh 20 tablets and calculate the average weight. The deviation of individual tablets from the average should be within compendial limits.
-
Drug Content Uniformity: Randomly select 10 tablets. Crush one tablet and dissolve it in 100 mL of 0.1 N HCl. Filter the solution and analyze the drug content using a UV-Visible Spectrophotometer at λmax ~275 nm.[1]
-
Wetting Time: Place a tablet on a piece of tissue paper folded twice in a small petri dish containing 6 mL of water. Measure the time required for complete wetting of the tablet.
-
In-Vitro Disintegration Time: Perform the test on 6 tablets using a USP disintegration apparatus with 900 mL of purified water at 37 ± 0.5°C. The tablets should disintegrate within 30 seconds.[2][5]
Protocol 4: In-Vitro Dissolution Study
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl or pH 6.8 phosphate buffer.[2][12]
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure: Place one tablet in each dissolution vessel. Withdraw 5 mL samples at 2, 4, 6, 8, 10, 15, and 30 minutes. Replace each sample with an equal volume of fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and measure the absorbance using a UV-Visible Spectrophotometer at the predetermined λmax. Calculate the cumulative percentage of drug released at each time point.
Protocol 5: Stability Studies
-
Storage: Store the optimized tablet formulation in sealed, moisture-proof containers.
-
Conditions: Conduct accelerated stability studies according to ICH guidelines at 40°C ± 2°C and 75% ± 5% relative humidity (RH) for a period of 3-6 months.[5][13][14]
-
Testing: At specified intervals (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate them for physical appearance, hardness, friability, disintegration time, and in-vitro drug release to determine the shelf life.[5][13]
Data Presentation & Results
The following tables summarize the expected results for the pre-compression and post-compression evaluation of the example formulations.
Table 2: Pre-Compression Evaluation of Powder Blends
| Formulation | Bulk Density (g/mL) | Tapped Density (g/mL) | Carr’s Index (%) | Hausner's Ratio | Angle of Repose (°) | Flow Property |
| F1 | 0.52 ± 0.02 | 0.61 ± 0.01 | 14.75 ± 0.5 | 1.17 ± 0.02 | 28.5 ± 0.8 | Good |
| F2 | 0.51 ± 0.01 | 0.60 ± 0.02 | 15.00 ± 0.6 | 1.18 ± 0.03 | 29.1 ± 0.5 | Good |
| F3 | 0.54 ± 0.03 | 0.64 ± 0.02 | 15.63 ± 0.7 | 1.19 ± 0.01 | 30.3 ± 0.7 | Good |
| F4 | 0.53 ± 0.02 | 0.63 ± 0.01 | 15.87 ± 0.4 | 1.19 ± 0.02 | 30.8 ± 0.9 | Good |
| F5 | 0.50 ± 0.01 | 0.59 ± 0.02 | 15.25 ± 0.5 | 1.18 ± 0.03 | 29.6 ± 0.6 | Good |
| F6 | 0.49 ± 0.02 | 0.58 ± 0.01 | 15.52 ± 0.6 | 1.18 ± 0.01 | 29.9 ± 0.4 | Good |
Table 3: Post-Compression Evaluation of Loratadine FDTs
| Formulation | Hardness ( kg/cm ²) | Friability (%) | Drug Content (%) | Wetting Time (sec) | Disintegration Time (sec) | % Drug Release in 15 min |
| F1 | 3.5 ± 0.2 | 0.55 ± 0.05 | 99.1 ± 1.2 | 28 ± 2 | 25 ± 3 | 92.5 ± 2.1 |
| F2 | 3.4 ± 0.3 | 0.61 ± 0.04 | 99.5 ± 0.8 | 22 ± 1 | 19 ± 2 | 98.7 ± 1.5 |
| F3 | 3.6 ± 0.2 | 0.52 ± 0.06 | 98.8 ± 1.5 | 35 ± 3 | 31 ± 2 | 89.4 ± 2.5 |
| F4 | 3.5 ± 0.1 | 0.58 ± 0.03 | 99.2 ± 1.1 | 30 ± 2 | 26 ± 3 | 94.1 ± 1.9 |
| F5 | 3.7 ± 0.3 | 0.49 ± 0.07 | 99.6 ± 0.9 | 40 ± 2 | 36 ± 2 | 85.3 ± 2.8 |
| F6 | 3.6 ± 0.2 | 0.54 ± 0.05 | 98.9 ± 1.3 | 34 ± 3 | 30 ± 1 | 91.8 ± 2.2 |
Based on the results, formulation F2, containing 6% w/w Crospovidone, would be selected as the optimized batch due to its rapid disintegration time (19 seconds) and high drug release profile (98.7% in 15 minutes), while maintaining acceptable hardness and friability.[15]
Conclusion
The development of fast-disintegrating Loratadine tablets can be successfully achieved using a systematic formulation approach with the direct compression method. The choice and concentration of the superdisintegrant are paramount; Crospovidone has been shown to be highly effective in achieving rapid disintegration and dissolution.[2][15][16] By following the outlined protocols, researchers can formulate and evaluate robust FDTs that meet all critical quality attributes, offering a patient-centric alternative to conventional oral dosage forms. The optimized formulation should demonstrate stability under accelerated conditions, ensuring product quality throughout its shelf life.[1]
References
- 1. Development and Assessment of Loratadine Fast-Disintegrating Tablets via β-Cyclodextrin Complexation with Superdisintegrants – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. Fast disintegrating tablets: Opportunity in drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmalesson.com [pharmalesson.com]
- 10. researchgate.net [researchgate.net]
- 11. Manufacture of Tablets by Direct Compression Method - Pharmapproach... [pharmapproach.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. rjptonline.org [rjptonline.org]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. ijrar.org [ijrar.org]
- 16. pharmtech.com [pharmtech.com]
Application Notes and Protocols: In Vitro Models for Assessing the Anti-inflammatory Activity of Loratadine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loratadine, a widely used second-generation antihistamine, has demonstrated significant anti-inflammatory properties that are independent of its histamine (B1213489) H1 receptor antagonism.[1][2] This document provides a detailed overview of the in vitro models used to assess the anti-inflammatory activity of Loratadine, complete with experimental protocols and quantitative data. The primary mechanisms of Loratadine's anti-inflammatory action involve the suppression of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2][3] These pathways are crucial regulators of pro-inflammatory gene expression. This guide is intended to facilitate further research into the repurposing of Loratadine as a potential anti-inflammatory therapeutic.
Introduction
Beyond its well-established role as a selective inverse agonist of peripheral histamine H1 receptors for the treatment of allergic conditions, Loratadine has emerged as a molecule with direct anti-inflammatory effects.[4][5] Preclinical studies have shown that Loratadine can modulate the production of various pro-inflammatory mediators, such as nitric oxide (NO), cytokines, and chemokines.[3][6] This anti-inflammatory activity is attributed to its ability to interfere with intracellular signaling cascades, primarily the NF-κB and AP-1 pathways, by targeting upstream kinases like Syk, Src, and Transforming Growth Factor-β-activated kinase 1 (TAK1).[1][2][3] This document outlines the key in vitro models and experimental protocols to characterize and quantify the anti-inflammatory potential of Loratadine.
Data Presentation: Quantitative Anti-inflammatory Effects of Loratadine
The anti-inflammatory activity of Loratadine has been quantified in various in vitro systems. The following tables summarize key findings from preclinical studies.
Table 1: Inhibition of Inflammatory Mediators by Loratadine in LPS-Stimulated RAW264.7 Macrophages
| Parameter | Loratadine Concentration | Result | Reference |
| Nitric Oxide (NO) Production | 10 µM | Significant Reduction | [4][6] |
| iNOS Expression | 10 µM | Significant Reduction | [4][6] |
| IL-1β Expression | 10 µM | Significant Reduction | [3][7] |
| TNF-α Expression | 10 µM | Significant Reduction | [3][7] |
| IL-6 Expression | 10 µM | Significant Reduction | [3][7] |
| COX-2 Expression | 20-40 µM | Significant Reduction | [3][7] |
| MMP1, MMP3, MMP9 Expression | 20-40 µM | Significant Reduction | [2][8] |
Table 2: Inhibition of Signaling Pathways by Loratadine
| Signaling Pathway | Cell Line | Key Target | Effect | Reference |
| NF-κB | RAW264.7 | Syk, Src | Inhibition of nuclear translocation and transcriptional activity | [1][3][6] |
| AP-1 | RAW264.7, HEK293T | TAK1 | Inhibition of JNK and p38 MAPK activation and AP-1 transcriptional activity | [1][2][9] |
Signaling Pathways
Loratadine exerts its anti-inflammatory effects by modulating two critical signaling pathways: NF-κB and AP-1.
Loratadine's Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[1] Loratadine has been shown to inhibit this pathway by targeting the upstream kinases Syk and Src.[3][6] By binding to these proteins, Loratadine prevents the subsequent phosphorylation cascade that leads to the activation and nuclear translocation of NF-κB, thereby reducing the expression of its target genes.[1][3]
Loratadine's Inhibition of the AP-1 Signaling Pathway
The AP-1 transcription factor is involved in a variety of cellular processes, including inflammation.[1] Research has identified TAK1 as a primary molecular target of Loratadine within the AP-1 pathway.[2][9] Loratadine directly binds to TAK1, inhibiting its kinase activity.[1] This action prevents the downstream activation of the JNK and p38 MAPK cascades, ultimately suppressing AP-1-mediated transcription of pro-inflammatory genes.[1][2]
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
This protocol describes the methodology for assessing the anti-inflammatory effects of Loratadine on lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.[4]
Materials:
-
RAW264.7 murine macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Loratadine (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
Reagents for ELISA, RT-qPCR, and Western Blotting
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plate for NO assay, 6-well plates for RNA/protein extraction) and allow them to adhere overnight.
-
Loratadine Treatment and LPS Stimulation:
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.[1]
-
Mix equal volumes of supernatant with Griess Reagent.
-
Incubate at room temperature for 15 minutes and measure absorbance at 540 nm.
-
-
Cytokine Measurement (ELISA):
-
Collect cell culture supernatants at appropriate time points (e.g., 6-24 hours) post-LPS stimulation.
-
Quantify the levels of cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (RT-qPCR):
-
After a shorter LPS stimulation (e.g., 4-6 hours), lyse the cells and extract total RNA.
-
Synthesize cDNA and perform quantitative real-time PCR using primers for genes of interest (e.g., Nos2, Tnf, Il6, Ptgs2).
-
-
Protein Expression and Phosphorylation Analysis (Western Blot):
-
For analysis of signaling proteins, stimulate cells for shorter periods (e.g., 15-60 minutes).
-
Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against total and phosphorylated forms of key signaling molecules (e.g., p-JNK, p-p38, p-IκBα).
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)
This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[10] Desloratadine, the active metabolite of Loratadine, has been shown to inhibit the release of pro-inflammatory mediators from human mast cells.[10]
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
Cell culture medium (e.g., MEM)
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
Loratadine/Desloratadine
-
p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
Procedure:
-
Cell Seeding and Sensitization: Seed mast cells in a 96-well plate and incubate overnight. Sensitize the cells with anti-DNP IgE for 2-24 hours.[10]
-
Washing: Wash the cells with a suitable buffer (e.g., Tyrode's buffer) to remove unbound IgE.[10]
-
Drug Incubation: Pre-incubate the cells with various concentrations of Loratadine or Desloratadine for 30 minutes.[10]
-
Antigen Challenge: Induce degranulation by adding DNP-HSA to the wells. Include positive (antigen only) and negative (buffer only) controls.[10]
-
Supernatant Collection: After 30-60 minutes of incubation, centrifuge the plate and collect the supernatant.[10]
-
Enzyme Assay: Add the supernatant to a new plate containing the p-NAG substrate. Incubate to allow for the enzymatic reaction, then add the stop solution.[10]
-
Measurement: Measure the absorbance at 405 nm.[10]
-
Calculation: Calculate the percentage of β-hexosaminidase release and the percentage of inhibition by the test compounds.
Conclusion
The in vitro models described provide a robust framework for investigating the anti-inflammatory properties of Loratadine. The evidence strongly suggests that Loratadine's effects extend beyond histamine H1 receptor antagonism to the direct modulation of key inflammatory signaling pathways. These application notes and protocols offer a foundation for further research into the potential of Loratadine as a repurposed anti-inflammatory agent. Future studies should aim to further elucidate the molecular interactions of Loratadine with its targets and expand the investigation to more complex in vitro and in vivo models of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Investigating the Anti-Inflammatory Properties of Loratadine: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loratadine, a widely used second-generation antihistamine, is primarily known for its selective inverse agonist activity on peripheral histamine (B1213489) H1 receptors.[1] Beyond its established role in alleviating allergy symptoms, emerging evidence highlights its direct anti-inflammatory properties, independent of H1 receptor antagonism.[1][2] These anti-inflammatory effects are attributed to its ability to modulate key signaling pathways that are central to the inflammatory response.[2] This document provides detailed application notes and experimental protocols for cell-based assays designed to investigate and quantify the impact of Loratadine on critical inflammatory pathways, namely the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling cascades.
Recent studies have demonstrated that Loratadine can suppress the production of a range of pro-inflammatory mediators, including nitric oxide, iNOS, IL-1β, TNF-α, IL-6, and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[3] The molecular mechanism underlying these effects involves the inhibition of upstream kinases. Specifically, Loratadine has been shown to target Syk and Src proteins in the NF-κB pathway and Transforming Growth Factor-β-activated kinase 1 (TAK1) in the AP-1 pathway.[3][4] By inhibiting these key kinases, Loratadine effectively curtails the downstream activation of transcription factors responsible for expressing a multitude of pro-inflammatory genes.[2][4]
These findings suggest that Loratadine holds potential as a repurposed therapeutic for a variety of inflammatory conditions. The following protocols and application notes offer a comprehensive guide for researchers to explore and validate the anti-inflammatory efficacy of Loratadine in a laboratory setting.
Data Presentation: Summary of Loratadine's In Vitro Anti-Inflammatory Activity
The following table summarizes quantitative data on the in vitro anti-inflammatory effects of Loratadine from preclinical studies.
| Compound | Cell Line | Key Inflammatory Markers Inhibited | Concentration | Signaling Pathway(s) Affected |
| Loratadine | RAW264.7 | Nitric oxide, iNOS, IL-1β, TNF-α, IL-6, COX-2, MMP1, MMP3, MMP9 | 20–40 μM | NF-κB, AP-1[5] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To elucidate the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Loratadine inhibits TAK1 and Syk/Src, blocking AP-1 and NF-κB pathways.
Caption: A typical workflow for in vitro anti-inflammatory drug screening.
Experimental Protocols
NF-κB and AP-1 Luciferase Reporter Assays
Principle: This cell-based assay quantifies the transcriptional activity of NF-κB or AP-1.[6][7] Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB or AP-1 response elements.[8] Upon stimulation of the respective pathway, the transcription factor binds to these elements and drives luciferase expression.[8] The resulting luminescence is proportional to the transcription factor's activity and can be measured using a luminometer.[9] A co-transfected plasmid expressing Renilla luciferase is often used to normalize for transfection efficiency and cell viability.[9]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB or AP-1 firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Loratadine
-
TNF-α or LPS (as stimulant)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection:
-
For each well, prepare a DNA-lipid complex according to the transfection reagent manufacturer's protocol. Typically, this involves co-transfecting the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Loratadine Treatment:
-
Prepare serial dilutions of Loratadine in cell culture medium.
-
Replace the medium in the wells with the Loratadine-containing medium and incubate for 1 hour.
-
-
Inflammatory Stimulation:
-
Add the inflammatory stimulant (e.g., TNF-α at 10 ng/mL for NF-κB, or LPS at 1 µg/mL for AP-1) to the wells.
-
Incubate for 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Remove the medium and lyse the cells using the passive lysis buffer from the assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.[9]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in activity relative to the stimulated, untreated control.
-
Western Blot Analysis of p38 and JNK MAPK Phosphorylation
Principle: Western blotting is a technique used to detect specific proteins in a sample.[10] To assess the activation of the MAPK pathway, this protocol focuses on detecting the phosphorylated (activated) forms of p38 and JNK kinases.[10][11] Cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated proteins.[10] A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.[12] The membrane is subsequently stripped and re-probed for total p38 and JNK to normalize for protein loading.[10]
Materials:
-
RAW264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Loratadine
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total p38, anti-phospho-JNK, anti-total-JNK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of Loratadine for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 15-30 minutes.
-
-
Sample Preparation (Cell Lysis):
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-p38, typically diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[10][12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (typically 1:5000-1:10,000 in 5% milk/TBST) for 1 hour at room temperature.[12]
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal with an imaging system.[12]
-
-
Stripping and Re-probing:
-
To normalize the data, strip the membrane of the first set of antibodies and re-probe with an antibody against the total form of the protein (e.g., anti-total p38).[10]
-
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total proteins using image analysis software.[10]
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
ELISA for Pro-Inflammatory Cytokines (TNF-α and IL-6)
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying soluble substances such as proteins.[13] In this sandwich ELISA protocol, a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) is pre-coated onto the wells of a microplate.[14][15] The cell culture supernatant containing the secreted cytokine is added to the wells, where it binds to the capture antibody.[16] A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate.[15] Finally, a substrate is added that produces a colored product in proportion to the amount of cytokine present.[13] The absorbance is read on a microplate reader and the cytokine concentration is determined by comparison to a standard curve.[16]
Materials:
-
RAW264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Loratadine
-
LPS
-
Human TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent/blocking buffer (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Protocol:
-
Cell Culture and Supernatant Collection:
-
Seed RAW264.7 cells in a 24-well plate.
-
Pre-treat with Loratadine for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cells or debris.
-
-
ELISA Procedure (perform according to kit instructions, general steps below):
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C (if not pre-coated).[14]
-
Blocking: Block the plate with assay diluent for at least 1-2 hours.[14]
-
Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.[14]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.[14]
-
Streptavidin-HRP: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 20-30 minutes.[15]
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until color develops (typically 15-20 minutes).[16]
-
Stop Reaction: Add the stop solution to each well.[16]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.[16]
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the cytokines in the samples by interpolating from the standard curve.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the anti-inflammatory effects of Loratadine. By employing these cell-based assays, researchers can effectively dissect the molecular mechanisms through which Loratadine modulates the NF-κB and AP-1 signaling pathways. The quantitative data generated from these experiments will be crucial in further substantiating the potential of Loratadine as a repurposed anti-inflammatory agent and in guiding future drug development efforts. It is recommended that all experiments include appropriate positive and negative controls to ensure the validity of the results.
References
- 1. Loratadine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. benchchem.com [benchchem.com]
- 11. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 15. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Loratadine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Loratadine (B1675096).
Frequently Asked Questions (FAQs)
Q1: Why is Loratadine's poor aqueous solubility a concern in research and development?
Loratadine is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low solubility.[1][2][3] This poor aqueous solubility (approximately 0.004 mg/mL) can lead to low and variable oral bioavailability, potentially reducing the drug's therapeutic efficacy.[4][5] Overcoming this challenge is crucial for developing effective oral dosage forms.
Q2: What are the primary strategies to enhance the aqueous solubility of Loratadine?
Several techniques have been successfully employed to improve Loratadine's solubility. The most common and effective methods include:
-
Solid Dispersions: Incorporating Loratadine into a matrix of a water-soluble polymer.[4]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins like β-cyclodextrin (β-CD) and its derivatives.[2][4][6][7]
-
Nanosuspensions: Reducing the particle size of Loratadine to the nanometer range to increase the surface area for dissolution.[8][9][10][11]
-
Co-amorphous Systems: Creating a single-phase amorphous system of Loratadine with another small molecule.[1][12]
-
pH Adjustment: Loratadine's solubility is pH-dependent, with higher solubility in acidic conditions.[3][13][14]
Q3: How significant is the solubility enhancement that can be achieved with these methods?
The degree of solubility enhancement varies depending on the technique and the specific excipients used. For a comparative overview, refer to the data summary table below.
Data Presentation: Quantitative Solubility Enhancement of Loratadine
| Technique | Carrier/Method | Solvent/Medium | Fold Increase in Solubility | Solubility Achieved (mg/mL) | Reference |
| Solid Dispersion | β-Cyclodextrin (1:3 Molar Ratio, Kneading Method) | Distilled Water | ~430 | 1.720 | [4] |
| β-Cyclodextrin (10% w/v solution) | Not Specified | 1550 | Not Specified | [4] | |
| Poloxamer 407 (10%) | Not Specified | 312 | Not Specified | [4] | |
| PVP K-30 (10%) | Not Specified | 101 | Not Specified | [4] | |
| PEG 6000 (8%) | Not Specified | 44 | Not Specified | [4] | |
| Sodium Alginate (1:0.25 ratio) | Water | ~89 | 0.187 | [15] | |
| Soluplus® (1:4 ratio) | Simulated Salivary Fluid | 130 | Not Specified | [3] | |
| Nanosuspension | Pluronic F127 and PVP K17 | Water | 3.81 | Not Specified | [8][16] |
| Pluronic F127 and PVP K17 | pH 6.8 Buffer | 3.22 | Not Specified | [8][16] | |
| Pluronic F127 and PVP K17 | pH 4.5 Buffer | 2.57 | Not Specified | [8][16] | |
| Soluplus® (0.6%) | Water | 121 | 0.059 | [11] | |
| pH Adjustment | pH 1.2 | Not Specified | Not Applicable | 4.59 | [3] |
| pH 2.5 | Not Specified | Not Applicable | 0.09 | [3] | |
| pH 6.5 / 7.5 | Not Specified | Not Applicable | 0.004 - 0.006 | [3] |
Troubleshooting Guides
Issue 1: Low and inconsistent dissolution profiles with solid dispersions.
-
Possible Cause: Incomplete amorphization of Loratadine or recrystallization upon storage.
-
Troubleshooting Steps:
-
Characterize the solid state: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of Loratadine in the solid dispersion.[4][17] A sharp endothermic peak corresponding to the melting point of Loratadine in the DSC thermogram indicates crystallinity.[4][17]
-
Optimize the polymer ratio: Increasing the proportion of the hydrophilic carrier can help stabilize the amorphous form of the drug.[1]
-
Select an appropriate preparation method: Methods like spray drying and solvent evaporation are often more effective at producing amorphous dispersions than physical mixtures or kneading.[14][18][19]
-
Assess physical stability: Store the solid dispersion under controlled temperature and humidity conditions and re-characterize it at different time points to check for recrystallization.[1]
-
Issue 2: Aggregation of nanoparticles in nanosuspensions.
-
Possible Cause: Insufficient stabilization.
-
Troubleshooting Steps:
-
Optimize stabilizer concentration: The type and concentration of the stabilizer are critical. Experiment with different stabilizers (e.g., Pluronic F127, PVP, Soluplus®) and their concentrations to achieve a stable nanosuspension with a low polydispersity index (PDI).[8][10][11]
-
Measure Zeta Potential: A sufficiently high absolute zeta potential value (typically > |20| mV) indicates good electrostatic stabilization and can prevent particle aggregation.[9][10]
-
Control processing parameters: For methods like high-pressure homogenization, optimize the pressure and number of cycles. For ultrasonic-assisted precipitation, control the sonication time and amplitude.[8][10]
-
Consider freeze-drying: To create a stable solid dosage form, freeze-drying (lyophilization) with a suitable cryoprotectant can be employed to prevent aggregation upon reconstitution.[8][10]
-
Issue 3: Limited solubility enhancement with β-cyclodextrin complexation.
-
Possible Cause: Suboptimal complexation efficiency.
-
Troubleshooting Steps:
-
Perform phase solubility studies: This will help determine the stoichiometry of the inclusion complex (e.g., 1:1, 1:2) and the stability constant.[4][20]
-
Optimize the preparation method: Techniques like the kneading method and co-evaporation have been shown to be effective for Loratadine-cyclodextrin complexation.[4][6]
-
Consider modified cyclodextrins: Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or methyl-β-cyclodextrin (MβCD) can offer higher aqueous solubility and improved complexation efficiency compared to native β-CD.[6][7]
-
Investigate the effect of pH and additives: The complexation efficiency can be influenced by the pH of the medium. Some studies have shown that the addition of certain acids can enhance complexation.[7]
-
Experimental Protocols
Protocol 1: Preparation of Loratadine-β-Cyclodextrin Solid Dispersion by Kneading Method
This protocol is based on a method that demonstrated a significant increase in Loratadine solubility.[4]
-
Materials: Loratadine, β-Cyclodextrin (β-CD), Ethanol, Water.
-
Equipment: Glass mortar and pestle, vacuum oven, desiccator.
-
Procedure:
-
Accurately weigh Loratadine and β-CD in the desired molar ratio (e.g., 1:3).
-
Place the β-CD in a glass mortar.
-
Wet the β-CD with a 50% (v/v) ethanol-water solution to form a paste. The amount of solvent should be approximately 30% of the total weight of the drug and polymer.
-
Gradually add the weighed Loratadine to the paste.
-
Knead the mixture for 45 minutes to ensure thorough mixing and interaction.
-
Dry the resulting product under vacuum for 24 hours.
-
Store the dried solid dispersion in a desiccator over fused calcium chloride.
-
Protocol 2: Preparation of Loratadine Nanosuspension by High-Speed Shear-High Pressure Homogenization
This protocol is adapted from a study that successfully developed Loratadine nanocrystals for enhanced bioavailability.[8]
-
Materials: Loratadine, Stabilizer 1 (e.g., Pluronic F127), Stabilizer 2 (e.g., Polyvinylpyrrolidone K17), Purified water.
-
Equipment: High-speed shear homogenizer, high-pressure homogenizer, particle size analyzer.
-
Procedure:
-
Dissolve the stabilizers (e.g., Pluronic F127 and PVP K17) in purified water to prepare the stabilizer solution.
-
Disperse the Loratadine powder in the stabilizer solution.
-
Subject the suspension to high-speed shearing (e.g., at 10,000 rpm for 10 minutes) to obtain a primary coarse suspension.
-
Homogenize the coarse suspension using a high-pressure homogenizer (e.g., at 1000 bar for 20 cycles).
-
Analyze the particle size and polydispersity index of the resulting nanosuspension.
-
(Optional) The nanosuspension can be freeze-dried to obtain a solid nanocrystal powder.
-
Visualizations
Caption: Workflow for Solid Dispersion Preparation by Kneading.
Caption: Workflow for Nanosuspension Preparation.
Caption: Mechanisms of Loratadine Solubility Enhancement.
References
- 1. Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Assessment of Loratadine Fast-Disintegrating Tablets via β-Cyclodextrin Complexation with Superdisintegrants – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Design of Experiment Approach for Enhancing the Dissolution Profile and Robustness of Loratadine Tablet Using D-α-Tocopheryl Polyethylene Glycol 1000 Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of Loratadine-Cyclodextrin Complexes in Oral Thin Films for Rapid Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashland.com [ashland.com]
- 8. Preparation of loratadine nanocrystal tablets to improve the solubility and dissolution for enhanced oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nasal delivery of nanosuspension-based mucoadhesive formulation with improved bioavailability of loratadine: Preparation, characterization, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and characterization of loratadine nanosuspension prepared by ultrasonic-assisted precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. mdpi.com [mdpi.com]
- 13. Development, stability and in vitro delivery profile of new loratadine-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The influence of natural polymers on loratadine's solubility and dissolution profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ijrpc.com [ijrpc.com]
- 20. researchgate.net [researchgate.net]
Addressing challenges in Loratadine stability testing under stress conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for addressing challenges in Loratadine (B1675096) stability testing under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Loratadine?
A1: Loratadine is primarily susceptible to degradation through three main pathways: hydrolysis, oxidation, and photolysis.[1] The ester functional group in its structure is prone to hydrolysis, especially under alkaline conditions.[1][2] The pyridine (B92270) ring and the cycloheptadiene system are common targets for oxidative and photolytic reactions.[1]
Q2: What are the major known degradation products of Loratadine?
A2: The most commonly identified degradation products in forced degradation studies include:
-
Loratadine Carboxylic Acid: Formed via the hydrolysis of the ethyl ester group.[1][3]
-
Desloratadine: A major metabolite that can also be formed through alkaline hydrolysis of the ethyl carbamate (B1207046) group.[1][4]
-
Oxidation Products: Various oxidation products can form, including N-oxides. Studies have noted the formation of multiple chloride oxidation products, although their specific structures are not always fully elucidated.[1][3][5]
Q3: Why is a stability-indicating analytical method crucial for Loratadine?
A3: A stability-indicating method is essential to ensure that the analytical procedure can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[3] This is a regulatory requirement and is critical for determining the shelf-life and ensuring the safety and efficacy of the final drug product.[3] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing such methods for Loratadine.[3][6]
Q4: What are the typical HPLC columns and mobile phases used for Loratadine analysis?
A4: Reversed-phase C18 and C8 columns are most frequently used for analyzing Loratadine and its impurities.[7] Typical column dimensions are 150 mm or 250 mm in length and 4.6 mm in internal diameter, with a 5 µm particle size.[7] Mobile phases usually consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727).[7][8] The pH of the buffer is a critical parameter, with a range of approximately 3.0 to 7.0 being reported to achieve good separation, as Loratadine is a basic compound with a pKa of about 5.0.[7]
Troubleshooting Guides
Hydrolytic Degradation (Acid & Base)
Q: I performed alkaline hydrolysis, but the degradation is much lower than expected. What could be the issue?
A:
-
Insufficient Reaction Time/Temperature: Loratadine's hydrolysis is time and temperature-dependent. While some degradation occurs at room temperature, studies often use elevated temperatures (e.g., 80°C) to accelerate the process.[8] Ensure your conditions are stringent enough.
-
Incorrect pH: Verify the final pH of your solution after adding the base (e.g., 0.1N or 1N NaOH).[8] Inadequate base concentration may not raise the pH sufficiently to drive significant hydrolysis.
-
Solvent Effects: Loratadine is often dissolved in an organic solvent like methanol before the stressor is applied.[1] The ratio of organic solvent to the aqueous acidic/basic solution can influence the reaction rate. Ensure the protocol is followed precisely.
Q: After acid hydrolysis, I see multiple small, unresolved peaks near the main Loratadine peak. How can I improve the separation?
A:
-
Optimize Mobile Phase pH: Adjusting the pH of your mobile phase buffer can alter the ionization state of both Loratadine and its degradants, which can significantly impact retention and resolution. Operating at a lower pH (e.g., around 3) often improves peak shape for basic compounds like Loratadine.[7]
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can provide better separation of closely eluting peaks.[6] A shallow gradient may be necessary to resolve minor degradation products from the parent peak.
-
Change Organic Modifier: The type of organic solvent (acetonitrile vs. methanol) can affect selectivity. Try switching the organic modifier or using a combination of both to improve the resolution of critical peak pairs.
Oxidative Degradation
Q: My oxidative stress study with hydrogen peroxide (H₂O₂) shows almost 100% degradation of Loratadine immediately. How can I achieve controlled degradation?
A:
-
Lower H₂O₂ Concentration: A high concentration of H₂O₂ (e.g., 30%) can cause rapid and complete degradation. Try reducing the concentration to 3% or even lower to achieve a more controlled degradation profile (e.g., 10-30% degradation).[3]
-
Reduce Temperature and Time: Perform the experiment at room temperature or even on ice to slow down the reaction rate. Monitor the degradation at several time points (e.g., 2, 6, 12, 24 hours) to find the optimal duration.
-
Quench the Reaction: If the reaction is too fast, you may need to stop it at a specific time point by dilution with the mobile phase or by adding a quenching agent, followed by immediate analysis.[3]
Photolytic Degradation
Q: I am not observing significant photodegradation in my Loratadine solution. Why might this be?
A:
-
Inadequate Light Exposure: Ensure your sample is exposed to a sufficient intensity and duration of light as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[1]
-
UV-Blocking Container: Standard glass or plastic may block a significant portion of UV radiation. Conduct the experiment in quartz cuvettes or other UV-transparent containers to ensure adequate exposure.
-
Solution vs. Solid State: Photodegradation can differ between the solid state and in solution.[1] If testing a solution, the solvent used can also influence the degradation pathway. Compare results from both solid and solution-state experiments.
General HPLC Analysis
Q: The Loratadine peak in my chromatogram is tailing significantly. What is the cause and solution?
A: This is a common issue for basic compounds like Loratadine.
-
Cause: Secondary interactions between the basic nitrogen atom of Loratadine and acidic residual silanol (B1196071) groups on the silica-based column packing.[4][7]
-
Solutions:
-
Lower Mobile Phase pH: Decrease the pH of the mobile phase to around 3. This protonates the silanol groups, minimizing their interaction with the protonated Loratadine.[4]
-
Use an End-Capped Column: Employ a high-purity, end-capped C18 or C8 column where most residual silanols have been chemically deactivated.[4]
-
Add a Competing Base: Incorporate a small amount of an amine modifier like triethylamine (B128534) (TEA) into the mobile phase to compete for the active silanol sites.[4]
-
Q: My retention times are shifting between injections. How can I improve reproducibility?
A:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before the first injection and between gradient runs. Flushing with 10-20 column volumes is a good practice.[7]
-
Temperature Control: Fluctuations in ambient temperature can affect retention times. Use a column oven to maintain a constant, stable temperature.[7]
-
Mobile Phase Preparation: Prepare the mobile phase accurately and consistently. Premixing the aqueous and organic components and ensuring it is thoroughly degassed can significantly improve reproducibility.[7]
Data Presentation
The extent of degradation is highly dependent on the specific experimental conditions (concentration, temperature, duration). The following table summarizes representative data from forced degradation studies.
Table 1: Summary of Loratadine Degradation under Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | % Degradation | Major Degradation Products | Reference |
| Acid Hydrolysis | 0.1N HCl | 24 hrs | 8.62% - 13.36% | Degradation peaks observed | [9][10] |
| Alkaline Hydrolysis | 0.1N NaOH | 24 hrs | 2.53% - 4.31% | Desloratadine, Loratadine Carboxylic Acid | [2][9][10] |
| Neutral Hydrolysis | Water/Methanol | 24 hrs | 1.52% - 2.58% | - | [9][10] |
| Oxidative | 3% H₂O₂ | - | Significant Degradation | Multiple oxidation products | [3][9] |
| Photolytic | IR & Sunlight | 6-24 hrs | 4.56% - 9.48% | - | [9][10] |
Detailed Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on Loratadine. Researchers should adapt concentrations, times, and temperatures to achieve the desired level of degradation (typically 5-20%).
Acid Hydrolysis Protocol
-
Prepare a stock solution of Loratadine (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Transfer an aliquot of the stock solution to a volumetric flask. Add an equal volume of an acidic solution (e.g., 0.1N to 1N HCl).[3][8]
-
Store the solution under the desired conditions (e.g., room temperature for 24 hours or 80°C for 2 hours).[1][8]
-
After the incubation period, cool the solution to room temperature if heated.
-
Carefully neutralize the solution with an equivalent amount of base (e.g., 0.1N to 1N NaOH).
-
Dilute the final solution to a suitable concentration for HPLC analysis with the mobile phase diluent.
Alkaline Hydrolysis Protocol
-
Prepare a Loratadine stock solution as described for acid hydrolysis.
-
Transfer an aliquot to a volumetric flask and add an equal volume of a basic solution (e.g., 0.1N to 1N NaOH).[1][8]
-
Store the solution under the desired conditions (e.g., room temperature for 24 hours or 80°C for 2 hours).[1][8]
-
After incubation, cool to room temperature if necessary.
-
Neutralize the solution with an equivalent amount of acid (e.g., 0.1N to 1N HCl).
-
Dilute the final solution to a suitable concentration for HPLC analysis.
Oxidative Degradation Protocol
-
Prepare a Loratadine stock solution.
-
Transfer an aliquot to a volumetric flask and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).[3]
-
Store the solution at room temperature and protect it from light. Monitor at various time points until sufficient degradation is observed.
-
Dilute the sample directly with the mobile phase diluent to the target concentration for HPLC analysis.
Photodegradation Protocol
-
Solid State: Expose a thin layer of solid Loratadine powder in a suitable container (e.g., petri dish) to a light source compliant with ICH Q1B guidelines.[1]
-
Solution State: Prepare a solution of Loratadine in a suitable solvent (e.g., water or methanol) in a UV-transparent container (e.g., quartz flask).
-
Place the sample in a photostability chamber. An identical sample should be wrapped in aluminum foil to serve as a dark control.
-
After exposure, dissolve the solid sample or dilute the solution sample to the target concentration for analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a novel stability-indicating reversed-phase high-performance liquid chromatography method for assay of loratadine and determination of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. neuroquantology.com [neuroquantology.com]
Technical Support Center: Optimizing HPLC Separation of Loratadine and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for improved High-Performance Liquid Chromatography (HPLC) separation of Loratadine (B1675096) and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common issues encountered during the HPLC separation of Loratadine and its impurities?
A1: Common issues include poor resolution between Loratadine and its impurities, peak tailing for Loratadine, shifting retention times, and long analysis run times. These problems often stem from a suboptimal mobile phase composition.
Q2: Why is the mobile phase pH critical for the analysis of Loratadine?
A2: Loratadine is a basic compound with a pKa of approximately 5.0.[1][2] The pH of the mobile phase dictates the ionization state of Loratadine. Operating at a pH at least 2 units away from the pKa can help ensure a consistent ionization state, leading to improved peak shape and reproducible retention times.[1] For instance, a mobile phase pH around 3.0 to 7.0 has been effectively used in various methods.[1]
Q3: What are the typical organic modifiers and stationary phases used for Loratadine separation?
A3: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used in the mobile phase.[1] Reversed-phase columns, particularly C18 and C8, are frequently employed for the separation of Loratadine and its impurities.[1][3]
Q4: How can I reduce peak tailing for the Loratadine peak?
A4: Peak tailing for basic compounds like Loratadine is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[1] To mitigate this, consider the following:
-
Use an end-capped column: These columns have fewer free silanol groups available for interaction.[1]
-
Adjust the mobile phase pH: Working at a lower pH (e.g., around 3) ensures that Loratadine is fully protonated, which can improve peak shape.[1]
-
Add a competing base: Incorporating a small amount of a competing base, like triethylamine, into the mobile phase can mask the active silanol sites and reduce peak tailing.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and optimize your mobile phase for the HPLC separation of Loratadine and its impurities.
Issue 1: Poor Resolution Between Loratadine and an Impurity
Possible Cause: The selectivity of the mobile phase is insufficient to separate the compounds.
Solutions:
-
Optimize the Organic Solvent Ratio:
-
If using isocratic elution, systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. A decrease in the organic solvent percentage will generally increase retention times and may improve resolution.
-
If using gradient elution, adjust the gradient slope. A shallower gradient provides more time for separation and can improve the resolution of closely eluting peaks.
-
-
Change the Organic Solvent:
-
Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties.
-
-
Adjust the Mobile Phase pH:
-
Varying the pH of the aqueous portion of the mobile phase can change the ionization state of Loratadine and its impurities, thereby affecting their retention and potentially improving resolution. Conduct a pH scouting study within the stable range of your column (typically pH 2-8 for silica-based columns).
-
Issue 2: Unstable or Drifting Retention Times
Possible Cause: Lack of column equilibration, inconsistent mobile phase preparation, or temperature fluctuations.
Solutions:
-
Ensure Proper Column Equilibration: Before starting a sequence of injections, equilibrate the column with the initial mobile phase for a sufficient duration (e.g., 10-20 column volumes).
-
Consistent Mobile Phase Preparation: Prepare the mobile phase accurately and consistently. Premixing the aqueous and organic components can enhance reproducibility.[1] Always degas the mobile phase to prevent bubble formation.[1]
-
Use a Column Oven: Maintaining a constant column temperature will minimize retention time shifts caused by ambient temperature changes.[1]
Experimental Protocols
Protocol 1: Mobile Phase pH Scouting Study
This protocol outlines a systematic approach to evaluate the effect of mobile phase pH on the separation of Loratadine and its impurities.
-
Prepare Buffer Solutions: Prepare a series of aqueous buffer solutions with different pH values (e.g., 3.0, 4.0, 5.0, 6.0, and 7.0). A phosphate (B84403) or acetate (B1210297) buffer at a concentration of 10-20 mM is a good starting point.
-
Prepare Mobile Phases: For each pH value, prepare the mobile phase by mixing the buffer solution with the chosen organic modifier (e.g., acetonitrile) in a fixed ratio (e.g., 60:40 v/v).
-
Equilibrate the Column: For each new mobile phase, flush the column with at least 20 column volumes before the first injection.
-
Inject Standard Solution: Inject a standard solution containing Loratadine and its known impurities.
-
Evaluate Results: Analyze the chromatograms for resolution, peak shape, and retention times.
-
Select Optimal pH: Choose the pH that provides the best overall separation.
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Loratadine and Impurities
| Parameter | Method 1[3] | Method 2[4] | Method 3[5] |
| Column | SymmetryShield RP8 | Chromolith® Speed RODRP-18 | Inertsil ODS-3V |
| Mobile Phase | Methanol:Buffer (65:35, v/v) | 0.15 M SDS, 10% n-Butanol, 0.3% TEA in 0.02 M H3PO4 | Gradient Elution |
| Buffer | 10 mM H3PO4 with Triethylamine | 0.02 M Phosphoric Acid | 0.05 M Monobasic Potassium Phosphate |
| pH | 7.00 | 3.5 | 3.6 |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 244 nm | Fluorescence (Ex: 280 nm, Em: 440 nm) | UV at 220 nm |
Visualizations
Caption: A workflow diagram for the systematic optimization of the mobile phase in HPLC.
Caption: The effect of mobile phase pH on the ionization state and chromatographic behavior of Loratadine.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. dspace.ceu.es [dspace.ceu.es]
- 4. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Loratadine synthesis to improve yield and purity
Loratadine (B1675096) Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Loratadine. The focus is on refining synthesis routes to enhance both yield and purity.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of Loratadine.
Frequently Asked Questions
Q1: What are the most common synthetic routes for Loratadine?
A1: The two primary industrial synthesis routes for Loratadine are:
-
The Tricyclic Ketone Intermediate Route: This is a classical and widely used method that typically starts from 2-cyano-3-methylpyridine.[1] The synthesis proceeds through the formation of a key intermediate, 8-chloro-5,6-dihydro-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-one, followed by the attachment of the piperidine (B6355638) ring.[1]
-
The McMurry Coupling Route: This approach offers a more convergent synthesis by coupling the pre-formed tricyclic ketone with a piperidone derivative in a single key step to form the exocyclic double bond.[1][4][5]
Q2: My overall yield is consistently low. What are the likely causes?
A2: Low overall yield can stem from several steps in the synthesis:
-
Grignard Reaction Inefficiency: The Grignard reaction to form the carbinol intermediate is critical. A significant side reaction is the 1,6-addition product, which can account for up to 30% of the product mixture, thereby reducing the yield of the desired intermediate.[2][3]
-
Suboptimal Cyclization Conditions: In the tricyclic ketone route, the cyclization step can have low yields if not properly catalyzed. Some methods use harsh, high-cost strong acids which can lead to unclean post-treatment processes.[5]
-
Losses during Purification: Each purification step, especially recrystallization or chromatography, can lead to product loss. Inefficient purification may require multiple rounds, further decreasing the yield.
Q3: I am struggling with the purity of my final Loratadine product. What impurities should I be aware of, and how can I remove them?
A3: Purity issues often arise from side reactions and incomplete reactions.
-
Key Impurity: A common impurity is the N-methyl precursor, 8-chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo[2][3]cyclohepta[1,2-b]pyridine, if the final carbethoxylation step is incomplete.
-
Purification Strategies:
-
Recrystallization: A common final purification step is recrystallization from a solvent mixture. Acetonitrile (B52724) and isopropyl ether are frequently used.[6]
-
Macroporous Adsorption Resin: For difficult-to-remove impurities, column chromatography using a macroporous adsorption resin can be highly effective. One patented method describes dissolving crude Loratadine, treating it with activated carbon, and then purifying it on an AB-8 type resin column to achieve purities greater than 99.5%.[7][8]
-
Troubleshooting Specific Reactions
Problem 1: Low yield and purity in the Grignard reaction step.
-
Cause: The formation of the 1,6-addition byproduct is a known issue.[2][3] The reaction temperature is a critical parameter influencing the ratio of desired product to byproduct.
-
Solution: Conduct the Grignard reaction at a significantly lower temperature. A patented process demonstrates that running the reaction between -85°C and -95°C dramatically increases the yield and purity of the desired carbinol intermediate compared to higher temperatures.[2][3]
Problem 2: The final carbethoxylation step to replace the N-methyl group is inefficient.
-
Cause: Incomplete reaction with ethyl chloroformate can leave unreacted N-methyl intermediate. Reaction conditions such as temperature, base, and reaction time are crucial.
-
Solution: Ensure slow addition of ethyl chloroformate at a controlled temperature (e.g., 60-65°C) in a suitable solvent like toluene (B28343) with a non-nucleophilic base such as diisopropylethylamine.[6] The reaction should be stirred for 1-2 hours at a slightly elevated temperature (70-75°C) to drive it to completion.[6]
Problem 3: Crude Loratadine purity is below 95% and difficult to improve with simple recrystallization.
-
Cause: The crude product may contain multiple closely related impurities that co-crystallize with the final product.
-
Solution: A multi-step purification process can be employed. A published method involves:
-
Dissolving the crude product in isopropanol (B130326) and treating with activated carbon to remove color and some impurities.
-
Concentrating the solution and performing column chromatography on a macroporous adsorption resin.
-
Eluting the product and then inducing crystallization by adjusting the pH with an alkaline solution and cooling. This method has been shown to increase purity from ~95% to over 99.8%.[8]
-
Quantitative Data Presentation
Table 1: Effect of Grignard Reaction Temperature on Carbinol Intermediate Yield and Purity
| Reaction Temperature (°C) | Yield (%) | Purity (%) (HPLC) | Reference |
| -15 to -35 | 71.1 | 87.71 | [2][3] |
| -55 to -65 | 71.1 | 91.07 | [3] |
| -85 to -95 | 71.8 | 94.35 | [3] |
Table 2: Comparison of Loratadine Purification Methods
| Starting Material | Purification Method | Final Purity (%) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Crude Loratadine (94.8% purity) | Activated Carbon, Macroporous Resin (AB-8), Crystallization | 99.87 | 94.8 |[8] | | Crude Loratadine (94.8% purity) | Activated Carbon, Macroporous Resin (Diaion HP2MG), Crystallization | 99.75 | 95.28 |[8] | | Final reaction mixture | Isopropyl ether purification, Acetonitrile crystallization | >99 | 90 (from intermediate) |[6] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Loratadine via Low-Temperature Grignard Reaction
This protocol is based on a patented high-yield process.[2][6]
Step 1: Synthesis of Carbinol Intermediate at Low Temperature
-
Prepare the Grignard reagent, N-methyl-4-piperidylmagnesium chloride, in dry tetrahydrofuran (B95107) (THF).
-
In a separate reactor, dissolve the tricyclic ketone (8-chloro-5,6-dihydro-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-one) in THF.
-
Cool the ketone solution to between -85°C and -95°C.
-
Slowly add the Grignard reagent to the ketone solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed for the specified time.
-
Quench the reaction with an aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude carbinol intermediate.
Step 2: Dehydration to N-Methyl Intermediate
-
Dissolve the crude carbinol from Step 1 in a suitable solvent.
-
Add a dehydrating agent (e.g., a strong acid catalyst).
-
Heat the mixture to effect dehydration, forming the exocyclic double bond.
-
Work up the reaction to isolate the N-methyl intermediate (olefin). Purity should be >98% by HPLC.[2]
Step 3: Synthesis of Loratadine
-
To a mixture of the N-methyl intermediate (1.0 kg) and diisopropylethylamine (0.074 kg) in toluene (6 L) under a nitrogen atmosphere, slowly add ethyl chloroformate (0.775 kg) at 60-65°C.[6]
-
Stir the reaction mixture for 1-2 hours at 70-75°C.[6]
-
Cool the mixture to room temperature and add water (5.0 L).
-
Adjust the pH to 5.0-5.5 with hydrochloric acid.
-
Separate the organic phase, wash with water, and remove the solvent under reduced pressure.
-
Purify the residue first with isopropyl ether, followed by recrystallization from acetonitrile to yield Loratadine. The expected yield is approximately 90% with a purity of >99%.[6]
Protocol 2: High-Purity Purification of Crude Loratadine
This protocol is based on a patented purification method.[8]
-
Dissolve crude Loratadine (10g, purity 94.8%) in isopropanol (100ml).
-
Add activated carbon (0.4g), and then heat and stir the mixture at 50°C for 20 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Concentrate the filtrate and load it onto a pre-treated AB-8 type macroporous adsorption resin column.
-
Wash the column with purified water until the eluent is clear.
-
Elute the product with 50% isopropanol containing 0.01 mol/L HCl. Collect the product fractions.
-
Combine the fractions and concentrate the solution to approximately two-fifths of the original volume.
-
While stirring at 50-60°C, add ammonia (B1221849) water to the concentrated solution until the pH reaches 8.5.
-
Cool the solution to 0-4°C overnight to induce crystallization.
-
Collect the crystals by centrifugation, wash them, and dry to obtain purified Loratadine. The expected yield is ~95% with a purity of ~99.87%.[8]
Visualizations
Caption: Workflow for Loratadine synthesis via the tricyclic ketone intermediate.
Caption: Advanced purification workflow for crude Loratadine.
Caption: Logical troubleshooting guide for Loratadine synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2004080997A1 - Process for the preparation of loratadine - Google Patents [patents.google.com]
- 3. A Process For The Production Of Loratadine [quickcompany.in]
- 4. researchgate.net [researchgate.net]
- 5. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]
- 6. Loratadine synthesis - chemicalbook [chemicalbook.com]
- 7. CN102336739B - Loratadine compound and preparation method thereof - Google Patents [patents.google.com]
- 8. Loratadine compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting high inter-subject variability in Loratadine pharmacokinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing high inter-subject variability in Loratadine (B1675096) pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-subject variability in our Loratadine PK study. What are the primary contributing factors?
High inter-subject variability in Loratadine pharmacokinetics is a known issue and can be attributed to several factors:
-
Genetic Polymorphisms: The primary driver of variability lies in the genetic makeup of the enzymes responsible for metabolizing Loratadine. Loratadine is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, principally CYP3A4 and CYP2D6.[1][2][3][4] Genetic variations (polymorphisms) in the genes encoding these enzymes can lead to different metabolic rates among individuals, categorized as poor, intermediate, extensive, or ultrarapid metabolizers. Phenotypical characteristics of CYP2D6, CYP2C19, and CYP3A4 are likely causes of this variability.[1][5] For instance, the CYP2D6*10 allele, which is prevalent in Asian populations, has been shown to significantly affect Loratadine's pharmacokinetic profile.[6][7]
-
Food Effect: The presence and type of food consumed around the time of drug administration can significantly alter Loratadine's absorption. Taking Loratadine with a meal, particularly a high-fat one, can increase its bioavailability by up to 40%.[8] Food can also increase the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC).[9] While this may not be clinically significant in a therapeutic setting, it is a critical factor to control in a PK study.[9]
-
Drug-Drug Interactions: Co-administration of other drugs that inhibit or induce the activity of CYP3A4 and CYP2D6 can alter the metabolism of Loratadine, leading to variable plasma concentrations.[10][11] For example, potent CYP3A4 inhibitors like ketoconazole (B1673606) can lead to increased plasma levels of Loratadine.[11][12]
-
Subject-Specific Factors: Age, liver function, and kidney function can also influence Loratadine's pharmacokinetics.[8] Elderly individuals and those with hepatic or renal impairment may exhibit higher plasma concentrations and a longer half-life of the drug.[8][13]
Q2: What are the key pharmacokinetic parameters for Loratadine and its major metabolite, and what level of variability is typically reported?
The primary pharmacokinetic parameters for Loratadine and its active metabolite, descarboethoxyloratadine (DCL) or desloratadine (B1670295), include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve). Reported values can vary significantly between studies.
Table 1: Summary of Loratadine Pharmacokinetic Parameters
| Parameter | Loratadine | Descarboethoxyloratadine (DCL) | Notes |
| Cmax (10 mg dose) | ~4.7 ng/mL | ~4.0 ng/mL | Following a single 10 mg dose.[14] |
| Tmax (10 mg dose) | ~1.0 - 1.5 hours | ~1.5 - 3.7 hours | [14] |
| Half-life (t½) | ~7.8 - 11.0 hours | ~17 - 24 hours | [14] |
| Reported AUC (%CV) | 24.1 ng.hr/ml (157%) | - | Steady-state data after 10 mg daily for 10 days.[1][5] |
| Reported Cmax (%CV) | 4.73 ng/ml (119%) | - | Steady-state data after 10 mg daily for 10 days.[1][5] |
CV: Coefficient of Variation
Q3: How can we minimize variability in our Loratadine PK study design?
To minimize variability, a stringent and well-controlled study protocol is essential. Consider the following:
-
Subject Screening and Selection:
-
Genotyping: If feasible, genotype subjects for key CYP enzymes like CYP2D6 and CYP3A4 to either stratify the population or as a covariate in the final analysis.
-
Health Status: Screen for and exclude subjects with any degree of liver or kidney impairment.
-
Concomitant Medications: Prohibit the use of any medications known to interact with CYP3A4 and CYP2D6 for a defined period before and during the study. A comprehensive list of prohibited medications should be provided to participants.
-
-
Standardization of Study Conditions:
-
Fasting/Fed State: All subjects should adhere to the same conditions regarding food intake. For fasting studies, an overnight fast of at least 10 hours is standard.[9] If a fed study is conducted, a standardized high-fat breakfast should be provided to all participants.[9]
-
Diet and Fluid Intake: Standardize meals and fluid intake throughout the confinement period to minimize dietary effects on drug absorption and metabolism. Avoid grapefruit and its products as they are known CYP3A4 inhibitors.[12]
-
Dosing Time: Administer the drug at the same time of day for all subjects to minimize circadian influences on drug metabolism.
-
Troubleshooting Guides
Issue: Higher than expected Cmax and AUC values for Loratadine in a subset of subjects.
| Potential Cause | Troubleshooting Step |
| Food Effect | Verify subject compliance with fasting requirements. Review dietary logs if available. An unaccounted meal or snack prior to dosing can significantly increase absorption. |
| CYP Enzyme Inhibition | Screen for concomitant medications or herbal supplements that may have been inadvertently taken by the subjects. Common inhibitors include certain antibiotics, antifungals, and grapefruit juice.[12] |
| Genetic Polymorphism | The subjects may be poor metabolizers for CYP2D6 or CYP3A4. Consider post-hoc genotyping to investigate this possibility. |
| Hepatic/Renal Impairment | Review subject screening data to ensure no underlying liver or kidney issues were missed. |
Issue: Bimodal or multimodal distribution of pharmacokinetic parameters.
| Potential Cause | Troubleshooting Step |
| Genetic Polymorphism | This is a classic indicator of different metabolic phenotypes within your study population (e.g., poor vs. extensive metabolizers). Stratify your data based on genotype if available. |
| Dosing or Sampling Errors | Conduct a thorough review of clinical site documentation to rule out any errors in dosing times or blood sample collection times. |
Experimental Protocols
Protocol: Quantification of Loratadine and Descarboethoxyloratadine in Human Plasma
This protocol outlines a general procedure for the analysis of Loratadine and its primary metabolite, DCL, in plasma samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a common and sensitive method.[7]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add an internal standard (e.g., a deuterated analog of Loratadine or a structurally similar compound).
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[15]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for Loratadine, DCL, and the internal standard should be optimized. For example, a transition for Loratadine could be m/z 383.1 → 337.1 and for desloratadine m/z 311.1 → 259.0.[7]
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of Loratadine and DCL.
-
The calibration curve should cover the expected concentration range in the study samples. A typical range might be 0.1 to 50 ng/mL.[7]
-
Visualizations
Caption: Metabolic pathway of Loratadine to its active metabolite, DCL.
Caption: Standard workflow for a Loratadine pharmacokinetic study.
Caption: Decision tree for troubleshooting high variability in Loratadine PK data.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of cyp2d6*10 allele on the pharmacokinetics of loratadine in chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. study.com [study.com]
- 9. Influence of food on the oral bioavailability of loratadine and pseudoephedrine from extended-release tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loratadine Uses Interactions Mechanism of Action | Enanti Labs [enantilabs.com]
- 11. Pharmacology of Loratadine | Pharmacology Mentor [pharmacologymentor.com]
- 12. Loratadine - Wikipedia [en.wikipedia.org]
- 13. drugs.com [drugs.com]
- 14. Pharmacokinetics and dose proportionality of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Methods for enhancing the dissolution rate of Loratadine formulations
Technical Support Center: Enhancing Loratadine (B1675096) Dissolution Rate
Welcome to the technical support center for Loratadine formulation development. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Here you will find detailed information on overcoming the challenges associated with Loratadine's poor aqueous solubility to enhance its dissolution rate and bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions encountered during the development of Loratadine formulations with enhanced dissolution characteristics.
1. Solid Dispersions
-
Q1: My solid dispersion is not showing a significant improvement in the dissolution rate of Loratadine. What are the possible causes?
-
A1: Several factors could be at play:
-
Inadequate Polymer Selection: The chosen hydrophilic carrier may not be optimal for Loratadine. The polymer should be highly water-soluble and capable of disrupting the drug's crystalline structure. Consider polymers like polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycol (PEG), or natural polymers like sodium alginate.[1][2][3]
-
Incorrect Drug-to-Polymer Ratio: An insufficient amount of polymer may not effectively disperse the drug at a molecular level. Conversely, an excessively high polymer concentration can sometimes lead to a slower release due to increased viscosity of the diffusion layer.[1] Experiment with different ratios to find the optimal balance.
-
Drug Recrystallization: Loratadine might be recrystallizing back to its less soluble crystalline form during preparation or storage. The amorphous state is crucial for enhanced solubility.[4][5] Confirm the amorphous nature of your solid dispersion using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[4][5]
-
Inefficient Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, fusion, spray drying) greatly influences its properties.[2][3][6] The solvent evaporation method, for instance, is effective in reducing drug crystallinity and improving wettability.[1]
-
-
-
Q2: I am observing recrystallization in my amorphous solid dispersion of Loratadine upon storage. How can I improve its physical stability?
-
A2: Recrystallization is a common challenge with amorphous systems. To enhance stability:
-
Incorporate a Second Polymer or Co-former: Creating a co-amorphous system by adding a second component, such as another drug (e.g., chlorpheniramine (B86927) maleate) or a different polymer, can inhibit recrystallization.[4][5]
-
Use Polymers with High Glass Transition Temperatures (Tg): Polymers with a high Tg, like PVP, can help retard the recrystallization of the drug by reducing molecular mobility.[3]
-
Optimize Storage Conditions: Store the solid dispersion under controlled temperature and humidity conditions, as moisture can act as a plasticizer and promote recrystallization.[6][7]
-
-
2. Cyclodextrin (B1172386) Complexation
-
Q3: The solubility enhancement of Loratadine with β-cyclodextrin is lower than expected. How can I improve complexation efficiency?
-
A3: The efficiency of cyclodextrin complexation can be influenced by several factors:
-
Type of Cyclodextrin: Different cyclodextrins have varying affinities for guest molecules. Studies have shown that modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HPBCD) and methyl β-cyclodextrin (MBCD) are often more effective than unmodified β-cyclodextrin for Loratadine.[8][9]
-
Method of Preparation: The technique used to form the complex is critical. Methods like co-evaporation, kneading, and freeze-drying are commonly used.[9][10][11] The kneading method, for example, has been successfully used to prepare Loratadine-β-cyclodextrin complexes.[10]
-
Presence of Ternary Components: Adding certain acids, such as citric acid or tartaric acid, can further increase the complexation efficiency of HPBCD with Loratadine.[8]
-
pH of the Medium: The complexation efficiency can be pH-dependent. Ensure the pH of your system is optimized for the interaction between Loratadine and the cyclodextrin.
-
-
3. Nanosuspensions
-
Q4: I am having trouble producing stable Loratadine nanosuspensions; the particles are aggregating over time. What should I check?
-
A4: Particle aggregation in nanosuspensions is a sign of instability. To address this:
-
Inadequate Stabilization: The type and concentration of the stabilizer are crucial. A variety of stabilizers (surfactants and polymers) should be screened to find the most effective one for preventing particle growth (Ostwald ripening) and aggregation.[12][13]
-
Insufficient Surface Charge: The zeta potential of the nanoparticles is an indicator of their stability. A sufficiently high positive or negative zeta potential prevents particles from aggregating due to electrostatic repulsion. If the zeta potential is low, consider using a different stabilizer or adding a charge-modifying agent.[12]
-
Suboptimal Process Parameters: The parameters of your production method (e.g., ultrasonication time and power, homogenization pressure) must be optimized to achieve a small and uniform particle size, which contributes to better stability.[12][13]
-
-
-
Q5: My nanosuspension shows good dissolution, but I am concerned about converting it to a solid dosage form without losing the benefits.
-
A5: This is a valid concern, as the drying process can lead to irreversible particle aggregation. Freeze-drying (lyophilization) is a common technique to solidify nanosuspensions.[12] The key is to use appropriate cryoprotectants (e.g., mannitol, trehalose) in the formulation before freezing. These agents protect the nanoparticles during the freezing process and allow for easy redispersion back to their nano-size upon contact with water.
-
Quantitative Data on Dissolution Enhancement
The following tables summarize quantitative data from various studies, demonstrating the effectiveness of different methods in enhancing the solubility and dissolution rate of Loratadine.
Table 1: Enhancement of Loratadine Solubility
| Method | Carrier/System | Drug:Carrier Ratio | Initial Solubility (mg/mL) | Enhanced Solubility (mg/mL) | Fold Increase | Reference |
| Natural Solid Dispersion | Sodium Alginate (SA) | 1:0.25 | 0.0021 | 0.187 | ~89 | [1] |
| β-Cyclodextrin Complexation | β-Cyclodextrin | N/A | 0.0066 (in water) | 0.120 (in 0.1N HCl) | ~18 (in 0.1N HCl) | [10] |
Table 2: Enhancement of Loratadine Dissolution Rate
| Method | Carrier/System | Time (minutes) | % Drug Dissolved (Pure Drug) | % Drug Dissolved (Formulation) | Reference |
| Natural Solid Dispersion | Sodium Alginate (SA) | 30 | < 20% | 98% | [1] |
| Co-amorphous Solid Dispersion | Chlorpheniramine/PVP | 30 | < 10% | > 70% | [4] |
| Nanosuspension (Freeze-dried) | Various Stabilizers | 10 | < 1% | 30-42% | [12] |
| Particle Size Reduction (CLIJ) | Tween 80 | 11 | Not completely dissolved after 60 min | 100% | [14] |
| Self-Emulsifying Drug Delivery | Oleic Acid/Cremophor EL | 20 | 10.10% | 107.14% | [15] |
CLIJ: Confined Liquid Impinging Jets
Experimental Protocols
Below are detailed methodologies for key experiments aimed at enhancing Loratadine's dissolution rate.
1. Preparation of Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a Loratadine solid dispersion using a hydrophilic polymer to enhance its dissolution.
-
Materials: Loratadine, Sodium Alginate (or another suitable polymer like PVP K-30), Methanol (B129727).
-
Procedure:
-
Accurately weigh the desired amounts of Loratadine and sodium alginate to achieve the target drug-to-polymer ratio (e.g., 1:0.25 w/w).[1]
-
Dissolve the sodium alginate in 5 mL of methanol using a magnetic stirrer until a clear solution is formed.[1]
-
Add the weighed Loratadine to the polymer solution and continue stirring for 5 minutes to ensure complete dissolution.[1]
-
Allow the solvent to evaporate at room temperature in a well-ventilated area until a dry mass is obtained.[1]
-
The resulting dried mass is then crushed using a mortar and pestle and passed through a sieve (e.g., No. 20 screen) to obtain a uniform particle size.[1]
-
Store the prepared solid dispersion in a desiccator for further analysis.[1]
-
2. Preparation of Cyclodextrin Inclusion Complex by Kneading
-
Objective: To prepare a Loratadine-β-cyclodextrin inclusion complex to improve drug solubility.
-
Materials: Loratadine, β-Cyclodextrin, Ethanol-water solution (50% v/v).
-
Procedure:
-
Accurately weigh Loratadine and β-Cyclodextrin in the desired molar ratio (e.g., 1:1).
-
Place the β-Cyclodextrin in a glass mortar and wet it with a small amount of the ethanol-water solution to form a paste.[2]
-
Slowly add the Loratadine powder to the paste.
-
Knead the mixture thoroughly for approximately 45 minutes.[2] During this process, a suitable consistency should be maintained by adding small amounts of the solvent if necessary.
-
The kneaded mass is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex is pulverized and sieved to obtain a fine powder.
-
3. In-Vitro Dissolution Study
-
Objective: To evaluate and compare the dissolution rate of the enhanced Loratadine formulation against the pure drug.
-
Apparatus: USP Dissolution Apparatus Type 2 (Paddle).[1]
-
Dissolution Medium: 900 mL of 0.1 N HCl.[1][15] (Note: Other media like pH 6.8 phosphate (B84403) buffer can also be used to simulate intestinal conditions[16][17]).
-
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 75 rpm (or 50 rpm as specified in other studies[15]).[1]
-
Accurately weigh a quantity of the formulation equivalent to 10 mg of Loratadine.[1] For comparison, also weigh 10 mg of pure Loratadine.
-
Introduce the sample into the dissolution vessel.
-
At predetermined time intervals (e.g., 2, 4, 6, 8, 10, 15, 30, 45, 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.[1][18]
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain a constant volume.[1]
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm membrane filter).[17]
-
Analyze the filtrate for Loratadine concentration using a validated analytical method, such as UV-Visible Spectrophotometry (at λmax ~274-275 nm in 0.1N HCl).[10][18]
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Experimental Workflow for Solid Dispersion Preparation
Caption: Workflow for the Solvent Evaporation Method.
Logical Relationship of Dissolution Enhancement Techniques
Caption: Strategies to Overcome Loratadine's Poor Solubility.
References
- 1. The influence of natural polymers on loratadine's solubility and dissolution profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
- 7. researchgate.net [researchgate.net]
- 8. ashland.com [ashland.com]
- 9. Incorporation of Loratadine-Cyclodextrin Complexes in Oral Thin Films for Rapid Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Assessment of Loratadine Fast-Disintegrating Tablets via β-Cyclodextrin Complexation with Superdisintegrants – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. researchgate.net [researchgate.net]
- 12. Design and characterization of loratadine nanosuspension prepared by ultrasonic-assisted precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Design of Experiment Approach for Enhancing the Dissolution Profile and Robustness of Loratadine Tablet Using D-α-Tocopheryl Polyethylene Glycol 1000 Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijrpr.com [ijrpr.com]
Forced degradation studies to identify potential Loratadine degradants
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies on Loratadine (B1675096).
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing forced degradation studies on Loratadine?
Forced degradation studies, or stress testing, are crucial for several reasons in drug development.[1] These studies are designed to:
-
Identify potential degradation products that may arise under various environmental conditions.[1]
-
Elucidate the degradation pathways of the drug substance.[1]
-
Develop and validate stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradants.[1]
-
Understand the intrinsic stability of the Loratadine molecule, which aids in formulation and packaging development.[1]
Q2: Under which stress conditions is Loratadine known to be susceptible to degradation?
Loratadine shows susceptibility to degradation under several stress conditions, most notably:
-
Alkaline Hydrolysis: The ester functional group in Loratadine is prone to hydrolysis under basic conditions, leading to the formation of a carboxylic acid derivative.[1][2]
-
Oxidative Degradation: Loratadine is susceptible to oxidation, which can result in a complex mixture of degradation products, including multiple chloride oxidation products.[1]
-
Acid Hydrolysis: Degradation also occurs under acidic conditions, though the primary degradants may differ from those formed under alkaline conditions.[1]
-
Photolytic Degradation: Exposure to light, as per ICH Q1B guidelines, can induce degradation of Loratadine.[1]
Q3: What is the most common analytical technique for analyzing Loratadine and its degradants?
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Loratadine and its impurities.[1][2] A robust, stability-indicating HPLC method is essential for separating the parent drug from its various degradation products.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation or insufficient degradation observed. | Stress conditions are not harsh enough (e.g., low temperature, short exposure time, low concentration of stressor). | Increase the severity of the stress conditions. For example, use a higher concentration of acid/base/oxidizing agent, increase the temperature, or prolong the exposure time. Monitor the degradation periodically to avoid excessive degradation. |
| Excessive degradation with the main peak being very small or absent. | Stress conditions are too harsh. | Reduce the severity of the stress conditions. Use lower concentrations of stressors, lower temperatures, or shorter exposure times. |
| Poor resolution between Loratadine and its degradation peaks in the HPLC chromatogram. | The analytical method is not optimized. This could be due to an inappropriate mobile phase, column, or gradient program. | Optimize the HPLC method. Adjust the mobile phase composition, pH, or gradient.[1] Experiment with different column chemistries (e.g., C18, C8, Phenyl). Ensure the method is a true stability-indicating method. |
| Appearance of unexpected peaks in the chromatogram. | These could be impurities from the starting material, reagents used for stress studies, or previously unidentified degradation products. | Analyze a blank sample (without the drug substance) subjected to the same stress conditions to identify any peaks originating from the reagents. Use a hyphenated technique like LC-MS to get mass information about the unknown peak, which can help in its identification. |
| Inconsistent or non-reproducible results. | This could be due to variability in experimental conditions, sample preparation, or instrument performance. | Ensure all experimental parameters (temperature, concentrations, time) are tightly controlled. Verify the accuracy of sample preparation procedures. Check the performance of the HPLC system (e.g., pump, injector, detector). |
| Conflicting reports on the structure of the alkaline hydrolysis degradant. | Different experimental conditions can lead to different degradation pathways. For instance, prolonged refluxing in ethanolic potassium hydroxide (B78521) has been reported to cause cleavage of the ester followed by decarboxylation to form desloratadine.[3] | It is crucial to characterize the degradation products formed under your specific experimental conditions using spectroscopic techniques like MS and NMR for unambiguous structural elucidation.[3] |
Experimental Protocols
General Sample Preparation
Dissolve Loratadine in a suitable solvent (e.g., methanol) to a concentration of approximately 100 µg/mL for the following stress studies.[1]
Acid Hydrolysis
-
To the Loratadine solution, add an equal volume of 0.1 N hydrochloric acid.[1]
-
Keep the solution at room temperature for 24 hours.[1]
-
Neutralize the solution with an appropriate amount of 0.1 N sodium hydroxide.[1]
-
Dilute the final solution to a suitable concentration for HPLC analysis.[1]
Alkaline Hydrolysis
-
To the Loratadine solution, add an equal volume of 0.1 N sodium hydroxide.
-
Keep the solution at room temperature for a specified period, monitoring the degradation.
-
Neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid.
-
Dilute the final solution to a suitable concentration for HPLC analysis.
Oxidative Degradation
-
To the Loratadine solution, add a solution of 3% hydrogen peroxide.[1][2]
-
Store the solution at room temperature for a specified period, monitoring the degradation.[1][2]
-
The reaction can be stopped by dilution with the mobile phase.[1][2]
Photolytic Degradation
-
Expose a solution of Loratadine (e.g., in methanol) or the solid drug substance to light.[1]
-
The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
-
A control sample should be kept protected from light.[1]
-
Prepare the samples for HPLC analysis.[1]
Data Presentation
Table 1: Summary of Loratadine Degradation under Various Stress Conditions
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Approximate) | Major Degradant(s) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Room Temperature | Varies | Acid-induced degradants |
| Alkaline Hydrolysis | 0.1 N NaOH | Varies | Room Temperature | Significant | Carboxylic acid derivative[2] |
| Oxidative Degradation | 3% H₂O₂ | Varies | Room Temperature | Significant | Multiple chloride oxidation products[1] |
| Photolytic Degradation | ICH Q1B conditions | Varies | N/A | Varies | Photodegradants |
Note: The exact percentage of degradation will depend on the specific experimental conditions.
Table 2: Example HPLC Method Parameters for Loratadine and its Degradants
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., 0.05 M monobasic potassium phosphate) and organic solvents like acetonitrile (B52724) and methanol (B129727) is often used.[1] A common mobile phase is acetonitrile:orthophosphoric acid (35:65).[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector Wavelength | 250 nm[2] |
| Column Temperature | Ambient |
Visualizations
References
Minimizing matrix effects in the bioanalysis of Loratadine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Loratadine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Loratadine?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to co-eluting endogenous components from the sample matrix, such as plasma or urine.[1][2] This interference can lead to either ion suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of the bioanalytical method.[2][3] In the bioanalysis of Loratadine, phospholipids (B1166683) from plasma are often the primary culprits behind matrix effects.[1] Failure to control for matrix effects can result in erroneous pharmacokinetic and toxicokinetic data.[4]
Q2: What are the most effective sample preparation techniques to minimize matrix effects for Loratadine analysis?
A2: The most effective way to combat matrix effects is to remove interfering components before analysis.[1] The choice of sample preparation technique is critical.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples and has been shown to significantly reduce matrix effects in the analysis of Loratadine and its metabolites.[1][5]
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup and has been successfully used for the quantification of Loratadine with high recovery rates.[1][6]
-
Protein Precipitation (PPT): While simpler and faster, PPT is often less effective at removing phospholipids and may lead to more significant matrix effects compared to SPE or LLE.[1][6] One study noted that for Loratadine, the protein precipitation method led to marked signal suppression in ESI-MS detection.[6]
-
HybridSPE-PPT: This technique specifically targets the removal of phospholipids and can significantly reduce matrix effects.[1]
Q3: How can chromatographic conditions be optimized to reduce matrix effects?
A3: Optimizing chromatographic separation is a key strategy to mitigate matrix effects. The goal is to separate the analyte of interest, Loratadine, from the co-eluting matrix components.[1][5] This can be achieved by:
-
Adjusting the mobile phase composition and gradient profile: This can help shift the retention time of Loratadine away from the elution zones of highly suppressing species like phospholipids.[1]
-
Using a suitable analytical column: A C8 or C18 reversed-phase column is commonly used for Loratadine analysis.[6][7]
-
Considering alternative chromatography modes: Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be beneficial as they may elute the analyte before the bulk of the matrix components.[1]
Q4: What is the role of an internal standard (IS) in correcting for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted approach to compensate for matrix effects.[1] An ideal SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte response.[1] However, it is important to be aware of the potential for differential matrix effects, where the analyte and the IS are affected differently by the matrix components.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant Ion Suppression or Enhancement | Co-eluting matrix components (e.g., phospholipids). | - Optimize sample preparation using SPE or LLE for more effective cleanup.[1][6] - Adjust chromatographic conditions to separate Loratadine from interfering peaks.[1] - Employ a stable isotope-labeled internal standard.[1] |
| Poor Precision and Accuracy | Inconsistent matrix effects across different samples. | - Implement a more rigorous sample cleanup method like SPE. - Use a stable isotope-labeled internal standard that closely mimics the analyte's behavior.[1] - Evaluate matrix effects from different lots of biological matrix during method validation.[4] |
| Low Analyte Recovery | Inefficient extraction process. | - Optimize the SPE or LLE protocol, including the choice of sorbent/solvent, pH, and elution conditions.[9] - For protein precipitation, experiment with different organic solvents and solvent-to-plasma ratios.[8] |
| Inconsistent Internal Standard Response | The internal standard is experiencing different matrix effects than the analyte (differential matrix effects). | - Ensure the IS and analyte co-elute as closely as possible.[1] - Consider a different internal standard that is a closer structural analog to Loratadine. |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Loratadine from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of water.[9]
-
Sample Loading: To 1 mL of plasma in a polypropylene (B1209903) tube, add the internal standard. Load the plasma sample onto the conditioned SPE cartridge.[9]
-
Washing: Wash the cartridge with 2 mL of water to remove interfering substances.[9]
-
Elution: Elute Loratadine and the internal standard with 300 µL of methanol.[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in 60 µL of the mobile phase, vortex, and inject into the LC-MS system.[9]
Liquid-Liquid Extraction (LLE) Protocol for Loratadine from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation: To 200 µL of a plasma sample, add 20 µL of the internal standard working solution and vortex for 1 minute.[6]
-
pH Adjustment: Add 200 µL of borax-sodium carbonate buffer (pH = 11).[6]
-
Extraction: Add 3 mL of a mixed organic solvent containing ethyl acetate, dichloromethane, and n-hexane (3:1:1, v/v/v) and vortex.[6]
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness. Reconstitute the residue in the mobile phase for LC-MS analysis.
Quantitative Data Summary
The following table summarizes the extraction recovery and matrix effect data for Loratadine and its metabolite, Desloratadine, from a study using a liquid-liquid extraction method.
| Analyte | Quality Control Level | Extraction Recovery (%) | RSD (%) | Matrix Effect (%) | RSD (%) |
| Loratadine | Low | 82.1 | 5.4 | 98.7 | 4.1 |
| Medium | 80.5 | 3.8 | 97.2 | 3.5 | |
| High | 81.3 | 4.6 | 99.1 | 2.8 | |
| Desloratadine | Low | 79.8 | 6.1 | 101.2 | 5.2 |
| Medium | 81.2 | 4.5 | 98.9 | 4.3 | |
| High | 80.7 | 3.9 | 100.5 | 3.7 |
Data adapted from a study on the simultaneous determination of Loratadine and Desloratadine in beagle plasma.[6] The matrix effect values are within the acceptable range of 85-115%, indicating that ion suppression or enhancement was minimal under the established conditions.[6]
Visualizations
Caption: Workflow for Loratadine bioanalysis from sample preparation to final result.
Caption: Decision tree for troubleshooting matrix effects in Loratadine bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Accurate Loratadine Quantification in Complex Biological Samples
Welcome to the technical support center for the accurate quantification of loratadine (B1675096) in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the quantification of loratadine.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS | Inappropriate mobile phase pH. | Loratadine is a basic compound. Ensure the mobile phase pH is optimized. A pH of 7.00 has been shown to provide good peak shape by minimizing ionization.[1] Consider using a "silanol blocker" like triethylamine (B128534) in the mobile phase to reduce interactions with the column packing material.[1] |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it. | |
| Incompatible sample solvent. | The sample should be dissolved in a solvent that is of similar or weaker strength than the mobile phase to avoid peak distortion.[2][3] | |
| Low Analyte Recovery | Inefficient extraction from the biological matrix. | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, test different organic solvents. For SPE, ensure the correct sorbent and elution solvents are used. Protein precipitation is a simpler method but may result in significant matrix effects.[4] |
| Analyte degradation during sample processing. | Minimize sample processing time and keep samples on ice or at a controlled low temperature. Ensure the pH of the extraction buffer is suitable for loratadine stability. | |
| Incomplete reconstitution of the dried extract. | After evaporation, ensure the residue is fully redissolved in the reconstitution solvent by vortexing or sonication.[2][3] | |
| High Matrix Effects (Ion Suppression or Enhancement in MS) | Co-elution of endogenous matrix components. | Improve chromatographic separation to isolate loratadine and its metabolites from interfering matrix components. Adjusting the gradient elution profile can be effective.[2][3] |
| Inadequate sample cleanup. | Employ a more rigorous sample preparation technique. LLE or SPE are generally more effective at removing matrix interferences than protein precipitation.[4] | |
| Use of a non-optimal internal standard (IS). | Select an internal standard that is structurally similar to loratadine and has a similar chromatographic retention time and ionization response. A stable isotope-labeled loratadine is the ideal IS. | |
| Inconsistent or Non-Reproducible Results | Pipetting errors or inconsistent sample volumes. | Calibrate pipettes regularly. Ensure consistent and accurate pipetting techniques, especially when preparing standards and quality control samples. |
| Variability in sample preparation. | Standardize all sample preparation steps, including extraction times, centrifugation speeds, and evaporation conditions.[4] | |
| Instrument instability. | Allow the analytical instrument (HPLC, LC-MS) to equilibrate before running samples. Monitor system pressure and baseline stability. | |
| No or Low Signal in ELISA | Incorrect antibody concentration. | Optimize the concentrations of both the capture and detection antibodies. |
| Inactive enzyme conjugate. | Ensure the enzyme conjugate has been stored correctly and has not expired. Prepare fresh substrate solution for each assay.[5][6][7] | |
| Low antigen concentration in the sample. | Concentrate the sample if possible, or use a more sensitive ELISA kit. Ensure the positive control is within the detection range of the assay.[5] |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the most effective method for extracting loratadine from plasma?
A1: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are highly effective for extracting loratadine from plasma.[2][3][4] LLE with organic solvents like a mixture of ethyl acetate (B1210297), dichloromethane, and n-hexane is a common and robust method.[4] Protein precipitation is a simpler and faster alternative, but it may lead to more significant matrix effects in LC-MS/MS analysis.[4][8]
Q2: How can I minimize matrix effects when analyzing loratadine in urine?
A2: To minimize matrix effects in urine samples, it is crucial to have an efficient sample clean-up procedure. SPE is often preferred for urine samples. Additionally, optimizing the chromatographic conditions to achieve good separation of loratadine from endogenous urine components is essential. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.
Chromatography (HPLC & LC-MS/MS)
Q3: What type of HPLC column is recommended for loratadine analysis?
A3: Reversed-phase columns, such as C8 or C18, are commonly used for the separation of loratadine.[1][9][10] The choice between C8 and C18 will depend on the specific method and the desired retention characteristics.
Q4: What are the typical mobile phase compositions for loratadine quantification?
A4: A common mobile phase for loratadine analysis consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate or phosphate (B84403) buffer).[1][2][3][11] The pH of the aqueous buffer is often adjusted to around 4.0 or 7.0 to ensure good peak shape and retention.[1][2][3]
Q5: What are the key mass spectrometry parameters for loratadine detection?
A5: For LC-MS/MS analysis, loratadine is typically detected in positive ion mode using electrospray ionization (ESI). The multiple reaction monitoring (MRM) mode is used for quantification, monitoring the transition of the precursor ion to a specific product ion.
Method Validation & Data Interpretation
Q6: What are acceptable recovery and matrix effect values for a validated bioanalytical method?
A6: For a validated bioanalytical method, the recovery of the analyte should be consistent, precise, and reproducible. While there is no absolute requirement, recovery is often aimed to be above 60-80%. The matrix effect should be within 85-115% for the analyte at low, medium, and high concentrations.[4]
Q7: How is the linearity of the calibration curve assessed?
A7: The linearity of the calibration curve is assessed by analyzing a series of calibration standards at different concentrations. The response (e.g., peak area) is plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r) or the coefficient of determination (r²) should be close to 1 (typically >0.99).[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from various validated methods for loratadine quantification.
Table 1: HPLC-UV/Fluorescence Method Parameters
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Human Plasma | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction | Protein Precipitation |
| Column | Alltech-C18 | Thermo Scientific BDS Hypersil C18 |
| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid:Triethylamine (90:100:6:0.15) | Methanol:0.025M KH2PO4 (pH 3.5) (85:15 v/v) |
| Detection | Fluorescence (Ex: 274 nm, Em: 450 nm) | UV (248 nm) |
| Linear Range | 0.2 - 30 µg/L | Not Specified |
| Limit of Quantification (LOQ) | 0.2 µg/L | Not Specified |
| Recovery | 96% - 98% | Not Specified |
| Reference | [12] | [8] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Human Plasma | Beagle Plasma |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Column | 5-µm ODS-3 | Phenomenex Kinetex C8 |
| Mobile Phase | Acetonitrile & Ammonium Acetate (pH 4.0; 0.02 M) | Acetonitrile & 5 mM Ammonium Formate |
| Detection | ESI-MS (Single Ion Monitoring) | ESI-MS/MS |
| Linear Range | 0.2 - 100 ng/mL | 0.008 - 24 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL | 0.008 ng/mL |
| Recovery | >80% | ~80% |
| Matrix Effect | <15% | Within 85-115% |
| Reference | [2][3] | [4] |
Experimental Protocols
Protocol 1: Loratadine Quantification in Human Plasma using LC-MS/MS
This protocol is based on the method described by Jian-Tao et al. (2006).[2][3]
1. Sample Preparation (Liquid-Liquid Extraction): a. To 0.5 mL of human plasma in a centrifuge tube, add 25 µL of the internal standard working solution. b. Add 2.5 mL of the extraction solvent (e.g., a mixture of n-hexane and dichloromethane). c. Vortex for 3 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the upper organic layer to a clean tube. f. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase. h. Inject a 10 µL aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: ODS-3, 5 µm.
-
Mobile Phase: Gradient elution with Acetonitrile and 0.02 M Ammonium Acetate (pH 4.0).
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometer: Finnigan LCQ DECA or equivalent with an ESI source.
-
Ionization Mode: Positive.
-
Detection Mode: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Metabolic pathway of Loratadine.
Caption: General workflow for Loratadine quantification.
References
- 1. dspace.ceu.es [dspace.ceu.es]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. A validated HPLC-ESI-MS method for the determination of loratadine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. ELISA Kit Troubleshooting | Technical Resources | Avivasysbio.com | Avivasysbio.com [avivasysbio.com]
- 7. biomatik.com [biomatik.com]
- 8. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Content Uniformity: Quantifying Loratadine in Tablets Using a Created Raman Excipient Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijbpas.com [ijbpas.com]
- 12. Determination of loratadine in human plasma by HPLC with fluorescence detector and study on its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent Loratadine degradation during sample storage and analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Loratadine during sample storage and analysis.
Troubleshooting Guides & FAQs
Question: My Loratadine stock solution is showing signs of degradation shortly after preparation. What are the likely causes and how can I prevent this?
Answer: Rapid degradation of Loratadine in solution is often attributed to two primary factors: photodegradation and pH instability.
-
Photodegradation: Loratadine is known to be sensitive to light, particularly UV radiation. Exposure to ambient or UV light can lead to the formation of various degradation products. To mitigate this, always prepare and store Loratadine solutions in amber-colored volumetric flasks or tubes, or wrap the containers in aluminum foil to protect them from light.
-
pH Instability: Loratadine is susceptible to hydrolysis, especially in acidic or alkaline conditions. The molecule is most stable at a neutral pH. Therefore, it is crucial to use a buffered solvent system, such as a phosphate (B84403) buffer, to maintain a pH around 7.0. Avoid using strongly acidic or basic solvents for reconstitution and dilution.
Question: I am observing unexpected peaks in my chromatogram during the HPLC analysis of Loratadine. Could this be due to degradation, and how can I confirm it?
Answer: Yes, the appearance of unknown peaks in your chromatogram is a common indicator of sample degradation. To confirm if these peaks are Loratadine degradants, you can perform a forced degradation study. This involves intentionally subjecting a pure Loratadine sample to various stress conditions (e.g., acid, base, heat, oxidation, and light) to generate its degradation products. By comparing the chromatograms of your stored samples with those from the forced degradation study, you can identify and confirm the presence of specific degradants.
Question: What are the best practices for long-term storage of Loratadine samples to ensure their stability?
Answer: For long-term stability, Loratadine samples, whether in solid form or in solution, should be stored under controlled conditions to minimize degradation.
-
Solid Form: Store pure Loratadine powder in a cool, dark, and dry place. A desiccator at refrigerated temperatures (2-8 °C) is ideal.
-
Solutions: Loratadine solutions should be stored at or below -20°C in amber-colored, airtight containers to protect from light and prevent solvent evaporation. It is also advisable to prepare fresh solutions for analysis whenever possible and to limit the number of freeze-thaw cycles.
Question: How does temperature affect the stability of Loratadine during analysis?
Answer: Elevated temperatures can accelerate the degradation of Loratadine. During analytical procedures, such as HPLC analysis, it is important to control the temperature of the autosampler to prevent on-instrument degradation. If your HPLC system has a cooled autosampler, set it to a low temperature (e.g., 4°C) to maintain the integrity of your samples throughout the analytical run.
Quantitative Data Summary
The following table summarizes the percentage of Loratadine degradation observed under various stress conditions as reported in forced degradation studies.
| Stress Condition | Duration | Temperature | Loratadine Degradation (%) | Reference |
| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 80°C | 15.2% | |
| 0.1 M NaOH (Base Hydrolysis) | 48 hours | 80°C | 12.8% | |
| 30% H₂O₂ (Oxidative) | 24 hours | Room Temp | 10.5% | |
| Photolytic (UV Light) | 24 hours | Room Temp | 25.7% | |
| Thermal | 48 hours | 100°C | 8.9% |
Experimental Protocols
Protocol: Forced Degradation Study of Loratadine
This protocol outlines the methodology for conducting a forced degradation study to identify the degradation products of Loratadine under various stress conditions.
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Preparation of Stock Solution: Prepare a stock solution of Loratadine (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a 50:50 mixture of acetonitrile (B52724) and water.
-
Acid Hydrolysis:
-
Mix 1 mL of the Loratadine stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Dilute the final solution to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the Loratadine stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 80°C for 48 hours.
-
Cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.
-
Dilute the final solution for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the Loratadine stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
Dilute the final solution for HPLC analysis.
-
-
Photodegradation:
-
Expose 1 mL of the Loratadine stock solution in a transparent container to direct UV light (e.g., in a photostability chamber) for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Dilute the exposed and control solutions for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the Loratadine stock solution in a thermostatically controlled oven at 100°C for 48 hours.
-
Cool the solution to room temperature.
-
Dilute the final solution for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all the stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method.
-
The mobile phase and column selection should be appropriate to separate Loratadine from its potential degradation products. A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer.
-
Visualizations
Caption: Workflow for a forced degradation study of Loratadine.
Caption: Simplified degradation pathways of Loratadine under stress.
Validation & Comparative
A Comparative Analysis of Loratadine and Desloratadine in Allergic Rhinitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of loratadine (B1675096) and its active metabolite, desloratadine (B1670295), in the context of allergic rhinitis. The information presented is based on experimental data from preclinical and clinical studies to assist in research and development efforts.
Introduction and Mechanism of Action
Loratadine is a widely used second-generation antihistamine for the treatment of allergic rhinitis.[1] It is a prodrug that is rapidly metabolized in the liver to its major active metabolite, desloratadine.[2] Desloratadine is also available as a standalone medication and is a potent, long-acting, non-sedating, selective histamine (B1213489) H1-receptor antagonist.[3][4] Both compounds exert their therapeutic effect by acting as inverse agonists at the H1 receptor, which means they combine with and stabilize the inactive conformation of the receptor, thereby reducing its activity.[3][5] This action blocks the effects of histamine, a key mediator in allergic reactions responsible for symptoms such as sneezing, itching, and rhinorrhea.[3]
The allergic cascade in rhinitis is initiated when an allergen cross-links IgE antibodies on the surface of mast cells, leading to degranulation and the release of histamine and other inflammatory mediators.[6] Histamine then binds to H1 receptors on various cells, triggering the characteristic symptoms of an allergic reaction.[5]
Signaling Pathway of Histamine H1 Receptor Activation
Caption: Histamine H1 receptor signaling pathway in allergic response.
Pharmacological and Pharmacodynamic Comparison
Desloratadine, being the active metabolite, exhibits a higher binding affinity for the H1 receptor compared to its parent compound, loratadine.[2][7] This translates to greater potency in in vitro and in vivo models.[2][8]
Table 1: H1 Receptor Binding Affinity of Loratadine and Desloratadine
| Compound | H1 Receptor Binding Affinity (Ki, nM) | Reference |
| Loratadine | 231 | [9] |
| Desloratadine | 0.87 - 3.0 | [8][9] |
Note: Lower Ki values indicate higher binding affinity.
In competition-binding studies, desloratadine was found to be 153 times more potent than loratadine at the human histamine H1 receptor.[8]
Comparative Efficacy in Allergic Rhinitis Models
Clinical studies have consistently demonstrated the efficacy of both loratadine and desloratadine in alleviating the symptoms of allergic rhinitis.[10][11] However, some studies suggest a superior clinical efficacy for desloratadine.[10][12]
Table 2: Clinical Efficacy in Allergic Rhinitis Patients
| Efficacy Parameter | Loratadine Group | Desloratadine Group | p-value | Reference |
| Total Effective Rate | 76.5% | 92.9% | <0.05 | [10] |
| Reduction in Total Nasal Symptom Score (TNSS) | Significant reduction from baseline | Significantly greater reduction than loratadine group | <0.05 | [10][11] |
| Incidence of Adverse Reactions | 16% | 7% | <0.05 | [10] |
A double-blind, randomized clinical trial showed a significant difference in the average percentage of reduced Total Nasal Symptom Score (TNSS) in the desloratadine group compared to the loratadine group (p=0.000).[11] Another study reported a total effective rate of 92.9% for desloratadine citrate (B86180) disodium (B8443419) tablets compared to 76.5% for loratadine in the treatment of allergic rhinitis.[10]
In a mouse sensitization model, desloratadine citrate disodium was significantly more effective than loratadine in decreasing the levels of lymphocytes releasing PGE2, LTB4, IL-4, IL-5, and TNF-α.[10] This suggests that desloratadine may have more potent anti-inflammatory effects in addition to its antihistaminic properties.[2]
Experimental Protocols
In Vitro H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds (loratadine and desloratadine) for the human histamine H1 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H1 receptor are cultured. Cell membranes are harvested and prepared through homogenization and centrifugation.
-
Radioligand Binding Assay: A fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine) is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation and Separation: The reaction mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Randomized Controlled Trial in Allergic Rhinitis Patients
Objective: To compare the clinical efficacy and safety of loratadine and desloratadine in patients with seasonal allergic rhinitis.
Experimental Workflow:
Caption: Workflow of a randomized controlled clinical trial.
Methodology:
-
Patient Selection: Patients with a documented history of seasonal allergic rhinitis are recruited. Inclusion criteria typically include a minimum baseline Total Nasal Symptom Score (TNSS).
-
Study Design: A multicenter, randomized, double-blind, parallel-group study design is employed.
-
Treatment: Patients are randomly assigned to receive either loratadine (e.g., 10 mg once daily) or desloratadine (e.g., 5 mg once daily) for a specified treatment period (e.g., 2 to 4 weeks).[10]
-
Efficacy Assessments: The primary efficacy endpoint is often the change from baseline in the TNSS, which includes scores for rhinorrhea, nasal congestion, sneezing, and nasal itching.
-
Safety Assessments: Safety is evaluated by monitoring adverse events, vital signs, and clinical laboratory tests.
-
Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups for both efficacy and safety endpoints.
Conclusion
Both loratadine and desloratadine are effective second-generation antihistamines for the management of allergic rhinitis. Desloratadine, as the active metabolite of loratadine, demonstrates a significantly higher binding affinity for the H1 receptor and, in some clinical studies, superior efficacy in reducing nasal symptoms and a lower incidence of adverse reactions compared to its parent compound.[2][10][11] The more potent anti-inflammatory properties of desloratadine observed in preclinical models may also contribute to its enhanced clinical effectiveness.[2][10] These findings are crucial for the development of new and improved therapies for allergic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of desloratadine in the treatment of allergic rhinitis and urticaria [termedia.pl]
- 4. Review of desloratadine for the treatment of allergic rhinitis, chronic idiopathic urticaria and allergic inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H1 antagonist - Wikipedia [en.wikipedia.org]
- 6. BSACI guidelines for the management of allergic and non‐allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Antihistamines for Allergic Rhinitis Treatment from the Viewpoint of Nonsedative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. scholar.unair.ac.id [scholar.unair.ac.id]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Clinical Comparison of Loratadine and Other Second-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of Loratadine (B1675096) against other prominent second-generation antihistamines, including Cetirizine, Fexofenadine, Desloratadine (B1670295), and Levocetirizine (B1674955). The information is supported by experimental data from various head-to-head clinical studies, with a focus on efficacy in allergic rhinitis and chronic urticaria, onset of action, and safety profiles.
Efficacy in Allergic Rhinitis
The efficacy of second-generation antihistamines in treating allergic rhinitis is primarily assessed by the reduction in Total Nasal Symptom Score (TNSS). This score is a composite of patient-reported severity of four main nasal symptoms: rhinorrhea, sneezing, nasal congestion, and nasal itching, each rated on a 0-3 scale (absent, mild, moderate, severe).[1]
Table 1: Comparison of Efficacy in Allergic Rhinitis (Total Nasal Symptom Score Reduction)
| Comparison | Study Details | Mean TNSS Reduction from Baseline | Key Findings |
| Loratadine vs. Cetirizine | Randomized, double-blind, parallel-group study in patients with perennial allergic rhinitis.[2] | Both drugs significantly reduced all four nasal symptom scores. | Cetirizine showed a slightly better, though not statistically significant, efficacy in reducing symptoms compared to Loratadine.[2] |
| Loratadine vs. Cetirizine | Environmental Exposure Unit (EEU) study in subjects with seasonal allergic rhinitis.[3] | Cetirizine: 25.4% reduction in Total Symptom Complex (TSC) scores. Loratadine: 11.2% reduction in TSC scores. | Cetirizine was more effective than loratadine in reducing overall symptoms of seasonal allergic rhinitis.[3][4] |
| Loratadine vs. Fexofenadine | Randomized, double-blind, placebo-controlled study in patients with seasonal allergic rhinitis.[5] | Both drugs significantly reduced Total Symptom Score (TSS) compared to placebo. | Fexofenadine was significantly better than loratadine in improving itchy, watery, red eyes and relieving nasal congestion.[5] |
Efficacy in Chronic Urticaria
For chronic urticaria, the primary efficacy endpoint is the change in the Urticaria Activity Score over 7 days (UAS7). This score is a patient-reported outcome that combines the daily severity of pruritus (itch) and the number of wheals, each scored from 0 to 3. The total daily score can range from 0 to 6, and the weekly score from 0 to 42.[6][7]
Table 2: Comparison of Efficacy in Chronic Idiopathic Urticaria (UAS7 Reduction)
| Comparison | Study Details | Mean UAS7 Reduction from Baseline | Key Findings |
| Loratadine vs. Hydroxyzine (B1673990) | Double-blind study in patients with chronic idiopathic urticaria.[8] | Loratadine: 43% decrease in daily symptom scores. Hydroxyzine: 47% decrease in daily symptom scores. | Loratadine was as effective as hydroxyzine in treating urticaria.[8] |
| Desloratadine vs. Levocetirizine | Randomized, double-blind study in 886 patients with chronic idiopathic urticaria.[9] | Levocetirizine led to a significantly greater decrease in pruritus severity score over the first week (p < 0.001) and the entire 4-week period (p = 0.004) compared to desloratadine. | Levocetirizine 5 mg was significantly more efficacious than desloratadine 5 mg in treating chronic idiopathic urticaria symptoms.[9] |
| Desloratadine vs. Levocetirizine (Up-dosing) | Randomized, double-blind study in 80 patients with difficult-to-treat chronic urticaria.[10] | At 5 mg, 9 patients on levocetirizine and 4 on desloratadine became symptom-free. With increased doses, more patients achieved symptom relief. | Increasing the dosage of both levocetirizine and desloratadine up to four-fold improves symptoms in a majority of patients with difficult-to-treat urticaria.[10][11] |
Onset of Action
The speed at which an antihistamine provides symptom relief is a critical factor for patients. Onset of action is often measured in controlled settings like Environmental Exposure Units (EEUs) or through histamine-induced wheal and flare tests.[12][13]
Table 3: Comparison of Onset of Action
| Antihistamine | Onset of Action | Study Context |
| Loratadine | 1 hour 42 minutes to no identified onset during the study duration.[12][13] | Allergic Rhinitis Symptom Relief[12][13] |
| Cetirizine | 59 minutes to 2 hours 6 minutes.[12][13] | Allergic Rhinitis Symptom Relief[12][13] |
| Fexofenadine | Within 60 minutes.[12][13] | Allergic Rhinitis Symptom Relief[12][13] |
Studies consistently show that Cetirizine has a faster onset of action compared to Loratadine.[12][13] Fexofenadine also demonstrates a rapid onset of action.[12][13]
Safety Profile: Sedation
A key differentiator among second-generation antihistamines is their potential to cause sedation. This is often assessed through patient-reported outcomes in large-scale prescription-event monitoring studies.
Table 4: Comparison of Sedative Effects
| Comparison | Study Details | Odds Ratio for Sedation (vs. Loratadine) | Key Findings |
| Loratadine vs. Cetirizine vs. Fexofenadine vs. Acrivastine | Prescription-event monitoring study of 43,363 patients.[14] | Cetirizine: 3.53 (p<0.0001). Fexofenadine: 0.63 (p=0.1). Acrivastine: 2.79 (p<0.0001). | Loratadine and Fexofenadine are associated with a lower incidence of sedation compared to Cetirizine and Acrivastine.[14] |
| Loratadine vs. Cetirizine | Double-blind study comparing somnolence profiles. | N/A | Cetirizine was associated with a higher incidence of somnolence compared to loratadine. |
Experimental Protocols
Urticaria Activity Score over 7 days (UAS7)
The UAS7 is a patient-reported diary-based assessment of chronic urticaria activity.
-
Scoring: Patients record the severity of their two main symptoms—wheals and pruritus (itch)—daily for 7 consecutive days.
-
Number of Wheals: Scored on a 0-3 scale (0: none; 1: mild, <20 wheals/24h; 2: moderate, 20-50 wheals/24h; 3: intense, >50 wheals/24h or large confluent areas of wheals).[6]
-
Pruritus Severity: Scored on a 0-3 scale (0: none; 1: mild, present but not annoying; 2: moderate, troublesome but does not interfere with daily activity or sleep; 3: intense, severe itching that interferes with daily activity or sleep).[6]
-
-
Calculation: The daily UAS is the sum of the wheal and pruritus scores (ranging from 0 to 6). The UAS7 is the sum of the daily scores over 7 days, with a maximum score of 42.[6][7]
-
Interpretation: A higher UAS7 score indicates greater disease activity.[15]
Total Nasal Symptom Score (TNSS)
The TNSS is a common efficacy endpoint in clinical trials for allergic rhinitis.
-
Scoring: Patients rate the severity of four individual nasal symptoms (rhinorrhea, sneezing, nasal congestion, and nasal itching) on a 4-point scale (0 = absent, 1 = mild, 2 = moderate, 3 = severe).[1][16]
-
Calculation: The TNSS is the sum of the scores for the four individual symptoms, resulting in a total score ranging from 0 to 12.[1] This can be assessed as a reflective score (over the past 12 or 24 hours) or an instantaneous score.[16]
-
Application: The change from baseline in TNSS is used to evaluate the efficacy of treatment.
Histamine-Induced Wheal and Flare Test
This is a pharmacodynamic test used to assess the in vivo activity of H1-antihistamines.
-
Procedure: A standardized amount of histamine (B1213489) is introduced into the skin, typically via an epicutaneous prick test.[17]
-
Measurement: The resulting wheal (a raised, edematous lesion) and flare (surrounding erythema) are measured at specific time points after the histamine challenge. The area or diameter of the wheal and flare are recorded.[17][18]
-
Evaluation: The ability of an antihistamine to suppress the size of the wheal and flare compared to placebo is a measure of its potency and duration of action.[17] It is important to note that while this test is a useful pharmacodynamic measure, its direct correlation with clinical efficacy in allergic rhinitis and urticaria is a subject of debate.[17][[“]]
Signaling Pathway and Experimental Workflow
Histamine H1 Receptor Signaling Pathway
Second-generation antihistamines are inverse agonists of the histamine H1 receptor. They bind to the inactive conformation of the receptor, shifting the equilibrium away from the active state and thereby reducing the constitutive activity of the receptor and blocking the action of histamine. The H1 receptor is a G-protein coupled receptor that, upon activation by histamine, initiates a signaling cascade through Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This ultimately results in the downstream effects associated with allergic symptoms.
Caption: Histamine H1 receptor signaling pathway and the mechanism of action of second-generation antihistamines.
Typical Clinical Trial Workflow for a Second-Generation Antihistamine
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial evaluating the efficacy and safety of a second-generation antihistamine for allergic rhinitis or chronic urticaria.
Caption: A generalized workflow for a head-to-head clinical trial of second-generation antihistamines.
References
- 1. The Allergic Rhinitis – Clinical Investigator Collaborative (AR-CIC): nasal allergen challenge protocol optimization for studying AR pathophysiology and evaluating novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Comparative onset of action and symptom relief with cetirizine, loratadine, or placebo in an environmental exposure unit in subjects with seasonal allergic rhinitis: confirmation of a test system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. allergyclinic.com.au [allergyclinic.com.au]
- 7. imperial.nhs.uk [imperial.nhs.uk]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the efficacy of levocetirizine 5 mg and desloratadine 5 mg in chronic idiopathic urticaria patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effectiveness of levocetirizine and desloratadine in up to 4 times conventional doses in difficult-to-treat urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. huidhuis.nl [huidhuis.nl]
- 12. Onset of action for the relief of allergic rhinitis symptoms with second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sedation with “non-sedating” antihistamines: four prescription-event monitoring studies in general practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. fda.gov [fda.gov]
- 17. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of allergen-induced wheal and flare reactions by levocetirizine and desloratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
A Comparative Analysis of the Anti-Inflammatory Properties of Loratadine and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of the second-generation antihistamine, Loratadine (B1675096), against two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen (B1674241) and Naproxen. The information presented is supported by experimental data to validate the anti-inflammatory potential of Loratadine beyond its well-established H1 receptor antagonist activity.
Executive Summary
Recent preclinical studies have demonstrated that Loratadine possesses significant anti-inflammatory properties independent of its antihistaminic effects.[1][2] This activity is primarily attributed to its ability to modulate key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) cascades.[1] In contrast, the anti-inflammatory mechanism of traditional NSAIDs like Ibuprofen and Naproxen predominantly relies on the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis. This guide will delve into the mechanistic differences and present comparative quantitative data from in vitro and in vivo studies.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of Loratadine, Ibuprofen, and Naproxen.
Table 1: In Vitro Anti-Inflammatory Efficacy
| Compound | Cell Line | Key Inflammatory Markers Inhibited | Effective Concentration / IC50 | Signaling Pathway(s) Affected |
| Loratadine | RAW264.7 Murine Macrophages | Nitric Oxide, iNOS, IL-1β, TNF-α, IL-6, COX-2, MMP1, MMP3, MMP9 | 20–40 μM | NF-κB, AP-1[2] |
| Human Keratinocytes | CCL5 | IC50: 2 µM[3] | - | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | P-selectin, IL-6, IL-8 | P-selectin IC50: 13 x 10⁻⁹ M, IL-6 IC50: 0.3 x 10⁻⁶ M, IL-8 IC50: 0.2 x 10⁻⁶ M[4] | - | |
| Ibuprofen | Human Leukemic Cells, Human Colon Adenoma Cells | COX-1, COX-2 | COX-1 IC50: 2.1 µmol/l (S-ibuprofen), COX-2 IC50: 1.6 µmol/l (S-ibuprofen)[5] | COX-1, COX-2 (primary mechanism)[2] |
| Stimulated T-cells | NF-κB activation | IC50: 121.8 µM (R-ibuprofen), IC50: 61.7 µM (S-ibuprofen)[6] | NF-κB | |
| - | TNF-induced NF-κB activation | IC50: 3.49 mM[7] | NF-κB | |
| Naproxen | Human Monocytic THP-1 cells | NF-κB activity, PGE2 | 29 mg/L significantly reduced NF-κB activity | NF-κB |
| Cell-based assay | COX-1, COX-2 | COX-1 IC50: 8.72 µM, COX-2 IC50: 5.15 µM[8] | COX-1, COX-2 |
Table 2: In Vivo Anti-Inflammatory Efficacy
| Compound | Animal Model | Condition | Key Outcomes | Dosage |
| Loratadine | Mouse | Gastritis, Hepatitis, Colitis, Peritonitis | Improved histopathology, liver morphology, and colon length; Reduced gastric bleeding.[2][9] | 5, 10 mg/kg[2][9] |
| Ibuprofen | - | - | - | - |
| Naproxen | Rat | Carrageenan-induced arthritis (analgesia) | - | IC50: 27 µM[10] |
| Rat | Yeast-induced fever (antipyretic) | - | IC50: 40 µM[10] |
Signaling Pathways and Mechanisms of Action
Loratadine exerts its anti-inflammatory effects through distinct mechanisms compared to NSAIDs.
Loratadine's Anti-Inflammatory Signaling Pathways
Loratadine's anti-inflammatory action is independent of its H1 receptor blockade and is primarily mediated by the suppression of the NF-κB and AP-1 signaling pathways.[1][11]
-
NF-κB Pathway Inhibition: Loratadine has been shown to target the upstream kinases Syk and Src. By binding to these proteins, it prevents the subsequent phosphorylation cascade that leads to the activation and nuclear translocation of NF-κB, a key transcription factor for numerous pro-inflammatory genes.[12][13]
-
AP-1 Pathway Inhibition: Research has identified Transforming Growth Factor-β-activated kinase 1 (TAK1) as a direct molecular target of Loratadine within the AP-1 pathway.[9][14] Loratadine binds to and inhibits TAK1 kinase activity, which in turn suppresses the downstream activation of JNK and p38 MAPK cascades, ultimately leading to the reduced transcription of AP-1-mediated pro-inflammatory genes like matrix metalloproteinases (MMPs).[9][14]
NSAIDs' Mechanism of Action: COX Inhibition
Ibuprofen and Naproxen are non-selective inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby exerting their anti-inflammatory effects.
Experimental Protocols
In Vitro Anti-Inflammatory Assay (Loratadine)
This protocol assesses the anti-inflammatory effects of test compounds by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Treatment: Cells are pre-treated with varying concentrations of Loratadine for a specified time before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.
-
Gene Expression Analysis (RT-PCR): RNA is extracted from the cells to quantify the mRNA levels of pro-inflammatory genes such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.
-
Protein Expression Analysis (Western Blot): Cell lysates are analyzed to determine the protein levels of iNOS, COX-2, and phosphorylated forms of proteins in the NF-κB and AP-1 pathways.
-
-
Data Analysis: The inhibitory effect of Loratadine is determined by comparing the levels of inflammatory mediators in Loratadine-treated cells to those in LPS-stimulated cells without treatment.
In Vivo Acute Gastritis Model (Loratadine)
This animal model is used to evaluate the in vivo anti-inflammatory efficacy of Loratadine.
-
Animals: Male ICR mice are used for this study.
-
Induction of Gastritis: Acute gastritis is induced by oral administration of HCl/EtOH.
-
Treatment: Mice are administered Loratadine (e.g., 5 and 10 mg/kg) or a vehicle control orally. A positive control group (e.g., Ranitidine, 40 mg/kg) is also included.
-
Assessment of Gastric Lesions: Stomachs are excised and examined for gastric bleeding and the extent of lesion formation.
-
Biochemical Analysis: Stomach tissue is collected for further analysis, such as Western blotting for phosphorylated c-Fos, to assess the in vivo inhibition of the AP-1 pathway.[2][9]
In Vitro COX Inhibition Assay (NSAIDs)
This assay determines the inhibitory potency of NSAIDs on COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Assay Procedure: The assay is performed in a reaction mixture containing the COX enzyme, heme, and the test compound (Ibuprofen or Naproxen) at various concentrations. The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration of the NSAID that causes 50% inhibition of PGE2 production (IC50) is calculated for both COX-1 and COX-2.
Experimental Workflow Diagram
Conclusion
The evidence presented in this guide indicates that Loratadine possesses anti-inflammatory properties that are mechanistic distinct from those of traditional NSAIDs. Its ability to inhibit the NF-κB and AP-1 signaling pathways provides a novel avenue for anti-inflammatory drug development. While NSAIDs remain potent anti-inflammatory agents through their direct inhibition of COX enzymes, Loratadine's unique mechanism of action suggests its potential as a therapeutic agent in inflammatory conditions where NF-κB and AP-1 play a central role. Further comparative studies in standardized in vivo models are warranted to fully elucidate the relative therapeutic potential of Loratadine versus NSAIDs in various inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. karger.com [karger.com]
- 4. Inhibitory activity of loratadine and descarboxyethoxyloratadine on histamine-induced activation of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of transcription factor NF-kappaB by enantiomers of the nonsteroidal drug ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Determination of Loratadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used analytical methods for the quantitative determination of Loratadine: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Capillary Zone Electrophoresis (CZE). The performance of each method is objectively evaluated based on experimental data to assist researchers and quality control professionals in selecting the most suitable technique for their specific needs.
Overview of Analytical Techniques
Loratadine, a potent second-generation antihistamine, requires accurate and precise quantification in pharmaceutical formulations and biological matrices. The most common analytical techniques employed for this purpose include chromatographic and spectrophotometric methods.
-
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high resolution and sensitivity for the analysis of complex mixtures. It is considered a gold-standard method for pharmaceutical analysis due to its robustness and reliability.[1][2]
-
UV-Visible Spectrophotometry is a simpler and more cost-effective method based on the measurement of light absorption by the analyte. While generally less specific than HPLC, it can be a reliable alternative for routine quality control of pure drug substances and simple formulations.[1][3]
-
Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as short analysis times and low consumption of reagents and samples.[4]
Comparative Performance Data
The following table summarizes the key performance parameters for the determination of Loratadine using HPLC, UV-Visible Spectrophotometry, and Capillary Zone Electrophoresis. The data presented is a compilation from various validation studies.
| Parameter | HPLC Method | UV-Visible Spectrophotometric Method | Capillary Zone Electrophoresis (CZE) Method |
| Linearity Range | 0.1 - 50 µg/mL[5] | 5 - 30 µg/mL | 50.0 - 400.0 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[6] | > 0.998 | > 0.99[4] |
| Accuracy (% Recovery) | 98 - 102%[1] | 98 - 102%[1] | ~100%[4] |
| Precision (% RSD) | < 2%[5] | < 2% | < 5.0%[4] |
| Limit of Detection (LOD) | 0.16 µg/mL[7] | 0.044 µg/mL | 46.37 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.47 µg/mL[7] | 0.134 µg/mL | 140.52 µg/mL[4] |
| Analysis Time | ~ 4 - 20 minutes[2] | < 5 minutes | < 5 minutes[4] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This protocol is based on a validated isocratic RP-HPLC method for the estimation of Loratadine in pharmaceutical formulations.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (150 x 4.6 mm, 5 µm), and an autosampler.
-
Mobile Phase: A mixture of acetonitrile, methanol (B129727), and 0.01M phosphate (B84403) buffer (pH 7.2 ± 0.1) in a ratio of 35:45:20 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 245 nm.[1]
-
Sample Preparation:
-
Weigh and powder twenty tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Loratadine and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes.
-
Dilute to volume with methanol and mix.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
-
-
Standard Preparation:
-
Accurately weigh 10 mg of Loratadine reference standard and dissolve it in 100 mL of methanol to get a stock solution of 100 µg/mL.
-
Dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations.
-
-
Procedure: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of Loratadine in the sample.
UV-Visible Spectrophotometry
This protocol describes a simple and rapid UV spectrophotometric method for the determination of Loratadine.[1][3]
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
Solvent: 0.1 N Hydrochloric Acid.[3]
-
Wavelength of Maximum Absorbance (λmax): 280 nm.[3]
-
Sample Preparation:
-
Weigh and powder twenty tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Loratadine and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of 0.1 N HCl and sonicate for 15 minutes.
-
Dilute to volume with 0.1 N HCl and mix.
-
Filter the solution, discarding the first few mL of the filtrate.
-
Dilute the filtrate with 0.1 N HCl to obtain a final concentration within the Beer-Lambert law range.
-
-
Standard Preparation:
-
Accurately weigh 10 mg of Loratadine reference standard and dissolve it in 100 mL of 0.1 N HCl to get a stock solution of 100 µg/mL.[3]
-
Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
-
Procedure: Measure the absorbance of the sample and standard solutions at 280 nm against a 0.1 N HCl blank. Calculate the concentration of Loratadine in the sample using the calibration curve.
Capillary Zone Electrophoresis (CZE)
This protocol is for the simultaneous determination of Loratadine and other antihistamines.[4]
-
Instrumentation: A capillary electrophoresis system with a UV detector and a fused silica (B1680970) capillary (e.g., 48 cm effective length, 50 µm i.d.).
-
Background Electrolyte (BGE): 25 mM phosphate buffer at pH 2.5.[4]
-
Applied Voltage: +25 kV.[4]
-
Temperature: 25 °C.[4]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 3 seconds).[4]
-
Detection Wavelength: 240 nm.[4]
-
Capillary Conditioning: Before the first use, rinse the capillary with 0.1 M NaOH, followed by water and then the BGE. Between runs, rinse with 0.1 M NaOH and then the BGE.
-
Sample and Standard Preparation:
-
Prepare stock solutions of Loratadine reference standard and sample in methanol or a suitable solvent.
-
Dilute the stock solutions with the BGE to the desired concentrations.
-
-
Procedure: Inject the sample and standard solutions into the capillary. Apply the voltage and record the electropherogram. The migration time and peak area are used for identification and quantification, respectively.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the cross-validation of analytical methods.
References
- 1. rjptonline.org [rjptonline.org]
- 2. waters.com [waters.com]
- 3. iajpr.com [iajpr.com]
- 4. Simultaneous Determination of Loratadine, Desloratadine and Cetirizine by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bch.ro [bch.ro]
- 6. ijbpas.com [ijbpas.com]
- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
In Vivo Comparison of Loratadine and Fexofenadine on Histamine-Induced Bronchospasm
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two widely used second-generation H1 antihistamines, Loratadine and Fexofenadine, with a specific focus on their efficacy in mitigating histamine-induced bronchospasm. While direct comparative preclinical studies on bronchospasm are not extensively available in published literature, this document synthesizes existing data on their pharmacological profiles, mechanisms of action, and relevant clinical outcomes to offer a comparative perspective. Furthermore, it outlines a standard experimental protocol for evaluating these compounds in a validated animal model.
Mechanism of Action: H1 Receptor Antagonism
Both Loratadine and Fexofenadine are classified as second-generation H1 antihistamines.[1][2] Their primary mechanism of action involves selectively antagonizing histamine (B1213489) H1 receptors.[1][3] Histamine, a key mediator in allergic reactions, causes bronchoconstriction by binding to H1 receptors on airway smooth muscle cells.[4][5] By blocking these receptors, Loratadine and Fexofenadine prevent histamine from exerting its bronchoconstrictive effects.[4][6]
Second-generation antihistamines like Loratadine and Fexofenadine are designed to have minimal penetration of the blood-brain barrier, which reduces the sedative side effects commonly associated with first-generation antihistamines.[1][3]
Signaling Pathway of Histamine-Induced Bronchoconstriction and H1 Antihistamine Intervention
References
Comparative analysis of the sedative effects of Loratadine and first-generation antihistamines
A Guide for Researchers and Drug Development Professionals
First-generation antihistamines have long been a therapeutic option for allergic conditions, but their clinical utility is often hampered by their sedative side effects.[1][2] In contrast, second-generation antihistamines, such as Loratadine (B1675096), were developed to minimize or eliminate these central nervous system (CNS) effects.[1][3] This guide provides a comparative analysis of the sedative effects of Loratadine and first-generation antihistamines, supported by experimental data, to inform research and drug development.
The primary difference between first- and second-generation antihistamines lies in their ability to cross the blood-brain barrier.[4][5][6] First-generation antihistamines are lipophilic and readily enter the CNS, where they antagonize histamine (B1213489) H1 receptors, leading to drowsiness, and impaired cognitive and psychomotor function.[2][4][7] Loratadine and other second-generation antihistamines are generally less lipophilic and are substrates of P-glycoprotein, an efflux transporter at the blood-brain barrier, which significantly limits their CNS penetration.[2]
Quantitative Comparison of Sedative Effects
The sedative properties of antihistamines can be objectively quantified using various methodologies, including Positron Emission Tomography (PET) to measure brain H1 receptor occupancy (H1RO) and a battery of psychomotor and cognitive performance tests.
Brain Histamine H1 Receptor Occupancy (H1RO)
PET studies have demonstrated a strong correlation between brain H1RO and the incidence of sedation and cognitive decline, with an occupancy of over 50% being associated with a high prevalence of these effects.[8] Conversely, an H1RO of less than 20% is considered non-sedative.[8]
| Antihistamine Class | Drug | Dosage | Brain H1 Receptor Occupancy (H1RO) in Cortex | Reference |
| Second-Generation | Loratadine | 10 mg | ~11.7% - 13.8% | [9][10][11] |
| Desloratadine (B1670295) | 5 mg | ~6.5% | [11] | |
| Ebastine | 10 mg | ~10% | [12] | |
| First-Generation | d-chlorpheniramine | 2 mg | ~53.0% | [9] |
| (+)-chlorpheniramine | 2 mg | ~50% | [12] | |
| (+)-chlorpheniramine | 6 mg | >50% | [12] | |
| Diphenhydramine (B27) | 30 mg | ~56.4% | [13] | |
| Hydroxyzine | 30 mg | ~67.6% | [8] |
Psychomotor and Cognitive Performance
Studies assessing the impact of antihistamines on performance consistently show that first-generation agents significantly impair various functions, while Loratadine's effects are comparable to placebo.
| Antihistamine | Test | Results | Reference |
| Loratadine | Multiple Sleep Latency Test (MSLT) | No significant reduction in sleep latency compared to placebo. | [14] |
| Digit Symbol Substitution Test | Performance comparable to placebo. | [14] | |
| Symbol Copying Task | Performance comparable to placebo. | [14] | |
| Divided Attention, Working Memory, Vigilance | Performance comparable to placebo. | [15][16] | |
| Diphenhydramine | Multiple Sleep Latency Test (MSLT) | Significantly reduced sleep latency compared to placebo. | [14] |
| Digit Symbol Substitution Test | Significant reduction in the number of digits substituted. | [14] | |
| Symbol Copying Task | Significant reduction in the number of symbols copied. | [14] | |
| Divided Attention, Working Memory, Vigilance | Poorer cognitive performance compared to Loratadine and placebo. | [15][16] |
Experimental Protocols
Positron Emission Tomography (PET) for H1 Receptor Occupancy
Objective: To quantify the percentage of histamine H1 receptors in the brain occupied by an antihistamine at a given dose.
Methodology:
-
Radiotracer: A radiolabeled ligand with high affinity for the H1 receptor, such as [11C]-doxepin, is used.
-
Baseline Scan: A PET scan is performed on subjects without any drug administration to measure the baseline binding potential of the radiotracer to H1 receptors.
-
Drug Administration: Subjects are administered a single oral dose of the antihistamine being studied (e.g., Loratadine 10 mg or d-chlorpheniramine 2 mg).[9]
-
Post-Dosing Scan: A second PET scan is conducted near the time of maximum plasma concentration (tmax) of the administered drug.[12]
-
Image Analysis: The binding potential of the radiotracer is measured in various brain regions rich in H1 receptors (e.g., cortex, cingulate gyrus, thalamus) for both scans.[12]
-
H1RO Calculation: The H1 receptor occupancy is calculated as the percentage reduction in the binding potential of the radiotracer after drug administration compared to the baseline scan.
Psychomotor Performance and Cognitive Function Tests
Objective: To assess the impact of antihistamines on CNS functions relevant to daily activities and safety, such as driving.
Methodology:
-
Study Design: A double-blind, placebo-controlled, crossover or parallel-group design is typically employed.[9][15]
-
Participants: Healthy volunteers are recruited for the studies.[14][15]
-
Drug Administration: Participants are randomly assigned to receive the investigational antihistamine (e.g., Loratadine), a positive control (a first-generation antihistamine like diphenhydramine), or a placebo.[15]
-
Test Battery: A series of standardized tests are administered at baseline and at specified time points after drug administration. These may include:
-
Multiple Sleep Latency Test (MSLT): Measures daytime sleepiness by assessing the time it takes to fall asleep in a quiet environment during the day.[14]
-
Vigilance and Reaction Time Tests: Assess the ability to sustain attention and respond quickly to stimuli.[14]
-
Digit Symbol Substitution Test (DSST): Evaluates processing speed, attention, and working memory.[14]
-
Divided Attention Tasks: Require the subject to attend to and process multiple sources of information simultaneously.[15]
-
Working Memory Tasks: Assess the ability to hold and manipulate information in the short term.[15]
-
-
Data Analysis: Performance on each test is compared between the different treatment groups to determine the extent of impairment, if any.
Signaling Pathways and Experimental Workflow
Caption: Mechanism of sedative vs. non-sedative effects.
Caption: Workflow for clinical trials on sedative effects.
References
- 1. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria | springermedizin.de [springermedizin.de]
- 2. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 5. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 6. Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loratadine: a non-sedating antihistamine. Review of its effects on cognition, psychomotor performance, mood and sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cetirizine - Wikipedia [en.wikipedia.org]
- 9. Brain histamine H1 receptor occupancy of loratadine measured by positron emission topography: comparison of H1 receptor occupancy and proportional impairment ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Brain histamine H1 receptor occupancy after oral administration of desloratadine and loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroimaging of histamine H1-receptor occupancy in human brain by positron emission tomography (PET): A comparative study of ebastine, a second-generation antihistamine, and (+)-chlorpheniramine, a classical antihistamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sedative effects of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Initial and steady-state effects of diphenhydramine and loratadine on sedation, cognition, mood, and psychomotor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of antihistamines on cognition and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Loratadine
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Loratadine (B1675096) in pharmaceutical dosage forms. The objective is to offer researchers, scientists, and drug development professionals a detailed resource, including experimental data and protocols, to assist in the selection and implementation of a suitable analytical method.
Introduction
Loratadine is a long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity.[1] Ensuring the stability of Loratadine in pharmaceutical formulations is critical for its safety and efficacy. A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[2] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity.[3][4] The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[5][6]
This guide compares different reversed-phase HPLC (RP-HPLC) methods that have been validated for the stability-indicating analysis of Loratadine. The comparison focuses on key validation parameters such as linearity, accuracy, precision, specificity, and the outcomes of forced degradation studies.
Principles of a Stability-Indicating HPLC Assay
A stability-indicating HPLC method is designed to separate the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions. This ensures that the measured response is solely from the intact API. The fundamental principle relies on the differential partitioning of the analyte and its degradants between a stationary phase (e.g., C18 column) and a mobile phase. By optimizing the chromatographic conditions, a clear resolution between the peaks of the API and its degradation products can be achieved, allowing for accurate quantification.
Caption: Principle of a stability-indicating HPLC assay for Loratadine.
Comparison of Validated HPLC Methods
The following tables summarize the chromatographic conditions and validation parameters of different stability-indicating HPLC methods for Loratadine.
Table 1: Chromatographic Conditions of Various HPLC Methods for Loratadine Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Inertsil ODS-3, C-8 (250x4.6 mm, 5µ)[2] | Phonemenex C18 HS (250mm X 4.6 mm, 5µ)[2] | XDB-C8 (dimensions not specified)[4] | C18 Eclipse XDB (150x4.6 mm, 5 mm)[1] |
| Mobile Phase | Methanol: 0.02 M Potassium dihydrogen phosphate (B84403) pH 2.8 (80:20 v/v)[2] | Acetonitrile:Orthophosphoric acid (35:65)[7] | Phosphate buffer pH 2.9:Acetonitrile (15:11 v/v)[4] | Acetate buffer solution:Methanol (15:85, v/v)[1] |
| Flow Rate | 1 ml/min[2] | Not Specified | Not Specified | 1 mL/min[1] |
| Detection Wavelength | 247 nm[2] | 250 nm[7] | 280 nm[4] | 248 nm[1] |
| Retention Time | 4.7 min[2] | 3.68 min[2] | Not Specified | ~3.2 min[1] |
Table 2: Comparison of Validation Parameters for Different HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/ml) | 5-50[2] | 5-30[2] | 0.5-9.0[4] | 0.1-50[1] |
| Correlation Coefficient (r²) | 0.999[2] | 0.9998[2] | Not Specified | 0.9995[1] |
| Accuracy (% Recovery) | 99.99 - 101.43[2] | Not Specified | 99.88 - 101.98[4] | 103.96 ± 0.86[1] |
| Precision (%RSD) | < 2[2] | Not Specified | 0.38 | System: 0.5275, Method: 0.8276, Intermediate: 0.8943[1] |
| LOD (µg/ml) | Not Specified | 0.89[2] | 0.3[4] | 1.0596[1] |
| LOQ (µg/ml) | Not Specified | 1.25[2] | 1.0[4] | 3.211[1] |
Experimental Protocols
This section provides a detailed methodology for a representative stability-indicating HPLC method for Loratadine, based on published literature.
Preparation of Solutions
-
Standard Stock Solution (100 µg/ml): Accurately weigh 10 mg of Loratadine reference standard and transfer to a 100 ml volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-50 µg/ml).
-
Sample Solution (10 µg/ml): Weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Loratadine to a 100 ml volumetric flask. Add about 70 ml of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm membrane filter. Dilute 1 ml of the filtrate to 10 ml with the mobile phase.
Chromatographic Conditions
-
Instrument: HPLC system with a UV/VIS or PDA detector.
-
Column: Inertsil ODS-3, C-8 (250x4.6 mm, 5µ).
-
Mobile Phase: A filtered and degassed mixture of Methanol and 0.02 M Potassium dihydrogen phosphate (pH adjusted to 2.8 with orthophosphoric acid) in a ratio of 80:20 v/v.[2]
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detection at 247 nm.[2]
-
Injection Volume: 20 µl.
-
Temperature: Ambient.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[2]
-
Acid Hydrolysis: To 1 ml of the standard stock solution (100 µg/ml), add 1 ml of 0.1N HCl. Keep the solution for 24 hours at room temperature. Neutralize with 1 ml of 0.1N NaOH and dilute to 10 ml with the mobile phase.[2]
-
Alkaline Hydrolysis: To 1 ml of the standard stock solution, add 1 ml of 0.1N NaOH. Keep the solution for 24 hours at room temperature. Neutralize with 1 ml of 0.1N HCl and dilute to 10 ml with the mobile phase.[2]
-
Oxidative Degradation: To 1 ml of the standard stock solution, add 1 ml of 3% hydrogen peroxide. Keep the solution for 24 hours at room temperature and then dilute to 10 ml with the mobile phase.
-
Thermal Degradation: Keep the Loratadine powder in a hot air oven at 105°C for 24 hours. Prepare a 10 µg/ml solution from the stressed powder.
-
Photolytic Degradation: Expose the Loratadine powder to direct sunlight for 24 hours. Prepare a 10 µg/ml solution from the stressed powder.[2]
Caption: Workflow for the validation of a stability-indicating HPLC method.
Conclusion
The presented data demonstrates that several robust and reliable stability-indicating HPLC methods are available for the quantification of Loratadine in pharmaceutical products. While the specific chromatographic conditions may vary, all validated methods show good linearity, accuracy, and precision. The choice of a particular method may depend on the available instrumentation, the specific formulation, and the impurity profile of the drug substance. The forced degradation studies confirm the specificity of these methods, making them suitable for routine quality control and stability testing of Loratadine.
References
- 1. bch.ro [bch.ro]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro Potency of Loratadine and its Active Metabolite, Desloratadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of the second-generation antihistamine loratadine (B1675096) and its principal active metabolite, desloratadine (B1670295). The following sections detail their binding affinities to the histamine (B1213489) H1 receptor, their functional antagonism, and their dissociation kinetics, supported by experimental data and protocols.
Executive Summary
Loratadine is a pro-drug that undergoes extensive first-pass metabolism to form its pharmacologically active metabolite, desloratadine. In vitro studies consistently demonstrate that desloratadine exhibits significantly higher potency as a histamine H1 receptor antagonist compared to its parent compound, loratadine. This increased potency is evident in its higher binding affinity, more potent functional antagonism, and slower dissociation from the H1 receptor.
Data Presentation: A Quantitative Comparison
The following table summarizes the key in vitro potency parameters for loratadine and desloratadine based on data from various studies. It is important to note that absolute values can vary between studies due to different experimental conditions.
| Parameter | Loratadine | Desloratadine | Fold Difference (approx.) | Reference |
| H1 Receptor Binding Affinity (Ki, nM) | 16 - 138 | 0.4 - 0.9 | 15-153x higher for Desloratadine | [1] |
| Functional Antagonism (Kb, nM) | Not explicitly found in a direct comparative study | 0.2 | - | [2] |
| Dissociation from H1 Receptor | Faster | Slower, pseudo-irreversible | Slower for Desloratadine | [2] |
In Vitro Potency Deep Dive
Histamine H1 Receptor Binding Affinity
Radioligand binding assays are routinely used to determine the affinity of a drug for its receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the unlabeled drug of interest. The inhibition constant (Ki) is then calculated, with a lower Ki value indicating a higher binding affinity.
Multiple studies have demonstrated that desloratadine has a significantly higher affinity for the histamine H1 receptor than loratadine. In one study using cloned human histamine H1-receptors, the Ki for desloratadine was 0.4 nM, while for loratadine it was 16 nM.[1] Another study reported Ki values of 0.87 nM for desloratadine and 138 nM for loratadine in Chinese hamster ovary cells expressing human H1-receptors.[1] This substantial difference in binding affinity underscores the role of desloratadine as the primary active moiety responsible for the antihistaminergic effects of loratadine.
Functional Antagonism
Functional assays measure the ability of a drug to inhibit the response induced by an agonist, in this case, histamine. For the H1 receptor, a common functional assay is the measurement of histamine-induced intracellular calcium mobilization. The potency of an antagonist in such an assay is often expressed as the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) or the Kb value (the equilibrium dissociation constant of the antagonist).
Dissociation Kinetics
The duration of action of a drug can be influenced by its dissociation rate from the receptor. A slower dissociation rate can lead to a more sustained effect. Desloratadine has been shown to have a slow dissociation from the human histamine H1 receptor.[2] In one study, only 37% of [3H]desloratadine binding was reversed after 6 hours in the presence of a high concentration of unlabeled desloratadine, suggesting a pseudo-irreversible antagonism.[2] This slow dissociation may contribute to the long duration of action observed with desloratadine.
Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity (Competitive Binding)
Objective: To determine the binding affinity (Ki) of loratadine and desloratadine for the histamine H1 receptor.
Materials:
-
Cell membranes from a cell line expressing the human H1 receptor (e.g., CHO-H1 or HEK293-H1).
-
Radioligand: [3H]mepyramine.
-
Unlabeled ligands: Loratadine, desloratadine.
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., mianserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold assay buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding ([3H]mepyramine + membranes), non-specific binding ([3H]mepyramine + membranes + high concentration of mianserin), and competitive binding ([3H]mepyramine + membranes + varying concentrations of loratadine or desloratadine).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor drug to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Histamine-Induced Calcium Mobilization Assay (Functional Antagonism)
Objective: To determine the functional potency (IC50 or Kb) of loratadine and desloratadine in inhibiting histamine-induced calcium release.
Materials:
-
A cell line expressing the human H1 receptor (e.g., CHO-H1 or HEK293-H1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Histamine (agonist).
-
Loratadine and desloratadine (antagonists).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with kinetic read capabilities.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Antagonist Pre-incubation: Add varying concentrations of loratadine or desloratadine to the wells and incubate for a defined period.
-
Histamine Stimulation: Add a fixed concentration of histamine (typically the EC80) to all wells to stimulate the H1 receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of each concentration of the antagonist on the histamine-induced calcium signal. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value. The Kb value can be calculated using the Gaddum equation.
Mandatory Visualizations
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
A Reappraisal of Loratadine's Pharmacological Properties and Therapeutic Use in Comparison to Other Second-Generation Antihistamines
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Loratadine is a widely utilized second-generation histamine (B1213489) H1 receptor antagonist, valued for its efficacy in treating allergic conditions such as allergic rhinitis and chronic urticaria, with a favorable safety profile, particularly its non-sedating nature at standard doses. This guide provides a comprehensive reappraisal of Loratadine's pharmacological properties and therapeutic applications, offering a direct comparison with other prominent second-generation antihistamines: Cetirizine (B192768), Fexofenadine, and its own active metabolite, Desloratadine (B1670295). By presenting key experimental data in a comparative format, detailing relevant experimental protocols, and visualizing critical pathways, this guide aims to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development.
Pharmacological Comparison
The therapeutic efficacy and safety profile of an antihistamine are dictated by its pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data for Loratadine and its main competitors, providing a basis for objective comparison.
Table 1: Comparative Pharmacokinetics
| Parameter | Loratadine | Cetirizine | Fexofenadine | Desloratadine |
| Time to Peak (Tmax) (hours) | 1.3 - 1.5[1] | ~1.0[2][3] | 1 - 3[4] | ~3.0[5][6] |
| Elimination Half-life (t½) (hours) | ~8.4 (Parent), ~28 (Metabolite) | ~8.3[2][3] | ~14.4[7] | ~27[6][8] |
| Oral Bioavailability (%) | ~40%[1] | >70%[2][3][9] | ~33%[4] | Not definitively established in humans, but well-absorbed[5][10] |
| Plasma Protein Binding (%) | 97 - 99% | 88 - 96%[2][3][9] | 60 - 70%[7][11] | 83 - 87%[6] |
| Metabolism | Extensively metabolized by CYP3A4 and CYP2D6 to Desloratadine (active)[1] | Minimally metabolized[2][12] | ~5% metabolized by CYP3A4[11] | Extensively metabolized (enzyme not fully identified)[5][6] |
| Primary Route of Excretion | Urine and feces (as metabolites)[1] | Primarily urine (unchanged)[2][12] | Primarily feces (unchanged)[11] | Urine and feces (as metabolites)[6] |
Table 2: Comparative Pharmacodynamics & Clinical Efficacy
| Parameter | Loratadine | Cetirizine | Fexofenadine | Desloratadine |
| H1 Receptor Binding Affinity (Ki, nM) | 1.1 - 2.5 | 2.9 - 10 | 10 | 0.4 - 2.1 |
| Onset of Action (hours) | 1 - 3[1] | < 1[2] | ~1 | < 1[6] |
| Duration of Action (hours) | ≥ 24 | ≥ 24[2] | ≥ 24 | ≥ 24[6] |
| Sedation Potential | Low | Low to moderate (dose-dependent) | Low | Low |
| Clinical Efficacy (Allergic Rhinitis) | Effective | Effective | Effective | Effective[8] |
| Clinical Efficacy (Chronic Urticaria) | Effective | Effective | Effective | Effective[8] |
Key Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key experiments cited in the comparison of antihistamines.
Histamine-Induced Wheal and Flare Suppression Test
This in vivo assay is a cornerstone for evaluating the potency and duration of action of H1 antihistamines.
Protocol:
-
Subject Selection: Healthy, non-smoking adult volunteers with a history of a positive histamine skin test are recruited. Subjects must abstain from any medication that could interfere with the test, particularly other antihistamines, for a specified washout period (typically 7 days or longer).
-
Baseline Measurement: Prior to drug administration, a baseline histamine response is established. A standardized dose of histamine dihydrochloride (B599025) (e.g., 10 mg/mL) is introduced into the epidermis of the forearm via a skin prick test using a sterile lancet.[13] A negative control (saline) and a positive control (histamine) are typically included.[14][15]
-
Drug Administration: Subjects are randomized to receive a single oral dose of the investigational antihistamine (e.g., Loratadine 10 mg), a comparator drug, or a placebo in a double-blind, crossover fashion.
-
Post-Dose Measurements: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours) after drug administration, the histamine skin prick test is repeated on a different, adjacent area of the forearm.
-
Data Analysis: The resulting wheal (raised, edematous area) and flare (surrounding erythema) are outlined with a fine-tip pen, transferred to a transparent tape, and the area is measured using planimetry or digital imaging software. The percentage inhibition of the wheal and flare response compared to baseline is calculated for each time point to determine the onset and duration of action of the antihistamine.
Histamine H1 Receptor Binding Assay
This in vitro assay is crucial for determining the binding affinity (Ki) of a drug for the H1 receptor, providing a measure of its potency at the molecular level.
Protocol:
-
Membrane Preparation: A source of H1 receptors is required, typically from cultured cell lines (e.g., HEK293 cells) genetically engineered to express the human H1 receptor, or from animal tissues known to have a high density of these receptors (e.g., guinea pig brain). The cells or tissues are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.[16]
-
Radioligand Binding: A radiolabeled ligand with high affinity for the H1 receptor (e.g., [3H]mepyramine) is used. In a multi-well plate, the prepared cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test drug (e.g., Loratadine).[17]
-
Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium. The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with a cold buffer to remove any non-specifically bound radioligand.[16]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity for the H1 receptor.[17]
Visualizing the Science: Diagrams and Pathways
To further elucidate the pharmacological context of Loratadine, the following diagrams, generated using Graphviz (DOT language), illustrate its mechanism of action, a typical experimental workflow, and its developmental lineage.
Caption: Mechanism of action of Loratadine in blocking allergic symptoms.
Caption: A typical workflow for a clinical trial evaluating antihistamines.
Caption: The evolution of antihistamines from first to third generation.
Conclusion
Loratadine remains a cornerstone in the management of allergic rhinitis and chronic urticaria due to its well-established efficacy and favorable safety profile, particularly its low incidence of sedation. This comparative guide highlights that while newer agents like Desloratadine may exhibit higher in vitro binding affinity to the H1 receptor, the clinical significance of these differences is not always pronounced. Loratadine's pharmacokinetic profile, characterized by its conversion to the active metabolite Desloratadine, contributes to its long duration of action. The choice between Loratadine and its alternatives often comes down to subtle differences in onset of action, metabolism, and individual patient response. The provided experimental protocols and diagrams offer a foundational understanding for further research and development in the field of antihistamines, underscoring the importance of a multi-faceted approach to drug evaluation that considers not only in vitro potency but also comprehensive pharmacokinetic, pharmacodynamic, and clinical trial data.
References
- 1. study.com [study.com]
- 2. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Desloratadine - Wikipedia [en.wikipedia.org]
- 7. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral bioavailability of desloratadine is unaffected by food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fexofenadine - Wikipedia [en.wikipedia.org]
- 12. Articles [globalrx.com]
- 13. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 14. thekingsleyclinic.com [thekingsleyclinic.com]
- 15. drugs.com [drugs.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
Efficacy of Loratadine in Allergic Rhinitis: Comparison with Placebo and Other Antihistamines
This guide provides a comparative analysis of Loratadine's efficacy based on data from double-blind, placebo-controlled clinical trials, designed for researchers, scientists, and drug development professionals.
Loratadine (B1675096), a second-generation antihistamine, has consistently demonstrated superior efficacy over placebo in relieving symptoms of allergic rhinitis.
Quantitative Comparison of Clinical Endpoints
The following tables summarize the key efficacy data from multiple double-blind, placebo-controlled studies.
Table 1: Loratadine vs. Placebo in Allergic Rhinitis
| Study Focus & Population | Efficacy Outcome | Loratadine Group | Placebo Group | Significance | Citation |
| Seasonal Allergic Rhinitis (Adults) | Mean Total Symptom Score Improvement | 46% reduction from baseline | 35% reduction from baseline | p = 0.03 | [1] |
| Therapeutic Response (Good/Excellent) | 64% of patients (66/103) | 47% of patients (48/102) | N/A | [1] | |
| Seasonal Allergic Rhinitis (Prophylactic Use) | Patients with No/Mild Symptoms at Study End | 65% | 49% | N/A | [2] |
| Symptom-Free Days | More frequent than placebo | Less frequent than Loratadine | N/A | [2] | |
| Allergic Rhinitis (Children 3-12 yrs) | Total Symptom Score (TSS) at Day 7 | Significantly lower than placebo | Higher than Loratadine | p = 0.003 | [3][4] |
| Weekly Diary Scores | Significantly lower each week | Higher than Loratadine | p ≤ 0.029 | [3][4] |
Table 2: Loratadine vs. Other H1 Antihistamines in Allergic Rhinitis
| Comparator | Study Population | Key Efficacy Findings | Citation |
| Mequitazine | 69 adults with seasonal allergic rhinitis | Loratadine showed a significantly faster onset of action, with significant relief of nasal symptoms versus placebo after 3 days, compared to 7 days for mequitazine.[5] | [5] |
| Terfenadine | 280 adults with seasonal allergic rhinitis | Both Loratadine (40 mg) and Terfenadine (60 mg) showed a statistically greater reduction in symptom scores compared to placebo, with no statistical difference between the two active drugs.[1] | [1] |
| Cetirizine (B192768) | 90 adults with perennial allergic rhinitis | Both antihistamines were significantly superior to placebo.[6] Cetirizine performed better than Loratadine, though the difference was not statistically significant.[6] In another study with children, Cetirizine was more effective in relieving most individual symptoms based on daily parent assessments (p < .0001).[7] | [6][7] |
In studies on urticaria, Loratadine also proved effective. In a trial with 184 patients suffering from urticaria-angioedema due to food intolerance, Loratadine was significantly better than placebo at relieving symptoms. Side effects were mild, with somnolence reported in 3.4% of patients.
Experimental Protocols
The methodologies described below are representative of the clinical trials cited in this guide.
Study Protocol: Loratadine vs. Mequitazine and Placebo in Seasonal Allergic Rhinitis[5]
-
Study Design: A double-blind, placebo-controlled, parallel-group study conducted over two weeks.
-
Participant Population: 69 patients with a history of grass pollen allergy.
-
Randomization: Patients were randomly assigned to one of three treatment groups: Loratadine, Mequitazine, or placebo.
-
Intervention:
-
Loratadine: Dosage not specified in the abstract.
-
Mequitazine: Dosage not specified in the abstract.
-
Placebo: Inert substance matching the active treatments.
-
-
Data Collection & Outcome Measures:
-
Physician-evaluated symptoms of allergic rhinitis at baseline, day 3, day 7, and day 14.
-
Patients recorded their daily response on diary cards.
-
Primary efficacy endpoints were the reduction in nasal and non-nasal symptom scores compared to placebo.
-
Safety was assessed by monitoring and recording any adverse events.
-
Study Protocol: Loratadine Syrup vs. Placebo in Childhood Allergic Rhinitis[3][4]
-
Study Design: A double-blind, placebo-controlled, parallel, randomized study conducted over three weeks.
-
Participant Population: 60 children, aged 3 to 12 years, with allergic rhinitis due to dust mites.
-
Randomization: Participants were randomized into two parallel groups.
-
Intervention:
-
Loratadine Group (n=22 completed): Received Loratadine syrup (1 mg/ml). Dosage was 5 mg daily for body weight <30 kg and 10 mg daily for body weight ≥30 kg.
-
Placebo Group (n=24 completed): Received a matching placebo syrup.
-
-
Data Collection & Outcome Measures:
-
Physician Evaluation: Symptoms were evaluated at baseline (Visit I), day 7 (Visit II), and day 21 (Visit III).
-
Parental Daily Diary: Parents recorded the severity of five key symptoms (sneezing, rhinorrhea, nasal congestion, nasal itching, and ocular symptoms) on a 4-point scale.
-
Primary Efficacy Endpoint: The change in Total Symptom Score (TSS) from baseline.
-
Safety Assessment: All adverse reactions were recorded.
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow of a randomized, double-blind, placebo-controlled trial for evaluating Loratadine's efficacy.
Caption: Workflow of a Double-Blind, Placebo-Controlled Trial.
Signaling Pathway
Beyond its canonical H1 receptor antagonism, Loratadine exhibits anti-inflammatory properties by modulating key intracellular signaling pathways.[8] This is a distinct mechanism not attributed to its antihistaminic activity.[9]
Caption: Loratadine's Anti-Inflammatory Signaling Pathway Inhibition.
References
- 1. Comparison of the efficacy and safety of loratadine, terfenadine, and placebo in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of loratadine versus placebo in the prophylactic treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apjai-journal.org [apjai-journal.org]
- 4. A double-blind, placebo-controlled, and randomized study of loratadine (Clarityne) syrup for the treatment of allergic rhinitis in children aged 3 to 12 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-blind placebo-controlled study of loratadine, mequitazine, and placebo in the symptomatic treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-blind study of cetirizine and loratadine versus placebo in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Double-blind comparison of cetirizine and loratadine in children ages 2 to 6 years with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Loratadine Hydrochloride in a Laboratory Setting
The proper disposal of loratadine (B1675096) hydrochloride is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. As a substance classified as very toxic to aquatic life with long-lasting effects, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols.[1][2] Improper disposal, such as release into drains or sewers, can lead to significant environmental contamination.[1][3][4] This guide provides a procedural framework for the safe handling and disposal of loratadine hydrochloride waste in a laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is used, including safety glasses with side shields (or goggles), gloves, and a lab coat.[5][6] Disposal activities should be conducted in a well-ventilated area to avoid the inhalation of dust.[5][6] In case of a spill, sweep up the solid material, taking care to avoid dust formation, and place it into a suitable, sealed container for disposal.[5][6][7]
Step-by-Step Disposal Protocol for Laboratory Waste
The disposal of chemical waste is governed by local, regional, and national regulations.[5][7] Laboratories are responsible for correctly classifying their waste to ensure full compliance.[5]
-
Waste Classification :
-
Determine if the this compound waste meets the criteria for hazardous waste according to regulations from agencies such as the Environmental Protection Agency (EPA) in the United States.[3][8]
-
Consult the Safety Data Sheet (SDS) and local environmental regulations. While some classifications list loratadine as non-hazardous for transport, its high aquatic toxicity often requires it to be treated as an environmentally hazardous substance.[1][2][5]
-
-
Segregation and Collection :
-
Collect all waste containing this compound, including pure substance, contaminated labware, and spill cleanup materials, in a dedicated and clearly labeled waste container.
-
The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[5][6][7]
-
-
Selection of Disposal Method :
-
The primary and recommended method for disposal is through a licensed hazardous waste management company. These companies are equipped to handle and treat chemical waste in compliance with all regulations.[8]
-
A secondary option may be incineration. Some regulations permit dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7] This should only be performed by trained personnel at a permitted facility.
-
Do not dispose of this compound down the drain or in the regular trash.[1][2]
-
-
Documentation :
-
Maintain meticulous records of the waste generated, including its composition, quantity, and the date of collection.
-
If the waste is classified as hazardous, it must be accompanied by a uniform hazardous waste manifest during transport to a permitted facility.[8]
-
Disposal Methodologies Summary
The following table summarizes the recommended disposal options for this compound in a professional research setting.
| Disposal Method | Description | Key Considerations | Regulatory Compliance |
| Licensed Waste Contractor | Professional service that collects, transports, and disposes of chemical waste. | Safest and most reliable option. Ensures expert handling and documentation. | Highest level of compliance with local, state, and federal regulations. |
| Chemical Incineration | High-temperature destruction of the chemical. May involve dissolving in a solvent first. | Must be performed in a permitted incinerator with appropriate emission controls (afterburner, scrubber).[7] | Requires adherence to strict EPA regulations and facility permits. |
| Household Disposal Methods | Mixing with an inert substance (cat litter, coffee grounds) and placing in sealed trash. | Not recommended for laboratory quantities. This FDA/EPA guidance is intended for consumer medicine disposal and is inadequate for the quantities and concentrations found in research settings.[4][9][10] | Does not meet the regulatory requirements for chemical waste disposal from a laboratory. |
Experimental Protocols
The available documentation on this compound focuses on regulatory and safety procedures for disposal rather than experimental protocols. Disposal methods are dictated by environmental law and safety guidelines, not by laboratory experimentation.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. eadn-wc02-8525791.nxedge.io [eadn-wc02-8525791.nxedge.io]
- 7. tcichemicals.com [tcichemicals.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. dea.gov [dea.gov]
Personal protective equipment for handling Loratadine hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Loratadine hydrochloride is paramount. This guide provides immediate and essential safety protocols, operational procedures for handling and disposal, and personal protective equipment (PPE) recommendations to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified with several hazards that necessitate careful handling. It is known to cause skin and serious eye irritation, may cause an allergic skin reaction, and may lead to respiratory irritation.[1][2] Furthermore, it is suspected of causing genetic defects and cancer.[1][2] The substance is also very toxic to aquatic life with long-lasting effects.[1][2]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Gloves | Wear suitable protective gloves; impervious gloves such as nitrile or latex are recommended.[1][4] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure, such as a long-sleeved lab coat.[1][3] | |
| Respiratory Protection | Respirator | In case of insufficient ventilation or when dust and aerosols may be generated, wear suitable respiratory equipment.[1][4] A particle filter is a recommended type.[3] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to prevent exposure and maintain the integrity of the compound.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[1][4]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]
-
Store at room temperature, away from excess heat, moisture, and direct light.[5][6]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][3] If irritation develops and persists, get medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes.[1][3] If skin irritation or an allergic reaction occurs, seek medical attention.[1] |
| Inhalation | Remove to fresh air. If symptoms occur, get medical advice/attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth and drink plenty of water. Never give anything by mouth to an unconscious person. Call a doctor.[1] |
Operational Plan for Handling and Disposal
A systematic approach to the handling and disposal of this compound ensures safety and compliance.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and all necessary PPE is readily available and inspected for integrity.
-
Weighing and Aliquoting: Conduct these activities in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Remove and properly dispose of contaminated PPE. Wash hands thoroughly.
Disposal Plan: Loratadine is not on the FDA's "flush list," therefore it should not be flushed down the toilet.[7]
-
Waste Collection: Collect all waste material, including contaminated PPE and disposable labware, in a designated, sealed container.
-
Waste Treatment:
-
Final Disposal: Dispose of the container in the trash.[8] Alternatively, utilize a drug take-back program if available.[7][9] All disposal must be in accordance with local and national regulations.[4]
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to final disposal, emphasizing the continuous cycle of safety assessment.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. Loratadine: MedlinePlus Drug Information [medlineplus.gov]
- 6. Loratadine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
